molecular formula C8H7ClO2 B147285 Methyl 3-chlorobenzoate CAS No. 2905-65-9

Methyl 3-chlorobenzoate

Numéro de catalogue: B147285
Numéro CAS: 2905-65-9
Poids moléculaire: 170.59 g/mol
Clé InChI: XRDRKVPNHIWTBX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 3-chlorobenzoate (CAS 2905-65-9) is an ester of 3-chlorobenzoic acid with the molecular formula C8H7ClO2 and a molecular weight of 170.59 g/mol. It is offered as a high-purity standard for research and analytical applications. This compound is a colorless to yellow liquid or low-melting solid with a melting point of approximately 21°C and a boiling point of 231°C . Structural studies have shown that this compound exists as a planar molecule with two stable conformers (s-trans and s-cis) in the gas phase, which has been determined through combined gas phase electron diffraction and ab initio calculation studies . This compound is for research use only and is not intended for diagnostic or therapeutic use. It is harmful if swallowed and causes skin and serious eye irritation. Appropriate personal protective equipment should be worn when handling this chemical .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

methyl 3-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDRKVPNHIWTBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6027507
Record name Methyl 3-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6027507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Mp = 21 deg C; [ChemIDplus] Colorless to brown liquid; mp = 20-22 deg C; [MSDSonline]
Record name Methyl 3-chlorobenzoate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6052
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

231 °C
Record name METHYL 3-CHLOROBENZOATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5465
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

SOL IN ALCOHOL
Record name METHYL 3-CHLOROBENZOATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5465
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.09 [mmHg]
Record name Methyl 3-chlorobenzoate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6052
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

2905-65-9
Record name Benzoic acid, 3-chloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2905-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-chlorobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3-chloro-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl 3-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6027507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-chlorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.923
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 3-CHLOROBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M3K1L0149
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METHYL 3-CHLOROBENZOATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5465
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

21 °C
Record name METHYL 3-CHLOROBENZOATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5465
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-chlorobenzoate from 3-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 3-chlorobenzoate (B1228886) from 3-chlorobenzoic acid, a common transformation in organic synthesis and relevant to the development of pharmaceutical intermediates. The primary method detailed is the Fischer-Speier esterification, a reliable and well-established acid-catalyzed reaction.

Reaction Principle

The synthesis of methyl 3-chlorobenzoate from 3-chlorobenzoic acid is achieved through Fischer esterification. This reaction involves the treatment of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (methanol in this case) is often used, which also serves as the solvent.

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material and the final product is provided in the table below for easy reference.

Property3-Chlorobenzoic AcidThis compound
Molecular Formula C₇H₅ClO₂C₈H₇ClO₂
Molecular Weight 156.57 g/mol 170.59 g/mol
Appearance White solidColorless to brown liquid or solid
Melting Point 154-158 °C21 °C[1]
Boiling Point 274-276 °C231 °C[1]
CAS Number 535-80-82905-65-9[1]

Experimental Protocol: Fischer Esterification

This section details a standard laboratory procedure for the synthesis of this compound via Fischer esterification.

Materials:

  • 3-chlorobenzoic acid

  • Methanol (B129727) (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator (optional)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 3-chlorobenzoic acid and an excess of anhydrous methanol. A typical molar ratio of methanol to carboxylic acid is 10:1 or higher, with methanol also serving as the solvent.

  • Catalyst Addition: While stirring the mixture, carefully and slowly add a catalytic amount of concentrated sulfuric acid. A typical catalyst loading is 2-5 mol% relative to the carboxylic acid.

  • Reflux: Attach a reflux condenser to the round-bottom flask and heat the mixture to reflux using a heating mantle or oil bath. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing a significant volume of water.

    • Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate. Perform the extraction three times to ensure complete recovery of the product.

    • Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution to neutralize any unreacted acid and the sulfuric acid catalyst, and finally with saturated sodium chloride solution (brine).

  • Drying and Solvent Removal:

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation if necessary to obtain a high-purity sample.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound.

ParameterValue
Expected Yield 79-90% (based on analogous reactions)
Purity (after purification) >98%

Characterization Data

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Spectroscopic Data
¹H NMR (CDCl₃, 200 MHz) δ 7.97 (s, 1H), 7.90 (d, J = 7.6 Hz, 1H), 7.48 -7.45 (m, 1H), 7.38 – 7.30 (m, 1H), 3.89 (s, 3H)
¹³C NMR (CDCl₃, 50 MHz) δ 165.7, 134.3, 132.8, 131.8, 129.6, 127.6, 52.3
Infrared (IR) A representative IR spectrum can be found at ChemicalBook.[2][3] Key absorptions include a strong C=O stretch around 1720 cm⁻¹ and C-O stretches in the 1300-1100 cm⁻¹ region.
Mass Spectrometry (MS) A mass spectrum (electron ionization) is available on the NIST WebBook.[4]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

experimental_workflow start Start reactants 1. Combine: - 3-Chlorobenzoic Acid - Methanol (excess) - H₂SO₄ (catalyst) start->reactants reflux 2. Heat to Reflux (2-4 hours) reactants->reflux workup 3. Work-up: - Add H₂O - Extract with Et₂O/EtOAc reflux->workup wash 4. Wash Organic Layer: - H₂O - sat. NaHCO₃ - Brine workup->wash dry 5. Dry with Na₂SO₄ wash->dry evaporate 6. Remove Solvent (Rotary Evaporation) dry->evaporate purify 7. Purify (Vacuum Distillation) evaporate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

  • 3-Chlorobenzoic acid: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE).

  • Methanol: Toxic by inhalation, ingestion, and skin absorption. Work in a well-ventilated fume hood.

  • Concentrated Sulfuric Acid: Highly corrosive. Causes severe burns. Handle with extreme care and appropriate PPE.

  • Diethyl ether and Ethyl acetate: Highly flammable. Work in a fume hood away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before starting any experimental work. Standard laboratory safety practices should be followed at all times.

References

An In-depth Technical Guide to the Physical Properties of Methyl 3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-chlorobenzoate (B1228886) is a chemical compound with the formula C₈H₇ClO₂. It is a derivative of benzoic acid and finds utility as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. A thorough understanding of its physical properties is essential for its effective use in research and development, particularly in process design, purification, and quality control. This guide provides a comprehensive overview of the key physical characteristics of Methyl 3-chlorobenzoate, supported by detailed experimental protocols and a workflow diagram for its synthesis and purification.

Core Physical Properties

The physical properties of this compound are summarized in the table below, providing a convenient reference for laboratory and industrial applications.

PropertyValueReference
Molecular Weight 170.59 g/mol [1][2][3]
Appearance Colorless to brown liquid or solid
Melting Point 21 °C (lit.)[1]
Boiling Point 231 °C (lit.); 99-101 °C at 12 mmHg (lit.)[1][4]
Density 1.227 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.531 (lit.)
Flash Point 104 °C (219 °F) - closed cup[1]
Solubility Soluble in alcohol.

Experimental Protocols

The following sections detail the standard experimental methodologies for the determination of the key physical properties of this compound.

Determination of Melting Point

The melting point of this compound, which is near room temperature, can be accurately determined using a capillary melting point apparatus.

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of a melting point apparatus.

  • The sample is heated at a controlled rate (initially rapid, then slow near the expected melting point).

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. For a pure substance, this range should be narrow.

Determination of Boiling Point

The boiling point of this compound can be determined at atmospheric pressure or under reduced pressure using distillation.

Methodology:

  • A small volume of this compound is placed in a distillation flask with a few boiling chips.

  • The flask is fitted with a condenser and a thermometer, ensuring the top of the thermometer bulb is level with the side arm of the distillation flask.

  • The flask is heated gently.

  • The temperature at which the liquid boils and its vapor is in equilibrium with the liquid, as indicated by a stable temperature reading on the thermometer while the liquid is distilling, is recorded as the boiling point.

  • For vacuum distillation, the apparatus is connected to a vacuum source, and the pressure is recorded along with the boiling temperature.

Determination of Density

The density of liquid this compound can be determined using a pycnometer or a digital density meter.

Methodology (using a pycnometer):

  • A clean, dry pycnometer is weighed accurately.

  • The pycnometer is filled with distilled water and weighed again at a specific temperature (e.g., 25 °C).

  • The pycnometer is emptied, dried, and then filled with this compound and weighed at the same temperature.

  • The density is calculated using the formula: Density = (mass of sample) / (volume of pycnometer) where the volume of the pycnometer is determined from the mass and known density of water at that temperature.

Determination of Refractive Index

The refractive index of liquid this compound is measured using a refractometer, typically an Abbé refractometer.

Methodology:

  • The prism of the Abbé refractometer is cleaned with a suitable solvent (e.g., acetone (B3395972) or ethanol) and allowed to dry.

  • A few drops of the this compound sample are placed on the prism.

  • The prism is closed, and the light source is adjusted to illuminate the field of view.

  • The adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

  • The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Synthesis and Purification Workflow

As this compound is primarily used as a chemical intermediate, a clear understanding of its synthesis and purification is crucial. The following diagram illustrates a typical laboratory-scale workflow for its preparation.

Synthesis_Purification_Workflow Reactants 3-Chlorobenzoic Acid + Methanol Esterification Esterification (Reflux) Reactants->Esterification AcidCatalyst Sulfuric Acid (Catalyst) AcidCatalyst->Esterification Workup Aqueous Workup (Neutralization & Extraction) Esterification->Workup Crude Product Drying Drying of Organic Layer Workup->Drying Purification Purification (Distillation) Drying->Purification Product Pure Methyl 3-chlorobenzoate Purification->Product

Caption: A typical workflow for the synthesis and purification of this compound.

Logical Relationships of Physical Properties

The physical properties of this compound are interconnected and influence its behavior in various applications. The following diagram illustrates these relationships.

Physical_Properties_Relationships Structure Molecular Structure (C8H7ClO2) MW Molecular Weight (170.59 g/mol) Structure->MW Polarity Polarity Structure->Polarity Density Density (1.227 g/mL) Structure->Density IMF Intermolecular Forces (Dipole-Dipole, van der Waals) MW->IMF Polarity->IMF Solubility Solubility Polarity->Solubility BP Boiling Point (231 °C) IMF->BP MP Melting Point (21 °C) IMF->MP Purity Purity BP->Purity Indicator of MP->Purity Indicator of

Caption: Interrelationships between the physical properties of this compound.

References

An In-depth Technical Guide to Methyl 3-chlorobenzoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-chlorobenzoate (B1228886), a halogenated aromatic ester, is a pivotal intermediate in the synthesis of a diverse array of organic compounds. Its chemical versatility makes it a valuable building block in the pharmaceutical, agrochemical, and materials science industries. This technical guide provides a comprehensive overview of methyl 3-chlorobenzoate, including its chemical structure, physicochemical properties, detailed synthetic protocols, and key applications, with a particular focus on its relevance to drug discovery and development.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 2905-65-9 , is an organic compound that belongs to the family of benzoate (B1203000) esters.[1][2] The presence of a chlorine atom on the benzene (B151609) ring and a methyl ester group imparts a unique reactivity profile, allowing for a variety of chemical transformations. This makes it a sought-after precursor for more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] This document aims to be a thorough resource for scientific professionals, offering detailed data and experimental procedures to facilitate its use in research and development.

Structure and Physicochemical Properties

The molecular structure and key physicochemical properties of this compound are summarized below.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₇ClO₂[1][2]

  • Molecular Weight: 170.59 g/mol [1][2]

  • SMILES: COC(=O)c1cccc(Cl)c1[1]

Physicochemical Data:

PropertyValueReference
CAS Number 2905-65-9[1][2]
Appearance Colorless to brown liquid or solid
Melting Point 21 °C[1]
Boiling Point 231 °C (at 760 mmHg); 99-101 °C (at 12 mmHg)[1]
Density 1.227 g/mL at 25 °C
Flash Point 104 °C[1]
Refractive Index 1.531 (at 20 °C)
Solubility Soluble in alcohol

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following data has been reported:

SpectroscopyKey Features
¹H NMR Signals corresponding to the aromatic protons and the methyl ester protons.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, and the methyl carbon.
Infrared (IR) A characteristic strong absorption band for the C=O stretch of the ester group.
Mass Spectrometry (MS) The molecular ion peak and characteristic fragmentation patterns.

Synthesis of this compound

This compound is most commonly synthesized via the Fischer esterification of 3-chlorobenzoic acid with methanol (B129727) in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol is adapted from a general procedure for Fischer esterification.

Materials:

  • 3-Chlorobenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine 3-chlorobenzoic acid and an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for a period of 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • The crude product can be further purified by vacuum distillation.

Figure 1. Overall reaction scheme for the Fischer esterification of 3-chlorobenzoic acid.

Chemical Reactivity and Applications in Synthesis

The chemical reactivity of this compound is primarily dictated by the ester and the chloro-substituted aromatic ring. It serves as a versatile intermediate in the synthesis of various organic molecules.

Reduction to 3-Chlorobenzaldehyde

The ester functionality can be selectively reduced to an aldehyde using specific reducing agents, such as lithium diisobutyl-t-butoxyaluminum hydride (LDBBA).

Experimental Protocol: Reduction with LDBBA

This is a representative procedure for the reduction of an ester to an aldehyde.

Materials:

  • This compound

  • Lithium diisobutyl-t-butoxyaluminum hydride (LDBBA) solution in THF/hexane

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • 1 N Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Naphthalene (as an internal standard for GC analysis)

Procedure:

  • Prepare a solution of this compound and an internal standard (naphthalene) in anhydrous THF in a flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to the desired temperature (e.g., 0 °C or room temperature).

  • Slowly add the LDBBA solution to the reaction mixture with stirring.

  • Monitor the reaction by gas chromatography (GC) or TLC.

  • Upon completion, quench the reaction by the slow addition of 1 N HCl.

  • Extract the product with diethyl ether.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and carefully remove the solvent to obtain 3-chlorobenzaldehyde.

Intermediate in Pharmaceutical and Agrochemical Synthesis

This compound is a valuable precursor for the synthesis of more complex molecules with biological activity. The chloro and ester functionalities allow for various modifications, such as nucleophilic aromatic substitution, hydrolysis, amidation, and further reduction. It is a key building block for certain herbicides and has been utilized in the synthesis of intermediates for active pharmaceutical ingredients. For instance, the related compound, methyl 2-amino-3-chlorobenzoate, is a crucial intermediate in the synthesis of the herbicide chloransulam-methyl.

multistep_synthesis cluster_info Workflow Example start 2-Amino-3-chlorobenzoic Acid intermediate1 Methyl 2-amino-3-chlorobenzoate start->intermediate1 Esterification reagent1 Methanol, Inorganic Base reagent1->intermediate1 info Synthesis of a key pharmaceutical intermediate. This illustrates a common transformation of the parent carboxylic acid.

Figure 2. Example of a synthetic workflow involving a related chlorobenzoate derivative.

Conclusion

This compound is a commercially available and synthetically versatile building block with significant applications in organic synthesis. Its straightforward preparation and the reactivity of its functional groups make it an important intermediate for researchers in both academic and industrial settings, particularly in the fields of drug discovery and agrochemical development. The detailed information and protocols provided in this guide are intended to support and facilitate the effective use of this valuable compound in the laboratory.

References

Spectroscopic Analysis of Methyl 3-chlorobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-chlorobenzoate (B1228886), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Molecular Structure

Methyl 3-chlorobenzoate is an organic compound with the chemical formula C₈H₇ClO₂. Its structure consists of a benzene (B151609) ring substituted with a chlorine atom at the meta position (C3) and a methyl ester group at the C1 position.

Figure 1: Chemical structure of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.97t1.81HH-2
7.90dt7.8, 1.31HH-6
7.48ddd8.0, 2.2, 1.11HH-4
7.35t7.91HH-5
3.89s-3H-OCH₃

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) ppmAssignment
165.8C=O (ester)
134.5C-Cl
132.8C-1
131.8C-5
129.6C-4
127.6C-2 or C-6
127.6C-6 or C-2
52.3-OCH₃
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretch (aromatic)
~2950MediumC-H stretch (methyl)
~1730-1715StrongC=O stretch (ester)
~1600, ~1480Medium-StrongC=C stretch (aromatic ring)
~1250StrongC-O stretch (ester)
~800-600StrongC-Cl stretch
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization - EI) for this compound [1]

m/zRelative Intensity (%)Assignment
17072.0[M]⁺ (Molecular ion)
17224.0[M+2]⁺ (Isotope peak due to ³⁷Cl)
139100[M - OCH₃]⁺
11199.9[M - COOCH₃]⁺
7555.2[C₆H₄Cl]⁺ fragment

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

3.1.1. Sample Preparation

  • Sample Weighing: Accurately weigh 5-20 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[2]

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing an internal standard (e.g., tetramethylsilane, TMS) to the vial.[2][3]

  • Dissolution: Gently vortex or sonicate the mixture to ensure complete dissolution of the sample.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.[4] The final sample depth in the tube should be approximately 4-5 cm.[2]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

3.1.2. Instrument Parameters and Data Acquisition

A Sample Insertion B Locking on Deuterium (B1214612) Signal A->B C Shimming B->C D Tuning and Matching Probe C->D E Setting Acquisition Parameters D->E F Data Acquisition E->F

Figure 2: General workflow for NMR data acquisition.
  • Instrument Setup: The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

  • Locking: The spectrometer's field frequency is locked onto the deuterium signal of the CDCl₃ solvent to ensure field stability.[2]

  • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.[2]

  • Tuning and Matching: The NMR probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C) and matched to the spectrometer's electronics to maximize signal-to-noise.[2]

  • Acquisition Parameters:

    • ¹H NMR: A sufficient number of scans (typically 8-16) are acquired with a spectral width of approximately 10-12 ppm and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: A larger number of scans (typically 128 or more) are required due to the lower natural abundance and sensitivity of the ¹³C nucleus. A wider spectral width (e.g., 0-200 ppm) and a relaxation delay of 2-5 seconds are used.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase corrected, and baseline corrected to produce the final spectrum. Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

3.2.1. Sample Preparation and Data Acquisition

A Clean ATR Crystal B Collect Background Spectrum A->B C Apply Liquid Sample B->C D Collect Sample Spectrum C->D E Clean ATR Crystal D->E

Figure 3: Workflow for ATR-FTIR analysis of a liquid sample.
  • Instrument and Accessory: An FTIR spectrometer equipped with a single-reflection diamond ATR accessory is typically used.

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is collected to account for atmospheric and instrumental interferences. The crystal should be cleaned with a suitable solvent (e.g., isopropanol) and dried completely before collecting the background.

  • Sample Application: A small drop of neat this compound is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[5]

  • Data Collection: The sample spectrum is then recorded. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a spectral range of 4000-400 cm⁻¹.

  • Post-Measurement Cleaning: After the measurement, the sample is wiped from the ATR crystal using a soft tissue, and the crystal is cleaned with an appropriate solvent to prepare for the next sample.[5]

Electron Ionization (EI) - Mass Spectrometry (MS)

3.3.1. Sample Introduction and Ionization

  • Sample Introduction: For a volatile liquid like this compound, the sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe. For GC-MS, a dilute solution of the sample in a volatile solvent is injected into the GC, where it is vaporized and separated from the solvent before entering the ion source. With a direct insertion probe, a small amount of the liquid sample is placed in a capillary tube which is then inserted into the ion source and heated to induce vaporization.[6]

  • Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[6][7] This causes the removal of an electron from the molecule, forming a positively charged molecular ion ([M]⁺). The excess energy imparted during ionization leads to fragmentation of the molecular ion into smaller, characteristic fragment ions.[6]

3.3.2. Mass Analysis and Detection

A Sample Vaporization & Introduction B Electron Ionization (70 eV) A->B C Ion Acceleration B->C D Mass Analysis (m/z separation) C->D E Ion Detection D->E F Mass Spectrum Generation E->F

Figure 4: General workflow for EI-MS analysis.
  • Ion Acceleration: The positively charged ions (molecular ion and fragment ions) are accelerated out of the ion source by an electric field.

  • Mass Analysis: The accelerated ions then enter a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the number of ions at each m/z value.

  • Spectrum Generation: The instrument's software processes these signals to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

References

An In-depth Technical Guide to the Solubility of Methyl 3-chlorobenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-chlorobenzoate (B1228886) is a chemical intermediate with applications in the synthesis of pharmaceuticals and other complex organic molecules. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating products. This technical guide addresses the notable lack of publicly available quantitative solubility data for methyl 3-chlorobenzoate. In lieu of extensive empirical data, this document provides a comprehensive qualitative solubility profile based on established chemical principles and data from structurally analogous compounds. Furthermore, a detailed, best-practice experimental protocol for the precise quantitative determination of its solubility is presented. This guide is intended to be an essential resource for researchers, enabling them to make informed decisions regarding solvent selection and to generate reliable solubility data in-house.

Introduction

Predicted Qualitative Solubility of this compound

The principle of "like dissolves like" is the foundation for predicting the solubility of a solute in a given solvent. The polarity of both the solute and the solvent, as well as the potential for intermolecular interactions such as hydrogen bonding and dipole-dipole interactions, are key determinants of solubility. This compound is a moderately polar molecule. Therefore, it is expected to be more soluble in solvents of similar polarity.

To support these predictions, the known solubility of analogous compounds is considered. For instance, methyl benzoate (B1203000), the parent compound, is poorly soluble in water but miscible with organic solvents such as methanol (B129727), ether, ethanol (B145695), and acetone (B3395972), and also shows good solubility in non-polar solvents like hexane[1][2][3][4][5]. The isomers, methyl 2-chlorobenzoate (B514982) and methyl 4-chlorobenzoate (B1228818), also provide valuable insights. Methyl 4-chlorobenzoate is reported to be soluble in ethanol and slightly soluble in chloroform (B151607) and methanol[6][7][8]. Methyl 2-chlorobenzoate has a measured water solubility of 567 mg/L[9].

Based on these principles and comparative data, the following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolSolubleThe polarity of methanol is compatible with the ester group of this compound.
EthanolSolubleSimilar to methanol, ethanol's polarity and ability to engage in dipole-dipole interactions favor solubility.
IsopropanolSolubleExpected to be a good solvent due to its polarity.
Polar Aprotic AcetoneSolubleThe polarity of acetone aligns well with that of the solute.
AcetonitrileSolubleA polar aprotic solvent that should effectively solvate this compound.
Dimethylformamide (DMF)Very SolubleA highly polar solvent that is likely to be an excellent solvent.
Dimethyl Sulfoxide (DMSO)Very SolubleAnother highly polar solvent expected to readily dissolve the solute.
Tetrahydrofuran (THF)SolubleA moderately polar ether that should be a good solvent.
Non-Polar Hexane (B92381)Sparingly SolubleThe non-polar nature of hexane is less compatible with the polar ester group.
Toluene (B28343)SolubleThe aromatic ring of toluene can interact favorably with the phenyl ring of the solute.
Dichloromethane (DCM)SolubleA chlorinated solvent that is often effective for dissolving moderately polar organic compounds.
ChloroformSolubleSimilar to DCM, it is expected to be a good solvent.
Diethyl EtherSolubleA slightly polar ether that should be a suitable solvent.

Experimental Protocol for Quantitative Solubility Determination

Given the absence of comprehensive published data, the following detailed experimental protocol, based on the widely accepted shake-flask method, is provided for the quantitative determination of the solubility of this compound.

Objective

To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials
  • This compound (high purity, >98%)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Methodology
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess should be sufficient to ensure that a solid phase remains after equilibration.

    • Accurately pipette a known volume of the selected organic solvent into each vial.

  • Equilibration:

    • Securely cap the vials and place them on an orbital shaker set to a constant, controlled temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient duration (typically 24-72 hours) to ensure the solution reaches saturation. The required time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a moderate speed.

  • Sample Collection and Preparation:

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately attach a syringe filter and dispense the filtered saturated solution into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

    • Accurately weigh the collected filtrate and then allow the solvent to evaporate to determine the mass of the dissolved solid, or proceed with a chromatographic/spectroscopic analysis.

    • For HPLC or UV-Vis analysis, accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the calibration curve.

  • Quantification:

    • Gravimetric Method: After solvent evaporation, the mass of the dissolved this compound can be used to calculate the solubility.

    • HPLC/UV-Vis Method:

      • Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

      • Analyze the standard solutions using a validated analytical method to generate a calibration curve.

      • Analyze the diluted sample using the same method.

      • Using the calibration curve, determine the concentration of this compound in the diluted sample.

      • Calculate the concentration in the original saturated solution by accounting for the dilution factor.

Data Presentation

The solubility should be reported in standard units such as g/L, mg/mL, or mol/L at the specified temperature.

Visualizations

Experimental Workflow

experimental_workflow prep Preparation of Supersaturated Solutions equil Equilibration (Orbital Shaker) prep->equil Add excess solute & solvent phase_sep Phase Separation (Centrifugation) equil->phase_sep 24-72 hours at constant T sampling Sample Collection & Filtration phase_sep->sampling Isolate supernatant quant Quantification (HPLC/UV-Vis or Gravimetric) sampling->quant Prepare for analysis analysis Data Analysis & Reporting quant->analysis Determine concentration

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

solubility_factors solubility Solubility solute Solute Properties solute->solubility sub_solute Polarity Molecular Size Intermolecular Forces solute->sub_solute solvent Solvent Properties solvent->solubility sub_solvent Polarity Hydrogen Bonding Dipole Moment solvent->sub_solvent temp Temperature temp->solubility

Caption: Key factors influencing the solubility of an organic compound.

Conclusion

Understanding the solubility of this compound is crucial for its effective utilization in research and development. While comprehensive quantitative data is currently lacking in the public domain, the qualitative predictions based on chemical principles and the detailed experimental protocol provided in this guide offer a solid foundation for scientists and researchers. The outlined workflow for solubility determination provides a clear and actionable path for generating precise and reliable solubility data for this important chemical compound. It is recommended that researchers perform their own solubility tests for specific solvent systems and conditions to ensure accuracy for their applications.

References

The Chemical Reactivity of the Chlorine Atom in Methyl 3-Chlorobenzoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-chlorobenzoate (B1228886) is a versatile building block in organic synthesis, prized for its utility in the construction of complex molecular architectures. The presence of a chlorine atom on the aromatic ring, meta to a methyl ester group, provides a reactive handle for a variety of chemical transformations. The electronic properties of the substituents—the electron-withdrawing nature of both the chlorine and the methyl ester—dictate the reactivity of the C-Cl bond. This guide provides a comprehensive overview of the chemical reactivity of the chlorine atom in methyl 3-chlorobenzoate, with a focus on its applications in cross-coupling reactions, nucleophilic aromatic substitution, and reductive dechlorination. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate its use in research and development.

Core Reactivity Principles

The reactivity of the chlorine atom in this compound is primarily governed by the electronic effects of the substituents on the benzene (B151609) ring. The methyl ester group is an electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position.[1] This deactivation also influences the reactivity of the chlorine atom in other transformations.

In the context of reactions involving the C-Cl bond, the key considerations are:

  • Cross-Coupling Reactions: The chlorine atom can participate in various palladium- and iron-catalyzed cross-coupling reactions. However, aryl chlorides are generally less reactive than the corresponding bromides and iodides, often requiring more specialized catalysts and harsher reaction conditions.[2]

  • Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism is favored by the presence of strong electron-withdrawing groups ortho or para to the leaving group. In this compound, the ester group is meta to the chlorine, providing less stabilization of the Meisenheimer intermediate compared to an ortho or para substitution.[3] Consequently, SNAr reactions on this substrate typically require forcing conditions.

  • Reductive Dechlorination: The C-Cl bond can be cleaved under reductive conditions, either through catalytic hydrogenation or microbially.[4][5]

Cross-Coupling Reactions

The palladium- or iron-catalyzed formation of carbon-carbon and carbon-heteroatom bonds is a cornerstone of modern organic synthesis. This compound serves as a viable, albeit sometimes challenging, substrate for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl compounds. The reaction of this compound with an arylboronic acid requires a suitable palladium catalyst and a base. Due to the lower reactivity of the C-Cl bond, catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands are often necessary to achieve good yields.[6]

Quantitative Data for Suzuki-Miyaura Coupling

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10018~85
4-Methylphenylboronic acidPd₂(dba)₃ (1.5)XPhos (6)K₃PO₄ (2)1,4-Dioxane11024~80
4-Methoxyphenylboronic acidPd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2)t-AmylOH10018~90

Experimental Protocol: Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol) under a positive pressure of argon.

  • Add the degassed solvent (e.g., toluene, 5 mL).

  • Seal the tube and heat the reaction mixture at the specified temperature with vigorous stirring for the indicated time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297) (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)L_n-X Pd0->PdII_ArX Ar-Cl OxAdd Oxidative Addition Ar-X PdII_ArAr Ar-Pd(II)L_n-Ar' PdII_ArX->PdII_ArAr Ar'B(OR)₂ / Base Transmetalation Transmetalation Ar'B(OR)₂ PdII_ArAr->Pd0 Product Ar-Ar' PdII_ArAr->Product RedElim Reductive Elimination caption Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction

The Heck reaction facilitates the vinylation of aryl halides. For this compound, this reaction typically requires a palladium catalyst, a phosphine ligand or N-heterocyclic carbene (NHC) ligand, and a base. The choice of base and solvent can significantly influence the reaction outcome.[7]

Quantitative Data for Heck Reaction

AlkeneCatalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemp (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)DMF12024~75
n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃ (2)DMA13036~80
CyclohexenePd(OAc)₂ (2)PCy₃ (4)Cs₂CO₃ (2)1,4-Dioxane11024~65

Experimental Protocol: Heck Reaction

  • In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and the ligand (if required, e.g., P(o-tol)₃, 0.04 mmol).

  • Add the base (e.g., Et₃N, 1.5 mmol) and the solvent (e.g., DMF, 5 mL).

  • Seal the tube and heat the mixture to the desired temperature for the specified time.

  • After cooling, dilute the reaction mixture with water and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Catalytic Cycle for Heck Reaction

Heck_Reaction Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Alkene_Coord Alkene Coordination PdII_ArX->Alkene_Coord Alkene Pd_Alkene_Complex [Ar-Pd(II)L_n(alkene)]+X- Alkene_Coord->Pd_Alkene_Complex Mig_Insert Migratory Insertion Pd_Alkene_Complex->Mig_Insert Pd_Alkyl_Complex R-CH₂-CH(Ar)-Pd(II)L_n-X Mig_Insert->Pd_Alkyl_Complex Beta_Hydride_Elim β-Hydride Elimination Pd_Alkyl_Complex->Beta_Hydride_Elim Product_Complex [Product-Pd(II)L_n-H]+X- Beta_Hydride_Elim->Product_Complex Red_Elim Reductive Elimination (Base) Product_Complex->Red_Elim Product Substituted Alkene Product_Complex->Product Red_Elim->Pd0 caption Catalytic cycle of the Heck reaction.

Catalytic cycle of the Heck reaction.
Buchwald-Hartwig Amination

This reaction is a versatile method for the formation of C-N bonds. The coupling of this compound with amines requires a palladium catalyst and a strong base. The choice of ligand is critical for achieving high yields, with bulky, electron-rich phosphines being particularly effective for aryl chlorides.

Quantitative Data for Buchwald-Hartwig Amination

AmineCatalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)BINAP (4)NaOt-Bu (1.4)Toluene10018~70
MorpholinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)1,4-Dioxane11024~85
n-HexylaminePd₂(dba)₃ (2)BrettPhos (4)LHMDS (1.5)THF8016~78

Experimental Protocol: Buchwald-Hartwig Amination

  • To a glovebox, add the palladium precatalyst, ligand, and base to a reaction vessel.

  • Add this compound, the amine, and the solvent.

  • Seal the vessel and heat the reaction mixture with stirring for the specified time.

  • After cooling, dilute with a suitable organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by chromatography.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Amine_Coord Amine Coordination PdII_ArX->Amine_Coord R₂NH Pd_Amine_Complex [Ar-Pd(II)L_n(HNR₂)]+X- Amine_Coord->Pd_Amine_Complex Deprotonation Deprotonation (Base) Pd_Amine_Complex->Deprotonation Pd_Amido_Complex Ar-Pd(II)L_n-NR₂ Deprotonation->Pd_Amido_Complex Red_Elim Reductive Elimination Pd_Amido_Complex->Red_Elim Red_Elim->Pd0 Product Aryl Amine Red_Elim->Product caption Catalytic cycle of the Buchwald-Hartwig amination.

Catalytic cycle of the Buchwald-Hartwig amination.
Other Cross-Coupling Reactions

The chlorine atom of this compound can also participate in other cross-coupling reactions, such as the Sonogashira (alkynylation), Negishi (coupling with organozinc reagents), and Kumada (coupling with Grignard reagents) couplings. Generally, these reactions will also require specialized palladium or nickel catalysts and carefully optimized conditions to overcome the inertness of the C-Cl bond.[8][9][10] The Ullmann condensation , a copper-catalyzed reaction, provides an alternative for the formation of C-O, C-N, and C-S bonds, often requiring higher temperatures than palladium-catalyzed methods.[11]

Nucleophilic Aromatic Substitution (SNAr)

The direct displacement of the chlorine atom by a nucleophile is possible via the SNAr mechanism. However, as the electron-withdrawing methyl ester group is in the meta position, it provides less stabilization to the anionic Meisenheimer intermediate compared to ortho or para substitution.[12] Consequently, harsh reaction conditions (high temperatures, strong nucleophiles, and polar aprotic solvents) are typically required.

Quantitative Data for Nucleophilic Aromatic Substitution

NucleophileSolventTemp (°C)Time (h)Yield (%)
Sodium methoxide (B1231860)DMF15048~40
Sodium phenoxideNMP18036~50
Potassium phthalimideDMSO16024~60

Experimental Protocol: Nucleophilic Aromatic Substitution with Sodium Methoxide

  • To a high-pressure reaction vessel, add this compound (1.0 mmol) and sodium methoxide (2.0 mmol).

  • Add a polar aprotic solvent such as DMF (5 mL).

  • Seal the vessel and heat the reaction mixture to 150 °C for 48 hours.

  • Cool the reaction to room temperature and carefully quench with water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over Na₂SO₄.

  • Concentrate the solvent and purify the product by column chromatography.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

SNAr_Mechanism StartingMaterial This compound Meisenheimer Meisenheimer Complex (Anionic Intermediate) StartingMaterial->Meisenheimer + Nu- Nucleophile Nu- LeavingGroup Cl- Meisenheimer->LeavingGroup Product Substituted Product Meisenheimer->Product - Cl- caption Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Reductive Dechlorination

The chlorine atom can be removed through reductive processes, yielding methyl benzoate. This can be achieved through catalytic hydrogenation or via microbial degradation.

Catalytic Hydrogenation

Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is an effective method for the reductive dechlorination of aryl chlorides. The reaction is typically carried out in a solvent such as methanol (B129727) or ethanol, often with the addition of a base to neutralize the HCl formed during the reaction.[4]

Quantitative Data for Reductive Dechlorination

CatalystH₂ Pressure (atm)BaseSolventTemp (°C)Time (h)Yield (%)
10% Pd/C1Et₃NMeOH256>95
5% Pd/C5NaOHEtOH504>98

Experimental Protocol: Catalytic Hydrogenation

  • To a hydrogenation flask, add this compound (1.0 mmol), 10% Pd/C (5 mol %), and methanol (20 mL).

  • Add a base such as triethylamine (B128534) (1.2 mmol).

  • Seal the flask, evacuate, and purge with hydrogen gas three times.

  • Maintain a hydrogen atmosphere (e.g., with a balloon) and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Rinse the celite with methanol.

  • Concentrate the filtrate to obtain the crude product, which can be purified by distillation or chromatography if necessary.

Workflow for Reductive Dechlorination

Reductive_Dechlorination_Workflow Start This compound + Pd/C + Solvent + Base Reaction Hydrogenation (H₂ atmosphere) Start->Reaction Filtration Filtration (remove Pd/C) Reaction->Filtration Concentration Solvent Removal Filtration->Concentration Product Methyl Benzoate Concentration->Product caption Experimental workflow for catalytic reductive dechlorination.

Experimental workflow for catalytic reductive dechlorination.

Conclusion

The chlorine atom in this compound provides a valuable entry point for a wide range of chemical transformations. While the C-Cl bond is less reactive than its bromo and iodo counterparts, modern catalytic systems have enabled its efficient participation in a variety of cross-coupling reactions. Nucleophilic aromatic substitution, though challenging due to the meta-position of the activating group, remains a viable option under appropriate conditions. Furthermore, the chlorine can be readily removed via reductive dechlorination. This guide provides the necessary data, protocols, and mechanistic understanding to effectively utilize this compound as a versatile building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications.

References

An In-depth Technical Guide to the Nucleophilic Acyl Substitution of Methyl 3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the nucleophilic acyl substitution reactions of methyl 3-chlorobenzoate (B1228886), a versatile intermediate in organic synthesis. The document details the core principles of its reactivity, quantitative kinetic data, and explicit experimental protocols for key transformations, including saponification, aminolysis, and transesterification. A significant application of a derivative of this compound in the synthesis of the targeted cancer therapeutic, Imatinib (Gleevec), is highlighted, complete with a depiction of the relevant Bcr-Abl signaling pathway. This guide is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize methyl 3-chlorobenzoate in the synthesis of complex organic molecules and active pharmaceutical ingredients.

Core Principles of Reactivity

This compound is a substituted aromatic ester that undergoes nucleophilic acyl substitution, a class of reactions pivotal to the synthesis of a wide array of organic compounds. The reactivity of the ester carbonyl group is the cornerstone of these transformations.

The general mechanism for nucleophilic acyl substitution proceeds through a two-step addition-elimination pathway. In the first step, a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. The second step involves the reformation of the carbon-oxygen double bond and the expulsion of the leaving group, in this case, the methoxy (B1213986) group (-OCH₃).

The reactivity of this compound is influenced by the electronic effects of the chloro substituent on the benzene (B151609) ring. The chlorine atom is an electron-withdrawing group through induction, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, it is also a weak deactivating group in the context of electrophilic aromatic substitution. In nucleophilic acyl substitution, the inductive effect is more dominant, leading to a moderate level of reactivity.

Quantitative Data on Nucleophilic Acyl Substitution Reactions

The rate of nucleophilic acyl substitution of this compound is dependent on several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. The following table summarizes available quantitative data for the saponification of substituted methyl benzoates.

Reaction TypeNucleophileSubstituentRate Constant (k) [M⁻¹min⁻¹] at 35°CReference
SaponificationNaOHm-Chloro9.1[1]
SaponificationNaOHp-Nitro102[1]
SaponificationNaOHm-Nitro63[1]
SaponificationNaOHm-Bromo8.6[1]
SaponificationNaOHH1.7[1]
SaponificationNaOHp-Methyl0.98[1]
SaponificationNaOHp-Methoxy0.42[1]
SaponificationNaOHp-Amino0.06[1]

Experimental Protocols

Detailed methodologies for key nucleophilic acyl substitution reactions of this compound are provided below.

Saponification (Hydrolysis)

Objective: To hydrolyze this compound to 3-chlorobenzoic acid.

Materials:

Procedure:

  • Dissolve the this compound in methanol in a round-bottom flask equipped with a reflux condenser.

  • Add a 30% aqueous solution of sodium hydroxide to the flask.

  • Heat the mixture to reflux and stir for 4 hours.

  • After cooling, pour the reaction mixture into water and extract with ethyl ether twice to remove any unreacted ester.

  • Acidify the aqueous phase with concentrated hydrochloric acid to precipitate the 3-chlorobenzoic acid.

  • Extract the aqueous phase with ethyl ether three times.

  • Combine the organic phases, wash with water, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain the carboxylic acid. A yield of up to 98% can be expected.[2]

Aminolysis

Objective: To convert this compound to the corresponding amide using ammonia (B1221849) or a primary amine.

Materials:

  • This compound

  • Ammonia (methanolic solution) or a primary amine

  • High-pressure, high-temperature continuous flow reactor

Procedure:

  • Prepare a solution of this compound in a suitable solvent.

  • Use a continuous flow reactor system designed for high-pressure and high-temperature reactions.

  • Introduce the this compound solution and a methanolic solution of ammonia into the reactor.

  • Set the reaction conditions to a high temperature (e.g., 200°C) and high pressure (e.g., 50 bar) to facilitate the reaction.[1]

  • The product, 3-chlorobenzamide, can be collected from the output of the reactor and purified by recrystallization.

Transesterification

Objective: To convert this compound to a different ester by reaction with an alcohol.

Materials:

  • This compound

  • An alcohol (e.g., ethanol, isopropanol)

  • Acid or base catalyst (e.g., sulfuric acid, sodium methoxide)

  • Solvent (e.g., the alcohol reactant or an inert solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound in an excess of the desired alcohol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., sodium methoxide).

  • Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, neutralize the catalyst. If an acid catalyst was used, a weak base can be added. If a base catalyst was used, a weak acid can be added.

  • Remove the excess alcohol by distillation.

  • The resulting crude ester can be purified by distillation or column chromatography.

Application in Drug Development: Synthesis of an Imatinib Intermediate

This compound serves as a precursor for the synthesis of key intermediates in the pharmaceutical industry. A notable example is its utility in the synthesis of a central component of Imatinib (Gleevec) , a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and other cancers.[3] The synthesis involves the conversion of a 3-chlorobenzoyl derivative to an amide, a reaction that is a form of nucleophilic acyl substitution.

The overall synthetic workflow to produce an Imatinib intermediate starting from a 3-chlorobenzoyl derivative is depicted below.

G cluster_0 Synthesis of Imatinib Intermediate 3-Chlorobenzoyl_chloride 3-Chlorobenzoyl chloride Imatinib_Intermediate Imatinib Intermediate (Amide formation) 3-Chlorobenzoyl_chloride->Imatinib_Intermediate Aminolysis N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine->Imatinib_Intermediate G cluster_0 Bcr-Abl Signaling Pathway Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Substrate Substrate Protein Bcr_Abl->Substrate ATP -> ADP Phosphorylated_Substrate Phosphorylated Substrate Bcr_Abl->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling (e.g., RAS, PI3K/AKT pathways) Phosphorylated_Substrate->Downstream_Signaling Cell_Proliferation Cell Proliferation and Survival Downstream_Signaling->Cell_Proliferation Imatinib Imatinib (Gleevec) Imatinib->Bcr_Abl Inhibits

References

Stability and Storage Conditions for Methyl 3-chlorobenzoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 3-chlorobenzoate (B1228886). It is intended to serve as a technical resource for professionals in research, development, and quality control who handle this compound. The information compiled herein is based on publicly available safety data and scientific principles of chemical stability.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Methyl 3-chlorobenzoate is presented in Table 1. Understanding these properties is fundamental to its proper handling and storage.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 2905-65-9
Molecular Formula C₈H₇ClO₂
Molecular Weight 170.59 g/mol
Appearance Colorless to brown liquid or solid
Melting Point 20-22 °C
Boiling Point 231 °C
InChI Key XRDRKVPNHIWTBX-UHFFFAOYSA-N

Stability Profile and Incompatibilities

This compound is generally considered stable under normal laboratory conditions.[1][2][3] It is chemically stable under standard ambient temperatures and pressures.[4] However, its stability can be compromised under specific conditions.

Key Stability Considerations:

  • Thermal Decomposition: When subjected to high temperatures, this compound can decompose. Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[1][2][5] Intense heating can also lead to the formation of explosive mixtures with air.[4]

  • Incompatible Materials: Contact with strong oxidizing agents should be avoided as it can lead to vigorous reactions.[1][2][5]

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. The recommended storage conditions are summarized in Table 2.

Table 2: Recommended Storage Conditions for this compound

ConditionRecommendationSource
Temperature Cool place, with some suppliers specifying 10°C - 25°C or room temperature.[1][6][7]
Atmosphere Dry environment.[1][4]
Container Keep container tightly closed.[1][4]
Ventilation Store in a well-ventilated place.[1]
Incompatibles Store away from strong oxidizing agents.[1][2][5]

Potential Degradation Pathway: Hydrolysis

The most probable degradation pathway for this compound in the presence of water is hydrolysis of the ester linkage. This reaction can be catalyzed by both acid and base.

G Hydrolysis of this compound cluster_reactants Reactants cluster_products Products This compound This compound 3-chlorobenzoic_acid 3-Chlorobenzoic Acid This compound->3-chlorobenzoic_acid Hydrolysis Methanol Methanol This compound->Methanol Hydrolysis H2O Water H_or_OH Acid or Base (Catalyst)

Caption: Hydrolysis of this compound to its corresponding carboxylic acid and alcohol.

Experimental Protocol: Forced Degradation Study

To thoroughly understand the stability of this compound and to develop a stability-indicating analytical method, a forced degradation study is recommended. The goal of such a study is to generate potential degradation products under stressed conditions. Below is a general experimental protocol that can be adapted.

Objective: To investigate the degradation of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (ACN) or other suitable organic solvent

  • Purified water

  • pH meter

  • HPLC with a UV detector or a mass spectrometer

  • Photostability chamber

  • Oven

Analytical Method:

A stability-indicating HPLC method should be developed and validated to separate and quantify this compound from its potential degradation products. A method for the potential degradant, m-chlorobenzoic acid, has been described and could serve as a starting point. The method should be able to resolve the parent compound from all significant degradants.

Forced Degradation Conditions:

The following conditions are suggested as a starting point. The duration of exposure and the strength of the reagents may need to be adjusted to achieve a target degradation of 5-20%.

Table 3: Proposed Conditions for Forced Degradation Study

Stress ConditionProposed Protocol
Acid Hydrolysis Dissolve this compound in a suitable solvent and dilute with 0.1 M HCl. Heat at 60°C for a specified time. If no degradation is observed, increase the acid concentration to 1 M and/or increase the temperature.
Base Hydrolysis Dissolve this compound in a suitable solvent and dilute with 0.1 M NaOH. Keep at room temperature for a specified time. If no degradation is observed, heat at 60°C. If degradation is too rapid, cool the reaction mixture.
Oxidative Degradation Dissolve this compound in a suitable solvent and treat with 3% H₂O₂ at room temperature for a specified time.
Thermal Degradation Expose the solid sample of this compound to dry heat at a temperature below its melting point (e.g., 70°C) for a specified time.
Photolytic Degradation Expose a solution of this compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Sample Analysis:

At appropriate time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis by the stability-indicating HPLC method. Analyze the samples to determine the percentage of degradation and to identify and quantify any degradation products formed.

G Forced Degradation Experimental Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Sample This compound (Solid and Solution) Acid Acidic (HCl) Sample->Acid Base Basic (NaOH) Sample->Base Oxidative Oxidative (H2O2) Sample->Oxidative Thermal Thermal (Heat) Sample->Thermal Photo Photolytic (Light) Sample->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Degradation Determine % Degradation HPLC->Degradation Products Identify Degradation Products HPLC->Products

Caption: A general workflow for conducting a forced degradation study of this compound.

Conclusion

This compound is a stable compound under recommended storage conditions. The primary degradation pathway is likely to be hydrolysis of the ester functional group, which can be influenced by pH and temperature. To fully characterize its stability profile, a comprehensive forced degradation study is recommended. The protocols and information provided in this guide are intended to assist researchers, scientists, and drug development professionals in the safe handling, storage, and stability assessment of this compound.

References

A Technical Guide to Methyl 3-chlorobenzoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the commercial availability, synthetic applications, and biological relevance of Methyl 3-chlorobenzoate (B1228886), a versatile building block in medicinal chemistry.

Commercial Availability and Suppliers

Methyl 3-chlorobenzoate is readily available from a variety of chemical suppliers, catering to both research and bulk-scale requirements. Purity levels typically range from 97% to over 98%, with the compound being offered in quantities from grams to kilograms. Pricing is competitive and varies based on the supplier, quantity, and purity. Below is a summary of prominent suppliers and their offerings.

SupplierPurityAvailable QuantitiesPrice (USD, for comparison)
Biosynth Information not specified0.25 kg, 0.5 kg, 1 kg$95.00 (0.25 kg), $129.80 (0.5 kg), $207.68 (1 kg)[1]
Thermo Scientific 98%25 g, 100 g$119.65 (100 g)[2]
Fisher Scientific 98%25 g, 100 g$82.97 - $234.78
Sigma-Aldrich 98%, >98%5 g, 25 g$61.70 (quantity not specified)[3]
Crysdot Information not specified100 g$104.00
American Custom Chemicals Corporation Information not specified25 g$1207.53
CP Lab Safety 97%, min 98%100 g, 500 g$451.50 (500 g, 97%)[4]
Chemsavers Inc. (via eBay) 98%30 gPrice varies[5]
Career Henan Chemical Co. 99%Inquire for price/quantity~$1.00 / kg (indicative)[6]

Synthetic Applications in Drug Discovery

This compound serves as a versatile scaffold and intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its chemical structure, featuring a reactive ester and a halogenated aromatic ring, allows for a range of chemical transformations.

Role as a Versatile Chemical Building Block

The chloro-substituted aromatic ring of this compound is amenable to various cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds, respectively, which are crucial for building the core structures of many drug candidates. The ester functional group provides a handle for further modifications, including hydrolysis to the corresponding carboxylic acid or conversion to amides, enabling the exploration of structure-activity relationships.

Synthesis of Bioactive Molecules

While direct involvement of this compound in a specific signaling pathway is not extensively documented, its derivatives are components of various biologically active compounds. For instance, it is a known precursor in the synthesis of salicylhydroxamic acid, a compound belonging to a class of molecules known for their potential as enzyme inhibitors.

Experimental Protocols

Detailed experimental protocols are essential for the successful application of this compound in synthesis. Below are representative, generalized procedures for key reactions.

General Protocol for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures.

Materials:

  • This compound

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (typically 1-5 mol%).

  • Add the degassed solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This reaction is a powerful method for the formation of carbon-nitrogen bonds, widely used in the synthesis of pharmaceuticals.

Materials:

  • This compound

  • Amine

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine (B1218219) ligand (e.g., XPhos, SPhos)

  • Base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, THF)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium catalyst and the phosphine ligand in the reaction vessel.

  • Add the base, this compound (1.0 eq), and the amine (1.0-1.2 eq).

  • Add the anhydrous, degassed solvent.

  • Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers, dry over a drying agent, and concentrate.

  • Purify the product by column chromatography.

Visualization of Synthetic and Logical Workflows

The following diagrams illustrate key concepts related to the application of this compound in a drug discovery context.

G Synthetic Utility of this compound M3CB This compound Suzuki Suzuki-Miyaura Coupling M3CB->Suzuki Buchwald Buchwald-Hartwig Amination M3CB->Buchwald Hydrolysis Ester Hydrolysis M3CB->Hydrolysis Biaryl Biaryl Scaffolds Suzuki->Biaryl Arylamines Substituted Arylamines Buchwald->Arylamines CarboxylicAcid 3-Chlorobenzoic Acid Derivatives Hydrolysis->CarboxylicAcid Amidation Amidation Amides Substituted Benzamides Amidation->Amides LeadGen Lead Generation & Optimization Biaryl->LeadGen Arylamines->LeadGen CarboxylicAcid->Amidation Amides->LeadGen

Caption: Synthetic pathways from this compound.

G Conceptual Drug Discovery Workflow Start Identify Target Pathway/Protein Scaffold Select Core Scaffold (e.g., from this compound) Start->Scaffold Library Synthesize Compound Library (via Suzuki, Buchwald-Hartwig, etc.) Scaffold->Library Screening High-Throughput Screening Library->Screening Hit Identify 'Hit' Compounds Screening->Hit LeadOp Lead Optimization (Structure-Activity Relationship) Hit->LeadOp LeadOp->Library Iterative Synthesis Candidate Preclinical Candidate LeadOp->Candidate

Caption: A logical workflow for drug discovery.

References

Methodological & Application

Application Note and Protocol: Laboratory Scale Synthesis of Methyl 3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of Methyl 3-chlorobenzoate (B1228886), a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The primary method detailed is the Fischer-Speier esterification of 3-chlorobenzoic acid with methanol (B129727), a robust and cost-effective approach. An alternative method starting from 3-chlorobenzoyl chloride is also described. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and characterization information to ensure the successful synthesis and identification of the target compound.

Introduction

Methyl 3-chlorobenzoate is a carbonyl compound that serves as a key building block in organic synthesis.[1] Its structure, featuring both an ester and an aryl chloride, allows for a variety of subsequent chemical transformations. It is utilized in the synthesis of more complex molecules, including agrochemicals and pharmaceutical agents. This protocol details a reliable method for its preparation in a laboratory setting.

Methods and Materials

Two primary methods for the synthesis of this compound are presented below.

Method 1: Fischer-Speier Esterification of 3-chlorobenzoic acid

This classic method involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[2][3] The reaction is an equilibrium process, and to achieve a high yield, it is typically driven to completion by using a large excess of the alcohol (methanol in this case) and/or by removing the water that is formed.[4][5]

Method 2: From 3-chlorobenzoyl chloride

This method involves the reaction of 3-chlorobenzoyl chloride with methanol. This reaction is generally faster and more irreversible than the Fischer esterification.

Materials and Equipment
  • 3-chlorobenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • 3-chlorobenzoyl chloride

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Diethyl ether or Dichloromethane

  • Round-bottom flasks

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Rotary evaporator

  • Apparatus for vacuum distillation

  • Standard laboratory glassware

  • NMR spectrometer

  • IR spectrometer

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of 3-chlorobenzoic acid
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 15.66 g (0.1 mol) of 3-chlorobenzoic acid and 100 mL of methanol.

  • Catalyst Addition: While stirring, slowly add 2 mL of concentrated sulfuric acid to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in 100 mL of diethyl ether or dichloromethane. Transfer the solution to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize the excess acid), and finally with 50 mL of brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Evaporation: Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude this compound.

  • Purification: Purify the crude product by vacuum distillation (boiling point: 99-101 °C at 12 mmHg) to obtain the pure ester.[6][7][8]

Protocol 2: Synthesis from 3-chlorobenzoyl chloride
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 17.5 g (0.1 mol) of 3-chlorobenzoyl chloride in 50 mL of anhydrous diethyl ether or dichloromethane.

  • Methanol Addition: Cool the flask in an ice bath. Slowly add 4.8 g (0.15 mol) of methanol dropwise from the addition funnel with stirring.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up: Proceed with the extraction and washing steps as described in Protocol 1 (steps 6-9) to isolate the crude product.

  • Purification: Purify the crude product by vacuum distillation as described in Protocol 1 (step 10).

Data Presentation

ParameterValueReference
Reactant (Method 1) 3-chlorobenzoic acid
Molecular Weight156.57 g/mol
Amount15.66 g (0.1 mol)
Reactant (Method 2) 3-chlorobenzoyl chloride
Molecular Weight175.02 g/mol
Amount17.5 g (0.1 mol)
Product This compound
Molecular FormulaC₈H₇ClO₂[1][9]
Molecular Weight170.59 g/mol [1][9]
Theoretical Yield17.06 g
AppearanceClear colorless to yellow liquid or low melting solid[8]
Melting Point21 °C[1][6][7][8]
Boiling Point231 °C (at 760 mmHg), 99-101 °C (at 12 mmHg)[1][6][7][8]
Density1.227 g/mL at 25 °C[6][7][8]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃, 200 MHz): δ 7.97 (s, 1H), 7.90 (d, J = 7.6 Hz, 1H), 7.48 -7.45 (m, 1H), 7.38 – 7.30 (m, 1H), 3.89 (s, 3H).[10]

  • ¹³C NMR (CDCl₃, 50 MHz): δ 165.7, 134.3, 132.8, 131.8, 129.6, 127.6, 52.3.[10]

  • IR (Neat, cm⁻¹): The spectrum will show characteristic peaks for the C=O stretch of the ester (around 1720-1740 cm⁻¹), C-O stretch (around 1200-1300 cm⁻¹), and C-Cl stretch (around 700-800 cm⁻¹).

Experimental Workflow

Fischer_Esterification_Workflow cluster_workup Work-up Steps reactant 3-Chlorobenzoic Acid + Methanol reflux Reflux (4-6 hours) reactant->reflux acid Conc. H₂SO₄ acid->reflux workup Work-up reflux->workup Cooling extraction Extraction with Ether/DCM washing Washing (H₂O, NaHCO₃, Brine) extraction->washing drying Drying over Na₂SO₄ washing->drying evaporation Solvent Evaporation drying->evaporation purification Vacuum Distillation evaporation->purification Crude Product product Pure Methyl 3-chlorobenzoate purification->product Purified Product

References

Application Note: Synthesis of Methyl 3-Chlorobenzoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-chlorobenzoate (B1228886) is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] One of the most direct and established methods for its preparation is the Fischer-Speier esterification of 3-chlorobenzoic acid with methanol (B129727), utilizing a strong acid catalyst. This process is a reversible reaction, and to achieve high yields, the equilibrium is typically shifted towards the product by using a large excess of the alcohol, which often serves as the solvent as well.[2][3][4] This application note provides a detailed protocol for the synthesis, purification, and characterization of methyl 3-chlorobenzoate.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the esterification of 3-chlorobenzoic acid with methanol.

ParameterValueReference
Reactants
3-Chlorobenzoic Acid1.0 molar equivalentGeneral Protocol
Methanol10-20 molar equivalents (serves as solvent)[2]
Catalyst
Concentrated Sulfuric Acid (H₂SO₄)Catalytic amount (e.g., 0.1-0.2 molar equivalents)[5][6][7]
Reaction Conditions
TemperatureReflux (approx. 65°C for methanol)[7][8]
Reaction Time1-10 hours (monitored by TLC)[8][9]
Product
Molecular FormulaC₈H₇ClO₂[1][10]
Molecular Weight170.59 g/mol [1][10]
Melting Point21 °C[1][10][11]
Boiling Point99-101 °C at 12 mmHg[10][11][12]
Density1.227 g/mL at 25 °C[10][11]

Experimental Protocol

Materials:

  • 3-Chlorobenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Dichloromethane (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Suction filtration apparatus (for solid starting material)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3-chlorobenzoic acid and a large excess of anhydrous methanol (e.g., 10-20 molar equivalents).[2] Add a magnetic stir bar and a few boiling chips.

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath.[5] The reaction should be maintained at reflux for several hours (e.g., 1-4 hours). Monitor the progress of the reaction by TLC.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the reaction mixture to a separatory funnel containing a significant volume of water.[5]

    • Extract the aqueous layer with a suitable organic solvent such as dichloromethane.[5]

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid, be cautious of foaming), and finally with saturated sodium chloride solution.[5][7]

  • Drying and Solvent Removal:

    • Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[6]

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator to yield the crude this compound.[7]

  • Purification:

    • The crude product can be further purified by vacuum distillation.[5] Collect the fraction boiling at approximately 99-101 °C at 12 mmHg.[10][12]

    • Alternatively, for small-scale reactions, purification can be achieved by column chromatography on silica (B1680970) gel.

Visualizations

Esterification_Workflow Experimental Workflow for the Esterification of 3-Chlorobenzoic Acid A Reaction Setup: - 3-Chlorobenzoic Acid - Methanol (excess) - Sulfuric Acid (catalyst) B Reflux A->B Heat C Work-up: - Quench with Water - Extraction with Organic Solvent B->C Cool D Washing: - Water - Sat. NaHCO3 - Brine C->D E Drying and Solvent Removal D->E F Purification: - Vacuum Distillation or - Column Chromatography E->F G Pure this compound F->G Signaling_Pathway Fischer Esterification Mechanism cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_elimination Proton Transfer & Elimination cluster_product Product Formation A Carboxylic Acid B Protonated Carbonyl A->B Protonation D Tetrahedral Intermediate B->D Nucleophilic Attack H_plus H+ H_plus->A C Methanol C->D E Protonated Intermediate D->E Proton Transfer F Water Elimination E->F Loss of Water G Protonated Ester F->G H2O Water F->H2O G->H_plus H Ester Product G->H Deprotonation

References

Application Notes: The Use of Methyl 3-chlorobenzoate in Grignard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-chlorobenzoate (B1228886) is a versatile bifunctional molecule for use in organic synthesis. In the context of Grignard reactions, it primarily serves as an electrophilic substrate. The molecule features two key reactive sites: an ester carbonyl group and an aryl chloride. Due to the significantly higher reactivity of the ester group towards nucleophilic attack by Grignard reagents compared to the relatively inert aryl chloride, methyl 3-chlorobenzoate allows for chemoselective transformations.[1] This application note details the reaction of this compound with Grignard reagents, focusing on the formation of tertiary alcohols, and provides detailed protocols for researchers in synthetic and medicinal chemistry.

Principle of the Reaction

The Grignard reaction is a fundamental method for forming carbon-carbon bonds.[2] When this compound is treated with a Grignard reagent (R-MgX), the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ester. The reaction proceeds via a double addition mechanism. The first addition leads to a tetrahedral intermediate, which then collapses, eliminating a methoxide (B1231860) ion to form a ketone intermediate.[3][4] This ketone is more reactive than the starting ester and rapidly undergoes a second nucleophilic attack by another equivalent of the Grignard reagent.[3] The resulting magnesium alkoxide is then protonated during an acidic workup to yield the final tertiary alcohol product.[5]

The carbon-chlorine bond on the aromatic ring is significantly less reactive than the ester and generally remains intact under standard Grignard reaction conditions.[1] The order of reactivity for halogens in related reactions is I > Br > Cl > F, making the selective reaction at the ester possible.[1]

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the chemical pathway and the general laboratory procedure for the reaction of this compound with a Grignard reagent.

G General Mechanism: Grignard Reaction with this compound cluster_reactants cluster_products start This compound + Grignard Reagent (R-MgX) intermediate1 Tetrahedral Intermediate I start->intermediate1 1. Nucleophilic Attack ketone Intermediate Ketone (3-chloro-acyl-benzene derivative) intermediate1->ketone 2. Elimination of Methoxide methoxide Methoxide Leaving Group (-OCH3) intermediate1->methoxide intermediate2 Tetrahedral Intermediate II (Magnesium Alkoxide) ketone->intermediate2 3. Second Nucleophilic Attack (fast) product Tertiary Alcohol (Post-Acid Workup) intermediate2->product 4. Protonation (H3O+)

Caption: Reaction mechanism of a Grignard reagent with this compound.

G Experimental Workflow prep Preparation (Dry Glassware, Anhydrous Solvents) grignard_formation Grignard Reagent Synthesis (e.g., R-Br + Mg in Ether/THF) prep->grignard_formation reaction Reaction Step (Slow addition of this compound to Grignard Reagent at 0°C to RT) grignard_formation->reaction quench Quenching (Slow addition of reaction mixture to ice-cold dilute acid, e.g., HCl) reaction->quench extract Workup & Extraction (Separation of organic layer, washing with brine) quench->extract dry Drying & Filtration (Dry organic layer with Na2SO4 or MgSO4, filter) extract->dry purify Purification (Solvent removal, Recrystallization or Column Chromatography) dry->purify analyze Analysis (TLC, NMR, IR, Melting Point) purify->analyze

Caption: General laboratory workflow for the synthesis of tertiary alcohols.

Experimental Protocols

This section provides a detailed protocol for the synthesis of 1-(3-chlorophenyl)-1,1-diphenylethanol by reacting this compound with two equivalents of phenylmagnesium bromide. This protocol is adapted from standard procedures for the reaction of Grignard reagents with methyl benzoate.[3][6]

Protocol: Synthesis of 1-(3-chlorophenyl)-1,1-diphenylethanol

Materials:

  • Magnesium turnings

  • Bromobenzene (B47551)

  • This compound (CAS: 2905-65-9)[7]

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)[8]

  • Iodine (crystal, for initiation)

  • Hydrochloric acid (e.g., 3M HCl) or saturated ammonium (B1175870) chloride solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Solvents for purification (e.g., hexane, ethyl acetate)

Equipment:

  • Three-necked round-bottom flask, flame or oven-dried[9]

  • Reflux condenser and drying tube (e.g., with CaCl2)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for purification (chromatography column or recrystallization)

Procedure:

Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

  • Place magnesium turnings (2.2 equivalents) in a flame-dried three-necked flask equipped with a stir bar, reflux condenser with a drying tube, and a dropping funnel.

  • Add a small crystal of iodine to activate the magnesium surface.[9]

  • Prepare a solution of bromobenzene (2.1 equivalents) in anhydrous diethyl ether or THF in the dropping funnel.

  • Add a small portion (~10%) of the bromobenzene solution to the magnesium turnings. The reaction should initiate, indicated by cloudiness, bubbling, or gentle refluxing. Gentle warming may be required to start the reaction.[10]

  • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[10]

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The solution should appear cloudy and brownish.[3]

Part B: Reaction with this compound

  • Cool the freshly prepared Grignard reagent solution in an ice-water bath.

  • Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Add the this compound solution dropwise to the cold, stirring Grignard reagent. A slow addition rate is crucial to control the exothermic reaction and minimize side products.[3]

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours or until TLC analysis indicates the consumption of the starting ester.

Part C: Workup and Purification

  • Cool the reaction mixture again in an ice bath.

  • Slowly and carefully pour the reaction mixture into a separate beaker containing a stirred mixture of crushed ice and 3M HCl.[11] This step quenches the reaction and protonates the alkoxide.

  • Transfer the entire mixture to a separatory funnel. Extract the aqueous layer two or three times with diethyl ether.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[10]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[10]

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude solid by recrystallization (e.g., from an ethanol/water or hexane/ethyl acetate (B1210297) mixture) or by column chromatography on silica (B1680970) gel.

Safety Precautions:

  • Grignard reagents are highly reactive towards water and protic solvents. All glassware must be scrupulously dried, and anhydrous solvents must be used.[1][2]

  • The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Ethereal solvents are highly flammable. Perform the reaction in a well-ventilated fume hood away from ignition sources.[1]

  • The reaction is exothermic. Maintain good control over the addition rate and have an ice bath readily available for cooling.[1]

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Data and Troubleshooting

Table 1: Expected Products and Typical Yields

The following table summarizes the expected tertiary alcohol products from the reaction of this compound with various Grignard reagents. Yields are estimates based on analogous reactions reported in the literature.

Grignard Reagent (R-MgX)Product NameMolecular Formula of ProductMolecular Weight ( g/mol )Expected Yield (%)
Phenylmagnesium bromide1-(3-chlorophenyl)-1,1-diphenylethanolC₂₀H₁₇ClO320.8075-90
Ethylmagnesium bromide3-(3-chlorophenyl)pentan-3-olC₁₁H₁₅ClO200.6970-85
Methylmagnesium bromide2-(3-chlorophenyl)propan-2-olC₉H₁₁ClO170.6470-85
Vinylmagnesium bromide1-(3-chlorophenyl)-1,1-divinylethanolC₁₂H₁₁ClO206.6765-80

Table 2: Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive magnesium surface (oxide layer).[12]2. Wet glassware or solvents.[2]3. Impure starting materials.1. Activate magnesium with iodine, 1,2-dibromoethane, or by crushing it.[9]2. Flame- or oven-dry all glassware and use freshly distilled anhydrous solvents.[9]3. Purify reagents before use.
Low Yield of Tertiary Alcohol 1. Incomplete formation of Grignard reagent.2. Side reactions (e.g., reduction, enolization).[13]3. Premature quenching of Grignard reagent.1. Titrate the Grignard reagent before use to determine its exact concentration.2. Maintain low reaction temperatures during addition.[9]3. Ensure an inert atmosphere and anhydrous conditions throughout.
Formation of Biphenyl (B1667301) Byproduct Wurtz-type homocoupling of the Grignard reagent (e.g., Ph-MgBr + Ph-Br).[11][12]Use dilute solutions and ensure slow, controlled addition of the aryl halide during Grignard formation to minimize localized high concentrations.[9] The biphenyl can often be removed during purification.[11]
Formation of Ketone Byproduct Incomplete reaction; only one equivalent of Grignard reagent added or reaction was sterically hindered.Use a sufficient excess (at least 2 equivalents) of the Grignard reagent. Increase reaction time or gently heat if necessary after the initial addition.

References

Application Notes and Protocols for the Reduction of Methyl 3-Chlorobenzoate to 3-Chlorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of intermediates and active pharmaceutical ingredients. 3-Chlorobenzyl alcohol is a valuable building block in the synthesis of various pharmaceutical compounds. This document provides detailed application notes and experimental protocols for the reduction of methyl 3-chlorobenzoate (B1228886) to 3-chlorobenzyl alcohol using two common and effective reducing agents: Lithium Aluminum Hydride (LiAlH₄) and Sodium Borohydride (B1222165) (NaBH₄).

Reaction Overview

The conversion of methyl 3-chlorobenzoate to 3-chlorobenzyl alcohol involves the reduction of the ester functional group. This can be achieved using strong reducing agents like LiAlH₄ or a modified, milder system with NaBH₄. The choice of reagent can depend on factors such as scale, safety considerations, and the presence of other functional groups.

Chemical Equation:

Methods and Protocols

Two primary methods for the reduction of this compound are detailed below.

Method 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a powerful and highly efficient reducing agent for esters. The reaction is typically fast and proceeds to completion, offering high yields. However, LiAlH₄ is highly reactive with protic solvents, including water, and requires anhydrous conditions and careful handling.

Experimental Protocol:

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Sulfate (Na₂SO₄) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (B1210297)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Under an inert atmosphere (N₂ or Ar), a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with LiAlH₄ (0.50 g, 13.2 mmol, 1.2 equivalents). Anhydrous THF (20 mL) is added to create a suspension.

  • Cooling: The flask is cooled to 0 °C in an ice bath.

  • Substrate Addition: A solution of this compound (2.0 g, 11.7 mmol, 1.0 equivalent) in anhydrous THF (10 mL) is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction flask is cooled again to 0 °C. The reaction is carefully quenched by the slow, dropwise addition of ethyl acetate (5 mL) to consume excess LiAlH₄. This is followed by the cautious addition of water (0.5 mL), then 15% aqueous NaOH (0.5 mL), and finally water (1.5 mL) (Fieser work-up). A granular precipitate of aluminum salts should form.

  • Work-up: The mixture is stirred for 30 minutes, and the solids are removed by filtration through a pad of Celite®, washing with THF or Et₂O.

  • Extraction: The filtrate is transferred to a separatory funnel. The organic layer is washed with 1 M HCl (2 x 20 mL) and then with saturated aqueous Na₂SO₄ solution (20 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 3-chlorobenzyl alcohol.

  • Purification: The crude product can be purified by silica (B1680970) gel column chromatography or distillation under reduced pressure to afford pure 3-chlorobenzyl alcohol.

Method 2: Reduction with Sodium Borohydride (NaBH₄) in a Mixed Solvent System

Sodium borohydride is a milder and safer reducing agent than LiAlH₄. While it does not typically reduce esters in simple alcoholic solvents, its reactivity can be enhanced by using a mixed solvent system, such as THF and methanol, and by heating. This method is often preferred for its improved safety profile and ease of handling. A study on the reduction of aromatic methyl esters using a sodium borohydride-THF-methanol system showed yields in the range of 70-92%.[1]

Experimental Protocol:

Materials:

  • This compound

  • Sodium Borohydride (NaBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 2 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.0 g, 11.7 mmol, 1.0 equivalent) and anhydrous THF (20 mL).

  • Addition of NaBH₄: Sodium borohydride (1.33 g, 35.1 mmol, 3.0 equivalents) is added to the solution.

  • Reaction: The suspension is heated to reflux. Methanol (15 mL) is added dropwise over a period of 30-60 minutes to the refluxing mixture. The reaction is continued at reflux for 2-4 hours. Reaction progress can be monitored by TLC.

  • Quenching: After the reaction is complete, the flask is cooled to room temperature. The reaction is quenched by the slow and careful addition of 2 M HCl until the effervescence ceases and the pH is acidic.

  • Extraction: The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3 x 30 mL).

  • Washing: The combined organic extracts are washed with saturated aqueous NaHCO₃ solution (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude 3-chlorobenzyl alcohol can be purified by silica gel column chromatography or distillation under reduced pressure.

Data Presentation

ParameterMethod 1: LiAlH₄ ReductionMethod 2: NaBH₄/THF/MeOH Reduction
Reducing Agent Lithium Aluminum HydrideSodium Borohydride
Solvent(s) Anhydrous THF or Et₂OTHF and Methanol
Stoichiometry (RA) ~1.2 equivalents~3.0 equivalents
Reaction Temp. 0 °C to Room Temp.Reflux (~65-70 °C)
Reaction Time 1-2 hours2-4 hours
Typical Yield Generally >90% (expected)70-92%[1]
Safety Profile Requires stringent anhydrous conditions; highly reactive with water.Milder, safer, and easier to handle.

Product Characterization

The final product, 3-chlorobenzyl alcohol, should be characterized to confirm its identity and purity.

Physical Properties:

  • Appearance: Colorless liquid

  • Molecular Formula: C₇H₇ClO

  • Molecular Weight: 142.58 g/mol [2]

  • Boiling Point: 237 °C[3]

  • Density: 1.211 g/mL at 25 °C[3]

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 300 MHz): δ (ppm) 7.35-7.20 (m, 4H, Ar-H), 4.68 (s, 2H, CH₂), 2.10 (br s, 1H, OH).

  • ¹³C NMR (CDCl₃): δ (ppm) 142.9, 134.5, 129.8, 127.3, 127.2, 125.2, 64.5.

  • IR (neat, cm⁻¹): 3350 (br, O-H), 3060 (Ar C-H), 2880 (C-H), 1595, 1570 (C=C), 1020 (C-O), 780 (C-Cl).

Visualizations

Reaction_Workflow cluster_start Starting Material cluster_method1 Method 1 cluster_method2 Method 2 cluster_end Product start This compound m1_reagents 1. LiAlH₄, Anhydrous THF 2. 0 °C to RT start->m1_reagents m2_reagents 1. NaBH₄, THF/MeOH 2. Reflux start->m2_reagents m1_workup Quenching & Work-up m1_reagents->m1_workup purification Purification (Chromatography/Distillation) m1_workup->purification m2_workup Quenching & Work-up m2_reagents->m2_workup m2_workup->purification product 3-Chlorobenzyl Alcohol purification->product characterization Characterization (NMR, IR, MS) product->characterization

Caption: Experimental workflow for the reduction of this compound.

Signaling_Pathway Ester This compound (Ester) Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral 1st eq. H⁻ Hydride Hydride Addition (H⁻) Hydride->Ester Aldehyde Aldehyde Intermediate Hydride->Aldehyde Tetrahedral->Aldehyde Elimination of MeO⁻ Alkoxide Alkoxide Aldehyde->Alkoxide 2nd eq. H⁻ Alcohol 3-Chlorobenzyl Alcohol (Primary Alcohol) Alkoxide->Alcohol Protonation Protonation (H⁺ Work-up) Protonation->Alkoxide

Caption: Generalized mechanism of ester reduction to a primary alcohol.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction with Methyl 3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing the Suzuki-Miyaura cross-coupling reaction using Methyl 3-chlorobenzoate (B1228886) as the aryl halide partner. This reaction is a powerful tool for the synthesis of biaryl compounds, which are key structural motifs in many pharmaceutical agents and functional materials. Due to the lower reactivity of aryl chlorides compared to bromides and iodides, careful selection of the catalyst system and reaction conditions is crucial for achieving high yields.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[1] This reaction has become a cornerstone of modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of starting materials.[2] Methyl 3-chlorobenzoate, an electron-deficient aryl chloride, presents a challenging yet important substrate for this transformation. The successful coupling of this substrate opens avenues for the synthesis of a variety of substituted biphenyl-3-carboxylic acid derivatives.

Key Reaction Parameters for Aryl Chlorides

The primary challenge in the Suzuki-Miyaura coupling of aryl chlorides is the strength of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle more difficult compared to C-Br or C-I bonds.[3] To overcome this hurdle, specialized catalyst systems are employed, typically featuring:

  • Bulky, Electron-Rich Ligands: These ligands stabilize the palladium(0) center and promote the oxidative addition step.[3][4] Examples include biarylphosphines (e.g., SPhos, RuPhos) and N-heterocyclic carbenes (NHCs).

  • Effective Palladium Precatalysts: Various palladium sources can be used, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂).[5][6]

  • Appropriate Base and Solvent: The choice of base and solvent system is critical for facilitating the transmetalation step and ensuring the stability of the catalytic species.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of aryl chlorides with various arylboronic acids. These serve as a starting point for optimizing the reaction with this compound.

Aryl ChlorideBoronic AcidPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemp (°C)Time (h)Yield (%)
4-ChloroanisolePhenylboronic acidPd(dba)₂ (1.5)SPhos (3)K₃PO₄ (2)Toluene (B28343)/H₂O1001895
1-Chloro-4-nitrobenzenePhenylboronic acidPd(OAc)₂ (2)PCy₃ (4)K₃PO₄ (3)Dioxane100298
2-Chlorotoluene4-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)K₃PO₄ (2)t-BuOH1001692
This compound Phenylboronic acid Pd(OAc)₂ (2) SPhos (4) K₃PO₄ (2) Toluene/H₂O (5:1) 100 12-24 (Typical) 80-95

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Standard Thermal Conditions

This protocol is suitable for a wide range of arylboronic acids.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 equivalents)

  • Anhydrous Toluene

  • Degassed Water

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired methyl 3-arylbenzoate.

Protocol 2: Microwave-Assisted Conditions

This protocol can significantly reduce reaction times, particularly for less reactive coupling partners.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 equivalents)

  • 1,4-Dioxane (B91453)

  • Degassed Water

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.

  • Add 1,4-dioxane and degassed water (e.g., a 4:1 ratio).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 15-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_halide R¹-Pd(II)Ln-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation R²-B(OR)₂ Base PdII_R2 R¹-Pd(II)Ln-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Experimental_Workflow Start Reaction Setup (Inert Atmosphere) Reagents Combine this compound, Arylboronic acid, Catalyst, Ligand, and Base Start->Reagents Solvent Add Anhydrous Solvent and Degassed Water Reagents->Solvent Reaction Heat Reaction Mixture (Conventional or Microwave) Solvent->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup (Extraction) Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Product Characterization of Pure Product Purification->Product

References

Synthesis of Pharmaceutical Intermediates from Methyl 3-chlorobenzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of valuable pharmaceutical intermediates starting from Methyl 3-chlorobenzoate (B1228886). This versatile building block offers a reactive handle for various carbon-carbon and carbon-nitrogen bond-forming reactions, making it a key starting material in the synthesis of complex molecular architectures for drug discovery and development.

Introduction

Methyl 3-chlorobenzoate is a readily available and cost-effective starting material that serves as a versatile precursor in the synthesis of a wide range of pharmaceutical intermediates.[1] Its chemical structure, featuring an ester functional group and a chloro-substituent on the aromatic ring, allows for a variety of chemical transformations. The chlorine atom can be readily displaced or activated for cross-coupling reactions, while the methyl ester can be hydrolyzed, reduced, or reacted with nucleophiles. This dual reactivity makes this compound an attractive scaffold for the construction of diverse molecular frameworks found in many therapeutic agents.

This document outlines detailed protocols for four key transformations of this compound into important pharmaceutical intermediates:

  • Suzuki-Miyaura Coupling: Formation of a biaryl linkage, a common motif in many pharmaceuticals.

  • Buchwald-Hartwig Amination: Introduction of a nitrogen-containing functional group, crucial for modulating the pharmacological properties of drug candidates.

  • Sonogashira Coupling: Creation of an aryl-alkyne bond, a versatile functional group for further elaboration in medicinal chemistry.

  • Grignard Reaction: Synthesis of tertiary alcohols, a key structural feature in various active pharmaceutical ingredients.

Suzuki-Miyaura Coupling: Synthesis of Methyl 3-(4-methoxyphenyl)benzoate

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. This reaction is widely used in the pharmaceutical industry to synthesize biaryl structures, which are present in numerous drugs.

Experimental Protocol

Objective: To synthesize Methyl 3-(4-methoxyphenyl)benzoate from this compound and 4-methoxyphenylboronic acid.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (B84403) (K₃PO₄)

  • Toluene (B28343)

  • Water, deionized

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.71 g, 10 mmol), 4-methoxyphenylboronic acid (1.82 g, 12 mmol), palladium(II) acetate (45 mg, 0.2 mol%), and SPhos (164 mg, 0.4 mol%).

  • Add potassium phosphate (4.25 g, 20 mmol) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene (40 mL) and deionized water (4 mL) to the reaction mixture.

  • Heat the mixture to 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the pure Methyl 3-(4-methoxyphenyl)benzoate.

Quantitative Data
ParameterValue
Starting MaterialThis compound
Reagent4-Methoxyphenylboronic acid
ProductMethyl 3-(4-methoxyphenyl)benzoate
CatalystPd(OAc)₂ / SPhos
BaseK₃PO₄
SolventToluene/Water
Reaction Temperature100 °C
Reaction Time12 hours
Typical Yield85-95%
Purity (by HPLC)>98%

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow start Start reagents Combine Reactants: This compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄ start->reagents solvent Add Solvents: Toluene and Water reagents->solvent reaction Heat and Stir (100 °C, 12h) under Inert Atmosphere solvent->reaction workup Work-up: Cool, Dilute, Extract with EtOAc reaction->workup purification Purification: Silica Gel Chromatography workup->purification product Product: Methyl 3-(4-methoxyphenyl)benzoate purification->product

Suzuki-Miyaura coupling experimental workflow.

Buchwald-Hartwig Amination: Synthesis of Methyl 3-(morpholino)benzoate

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is of paramount importance in medicinal chemistry for the synthesis of anilines and their derivatives, which are key components of many drugs.

Experimental Protocol

Objective: To synthesize Methyl 3-(morpholino)benzoate from this compound and morpholine (B109124).

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add Pd₂(dba)₃ (46 mg, 0.05 mmol) and XPhos (95 mg, 0.2 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene (20 mL) to the flask.

  • Add this compound (1.71 g, 10 mmol), morpholine (1.05 g, 12 mmol), and sodium tert-butoxide (1.35 g, 14 mmol).

  • Heat the reaction mixture to 110 °C and stir for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

  • Extract the mixture with ethyl acetate (3 x 40 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to obtain pure Methyl 3-(morpholino)benzoate.

Quantitative Data
ParameterValue
Starting MaterialThis compound
ReagentMorpholine
ProductMethyl 3-(morpholino)benzoate
CatalystPd₂(dba)₃ / XPhos
BaseNaOtBu
SolventToluene
Reaction Temperature110 °C
Reaction Time18 hours
Typical Yield80-90%
Purity (by HPLC)>97%

Buchwald-Hartwig Amination Pathway

Buchwald_Hartwig_Pathway sub This compound cat Pd₂(dba)₃ / XPhos NaOtBu, Toluene, 110°C sub->cat amine Morpholine amine->cat prod Methyl 3-(morpholino)benzoate cat->prod

Buchwald-Hartwig amination of this compound.

Sonogashira Coupling: Synthesis of Methyl 3-(phenylethynyl)benzoate

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for the synthesis of aryl alkynes, which are versatile intermediates in the preparation of various pharmaceutical compounds.[2]

Experimental Protocol

Objective: To synthesize Methyl 3-(phenylethynyl)benzoate from this compound and phenylacetylene (B144264).

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.71 g, 10 mmol), PdCl₂(PPh₃)₂ (70 mg, 0.1 mmol), and CuI (38 mg, 0.2 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous THF (30 mL) and triethylamine (20 mL) to the flask.

  • Add phenylacetylene (1.23 g, 12 mmol) to the reaction mixture.

  • Heat the mixture to 65 °C and stir for 8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalysts, washing the pad with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether (50 mL) and wash with saturated aqueous NH₄Cl solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield pure Methyl 3-(phenylethynyl)benzoate.

Quantitative Data
ParameterValue
Starting MaterialThis compound
ReagentPhenylacetylene
ProductMethyl 3-(phenylethynyl)benzoate
CatalystsPdCl₂(PPh₃)₂ / CuI
BaseTriethylamine
SolventTHF
Reaction Temperature65 °C
Reaction Time8 hours
Typical Yield75-85%
Purity (by HPLC)>98%

Sonogashira Coupling Logical Relationship

Sonogashira_Relationship sub This compound (Aryl Halide) catalysis Catalytic System sub->catalysis alkyne Phenylacetylene (Terminal Alkyne) alkyne->catalysis product Methyl 3-(phenylethynyl)benzoate catalysis->product pd_cat PdCl₂(PPh₃)₂ pd_cat->catalysis cu_cat CuI cu_cat->catalysis base Triethylamine (Base) base->catalysis

Key components of the Sonogashira coupling reaction.

Grignard Reaction: Synthesis of 1-(3-chlorophenyl)-1,1-dimethylethanol

The Grignard reaction is a fundamental organometallic reaction involving the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[3][4][5][6] When an ester is used as the substrate, two equivalents of the Grignard reagent add to form a tertiary alcohol. This transformation is highly valuable for constructing sterically hindered alcohol moieties in pharmaceutical intermediates.

Experimental Protocol

Objective: To synthesize 1-(3-chlorophenyl)-1,1-dimethylethanol from this compound and methylmagnesium bromide.

Materials:

  • This compound

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask

  • Dropping funnel

  • Condenser with a drying tube (CaCl₂)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser fitted with a drying tube.

  • Under an inert atmosphere (e.g., argon), add a solution of this compound (1.71 g, 10 mmol) in anhydrous diethyl ether (20 mL) to the flask.

  • Cool the flask in an ice bath.

  • Slowly add methylmagnesium bromide (8.0 mL of a 3.0 M solution in diethyl ether, 24 mmol) to the dropping funnel and add it dropwise to the stirred solution of the ester over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (30 mL) while cooling the flask in an ice bath.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic layers and wash with brine (40 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford pure 1-(3-chlorophenyl)-1,1-dimethylethanol.

Quantitative Data
ParameterValue
Starting MaterialThis compound
ReagentMethylmagnesium bromide
Product1-(3-chlorophenyl)-1,1-dimethylethanol
SolventDiethyl ether
Reaction Temperature0 °C to room temperature
Reaction Time2.5 hours
Typical Yield70-80%
Purity (by GC-MS)>97%

Grignard Reaction Experimental Setup

Schematic of the Grignard reaction setup.

References

Application Notes and Protocols for the Selective Reduction of Methyl 3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the chemoselective reduction of Methyl 3-chlorobenzoate (B1228886) to 3-chlorobenzaldehyde (B42229) using lithium diisobutyl-t-butoxyaluminum hydride (LDBBA). This transformation is of significant interest in organic synthesis, particularly in the pharmaceutical industry, where substituted benzaldehydes are crucial intermediates.

Introduction and Application

The reduction of esters to aldehydes is a fundamental transformation in organic chemistry. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce esters to primary alcohols, more sterically hindered and less reactive hydride reagents are required to stop the reduction at the aldehyde stage. Lithium diisobutyl-t-butoxyaluminum hydride (LDBBA) is a highly effective and selective reagent for this partial reduction.[1] Its bulky diisobutyl and t-butoxy groups moderate the reactivity of the aluminum hydride, allowing for the controlled reduction of esters to aldehydes at moderate temperatures, often with high chemoselectivity.[1]

The presence of an aryl chloride, as in Methyl 3-chlorobenzoate, necessitates a reducing agent that does not affect this functional group. LDBBA and its analogues have been shown to be effective for the reduction of esters bearing electron-withdrawing groups, without concomitant reduction of the aryl halide. This protocol outlines the application of LDBBA for the high-yield synthesis of 3-chlorobenzaldehyde, a valuable building block in the synthesis of various pharmaceutical compounds and other fine chemicals.

Quantitative Data Summary

The following table summarizes representative quantitative data for the reduction of substituted benzoates with diisobutyl-t-butoxyaluminum hydride reagents. The data for this compound is based on a closely related procedure using potassium diisobutyl-t-butoxyaluminum hydride (PDBBA), which exhibits similar reactivity to LDBBA.

ParameterValueReference
Starting Material This compoundN/A
Product 3-chlorobenzaldehydeN/A
Reagent Lithium diisobutyl-t-butoxyaluminum hydride (LDBBA)[1]
Solvent Anhydrous Tetrahydrofuran (B95107) (THF)[2]
Stoichiometry (Reagent:Substrate) 1.2 : 1[3]
Reaction Temperature 0 °C[3]
Reaction Time 3 hours[3]
Yield ~85% (isolated)[3]

Experimental Protocol

This protocol details the preparation of the LDBBA reagent and the subsequent reduction of this compound.

Materials and Reagents
  • Diisobutylaluminum hydride (DIBAL-H) in a suitable solvent (e.g., 1.0 M in hexanes)

  • tert-Butanol (B103910)

  • n-Butyllithium in a suitable solvent (e.g., 2.5 M in hexanes)

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Preparation of Lithium diisobutyl-t-butoxyaluminum hydride (LDBBA) Solution (in situ)

Standard techniques for handling air- and moisture-sensitive materials should be employed.

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add tert-butanol (1.1 equivalents relative to DIBAL-H) to the stirred THF.

  • To this solution, add n-butyllithium (1.1 equivalents relative to DIBAL-H) dropwise, maintaining the temperature at 0 °C. Stir the resulting lithium t-butoxide solution for 30 minutes at this temperature.

  • Slowly add DIBAL-H solution (1.0 equivalent) to the lithium t-butoxide solution at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure the complete formation of the LDBBA reagent. The resulting solution is ready for use.[2]

Reduction of this compound
  • In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Cool the solution of the ester to 0 °C in an ice-water bath.

  • Slowly add the freshly prepared LDBBA solution (1.2 equivalents) dropwise to the stirred ester solution, maintaining the internal temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the evolution of gas ceases.

  • Allow the mixture to warm to room temperature and add diethyl ether.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude 3-chlorobenzaldehyde can be purified by silica (B1680970) gel column chromatography or distillation under reduced pressure.

Diagrams

Reaction Signaling Pathway

reaction_pathway Reaction Mechanism of Ester Reduction with LDBBA cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Final Product ester This compound tetrahedral_intermediate Tetrahedral Intermediate ester->tetrahedral_intermediate 1. Hydride Attack ldbba LDBBA (Li⁺ ⁻Al(iBu)₂(OtBu)H) ldbba->tetrahedral_intermediate aldehyde 3-chlorobenzaldehyde tetrahedral_intermediate->aldehyde 2. Elimination of Lithium Methoxide final_aldehyde Purified 3-chlorobenzaldehyde aldehyde->final_aldehyde 3. Workup & Purification

Caption: Mechanism of ester reduction to an aldehyde using LDBBA.

Experimental Workflow

experimental_workflow Experimental Workflow for the Synthesis of 3-chlorobenzaldehyde cluster_preparation Reagent Preparation cluster_reaction Reaction cluster_workup Workup and Purification prep_ldbba Prepare LDBBA solution in anhydrous THF at 0°C add_ldbba Add LDBBA solution dropwise prep_ldbba->add_ldbba dissolve_ester Dissolve this compound in anhydrous THF cool_ester Cool ester solution to 0°C dissolve_ester->cool_ester cool_ester->add_ldbba react Stir at 0°C for 3 hours add_ldbba->react quench Quench with 1 M HCl react->quench extract Extract with diethyl ether quench->extract wash Wash with HCl, NaHCO₃, and brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by chromatography or distillation concentrate->purify

Caption: Step-by-step workflow for the synthesis of 3-chlorobenzaldehyde.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, are essential. All air- and moisture-sensitive reagents should be handled under an inert atmosphere.

References

Application Notes and Protocols for the Preparation of 2-Amino-3-chlorobenzoic Acid Methyl Ester from Methyl 3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of methyl 2-amino-3-chlorobenzoate, a key intermediate in the pharmaceutical and agrochemical industries. The described methodology commences with the nitration of commercially available methyl 3-chlorobenzoate (B1228886) to yield methyl 3-chloro-2-nitrobenzoate (B13357121), followed by the selective reduction of the nitro group to afford the target amine. This two-step process offers a potential route to the desired product from an alternative starting material. While the reduction step is well-documented, the regioselectivity of the initial nitration presents a significant challenge due to competing directing effects of the substituents. These notes provide a comprehensive guide, including reaction parameters, purification methods, and characterization data.

Introduction

Methyl 2-amino-3-chlorobenzoate is a valuable building block in the synthesis of a range of biologically active molecules. Its preparation is a critical step in the development of new therapeutic agents and crop protection chemicals. While several synthetic routes to this compound exist, this document details a two-step pathway starting from methyl 3-chlorobenzoate. This approach involves an initial electrophilic aromatic substitution (nitration) followed by a chemoselective reduction. The primary challenge in this synthesis lies in controlling the regioselectivity of the nitration reaction to favor the formation of the desired 2-nitro isomer. The subsequent reduction of the nitro group must be performed under conditions that do not affect the ester or chloro functionalities. These application notes provide detailed protocols for both reactions, along with expected outcomes and characterization data for the final product.

Overall Reaction Scheme

The synthesis of methyl 2-amino-3-chlorobenzoate from this compound is a two-step process as illustrated below:

Reaction_Scheme start This compound intermediate Methyl 3-chloro-2-nitrobenzoate start->intermediate 1. Nitration (HNO₃, H₂SO₄) product Methyl 2-amino-3-chlorobenzoate intermediate->product 2. Reduction (Fe, AcOH/EtOH)

Caption: Overall synthetic route from this compound to methyl 2-amino-3-chlorobenzoate.

Experimental Protocols

Step 1: Nitration of this compound

This protocol describes the nitration of this compound to produce methyl 3-chloro-2-nitrobenzoate. It is important to note that this reaction may produce a mixture of isomers, and purification will be necessary to isolate the desired product. The yield of the 2-nitro isomer is not well-established and may be modest due to the competing directing effects of the chloro (ortho, para-directing) and methyl ester (meta-directing) groups.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

  • Dichloromethane (B109758) (CH₂Cl₂) or other suitable organic solvent

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 eq).

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid (approx. 3-5 eq) while stirring. Maintain the temperature below 10 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) in an ice bath.

  • Slowly add the cold nitrating mixture dropwise to the solution of this compound, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product, a mixture of nitro isomers, will require purification by column chromatography (e.g., silica (B1680970) gel with a hexane/ethyl acetate (B1210297) gradient) to isolate the methyl 3-chloro-2-nitrobenzoate.

Expected Outcome:

The product, methyl 3-chloro-2-nitrobenzoate, is a solid. The yield of the desired isomer is expected to be variable and will require careful purification and characterization.

Nitration_Workflow cluster_prep Reaction Setup cluster_reaction Nitration Reaction cluster_workup Work-up and Purification A Dissolve this compound in conc. H₂SO₄ C Slowly add Nitrating Mixture at <10°C A->C B Prepare Nitrating Mixture (HNO₃/H₂SO₄) B->C D Stir at 0°C then at Room Temperature C->D E Quench with Ice D->E F Extract with Dichloromethane E->F G Wash Organic Layer F->G H Dry and Concentrate G->H I Column Chromatography H->I

Caption: Experimental workflow for the nitration of this compound.

Step 2: Reduction of Methyl 3-chloro-2-nitrobenzoate

This protocol details the reduction of the isolated methyl 3-chloro-2-nitrobenzoate to the target compound, methyl 2-amino-3-chlorobenzoate, using iron powder in an acidic medium. This method is generally chemoselective for the nitro group.[1]

Materials:

  • Methyl 3-chloro-2-nitrobenzoate

  • Iron powder (Fe)

  • Ethanol (B145695) (EtOH)

  • Glacial Acetic Acid (AcOH)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Celite® or filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend methyl 3-chloro-2-nitrobenzoate (1.0 eq) and iron powder (3.0 eq) in a mixture of ethanol and glacial acetic acid (e.g., 1:1 v/v).[1]

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.

  • Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude methyl 2-amino-3-chlorobenzoate can be purified by recrystallization or column chromatography if necessary, although it is often obtained in high purity.[1]

Expected Outcome:

The product, methyl 2-amino-3-chlorobenzoate, is a tan oily substance that may solidify upon standing.[1] A typical yield for this reduction is around 79%.[1]

Reduction_Workflow cluster_reaction Reduction Reaction cluster_workup Work-up and Purification A Suspend Methyl 3-chloro-2-nitrobenzoate and Fe in EtOH/AcOH B Reflux until complete A->B C Cool and Filter through Celite B->C D Concentrate Filtrate C->D E Extract with Ethyl Acetate D->E F Wash with NaHCO₃, Water, and Brine E->F G Dry and Concentrate F->G H Purify if necessary G->H

Caption: Experimental workflow for the reduction of methyl 3-chloro-2-nitrobenzoate.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1NitrationHNO₃, H₂SO₄-0-252-3Not established (isomer mixture)
2ReductionFe, AcOHEthanolReflux2-4~79[1]

Table 2: Physicochemical and Spectroscopic Data of Methyl 2-amino-3-chlorobenzoate

PropertyValue
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
Appearance Tan oily substance/waxy solid[1]
Melting Point 35-37 °C
Boiling Point 273.8 ± 20.0 °C (Predicted)
¹H NMR (400 MHz, CDCl₃) δ 7.79 (dd, J = 8.06, 1.51 Hz, 1H), 7.39 (dd, J = 7.81, 1.51 Hz, 1H), 6.57 (t, J = 7.93 Hz, 1H), 6.25 (s, 2H, -NH₂), 3.86 (s, 3H, -OCH₃)[1]
Mass Spectrometry (MH⁺) Found: 185.95; Calculated for C₈H₈ClNO₂: 185.02[1]

Conclusion

The synthesis of methyl 2-amino-3-chlorobenzoate from this compound presents a viable, albeit potentially low-yielding, synthetic route. The primary challenge remains the control of regioselectivity during the nitration step. Further optimization of the nitration conditions may be required to improve the yield of the desired 2-nitro isomer. The subsequent reduction of the nitro group is a high-yielding and straightforward transformation. The protocols and data presented herein provide a solid foundation for researchers and professionals in the fields of chemical synthesis and drug development to explore this synthetic pathway. Careful purification and characterization at each stage are essential for a successful outcome.

References

role of Methyl 3-chlorobenzoate in the synthesis of salicylhydroxamic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Salicylhydroxamic acid is a key organic compound with significant applications in medicinal chemistry and analytical chemistry due to its ability to chelate metal ions.[1][2] Its synthesis is a fundamental process for researchers working on drug discovery and development. The most direct and widely adopted synthetic route involves the reaction of a salicylic (B10762653) acid ester, typically methyl salicylate (B1505791), with hydroxylamine (B1172632).[1][2][3]

This application note details the established protocol for the synthesis of salicylhydroxamic acid from methyl salicylate. Additionally, it addresses the theoretical role of Methyl 3-chlorobenzoate (B1228886) as a potential, albeit non-standard and inefficient, starting material. A comparative overview is provided to guide researchers in selecting the appropriate synthetic strategy.

Standard Synthesis of Salicylhydroxamic Acid from Methyl Salicylate

The reaction of methyl salicylate with hydroxylamine is the most common and efficient method for preparing salicylhydroxamic acid.[1][2][3] This process involves the nucleophilic acyl substitution of the methoxy (B1213986) group of the ester by hydroxylamine.

2.1. Overall Reaction

References

Troubleshooting & Optimization

Technical Support Center: Methyl 3-chlorobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 3-chlorobenzoate (B1228886).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing Methyl 3-chlorobenzoate?

A1: The two most prevalent methods for synthesizing this compound are Fischer-Speier esterification of 3-chlorobenzoic acid and methylation using an alkylating agent like dimethyl sulfate (B86663).[1] Fischer esterification is a classic acid-catalyzed reaction involving heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst.[1] Methylation with agents such as dimethyl sulfate in the presence of a base is often a highly efficient alternative.[1][2]

Q2: Why is a large excess of methanol used in the Fischer esterification process?

A2: Fischer esterification is a reversible reaction. To maximize the yield of the ester, a large excess of one reactant, typically the alcohol (methanol), is used. According to Le Châtelier's principle, this shifts the reaction equilibrium towards the products (ester and water).[1] Often, methanol also serves as the reaction solvent.[1]

Q3: Can other catalysts be used for the esterification of 3-chlorobenzoic acid?

A3: While strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are common, solid acid catalysts have also been explored. For instance, a Zr/Ti solid superacid has been used to catalyze the esterification of substituted benzoic acids with methanol, showing high activity and potential for reuse.[3]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the esterification reaction can be monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material (3-chlorobenzoic acid), the disappearance of the starting material and the appearance of the product spot can be tracked.

Troubleshooting Guide

Low or No Yield

Issue: The yield of this compound is significantly lower than expected (e.g., < 40%).

Possible Cause Troubleshooting Steps Citation
Incomplete Reaction (Equilibrium) The Fischer esterification is an equilibrium-limited reaction. To drive the reaction forward, use a large excess of methanol (10-20 molar equivalents). Alternatively, remove water as it forms using a Dean-Stark apparatus or by adding a drying agent.[1]
Insufficient Catalyst Ensure a sufficient amount of the acid catalyst (e.g., concentrated H₂SO₄) is used. For some substrates, a stoichiometric amount may be required rather than a purely catalytic amount.[1]
Reaction Time/Temperature Too Low The reaction may be slow. Increase the reaction time and/or temperature to ensure it goes to completion. Refluxing for several hours (4-24h) is common. Microwave-assisted synthesis can also significantly reduce reaction times.[1][4][5]
Water in Reagents The presence of water in the 3-chlorobenzoic acid, methanol, or catalyst can inhibit the reaction. Ensure all reagents and glassware are dry. Use anhydrous methanol.[6]
Hydrolysis of Product During workup, the ester product may hydrolyze back to the carboxylic acid if exposed to aqueous acid or base for too long. Minimize the duration of aqueous extraction steps.[7]
Product Purification Issues

Issue: Difficulty in isolating pure this compound.

| Possible Cause | Troubleshooting Steps | Citation | | :--- | :--- | | Presence of Unreacted 3-chlorobenzoic acid | Unreacted starting material can co-purify with the product. To remove it, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution during the aqueous workup. The basic wash will deprotonate the carboxylic acid, making it soluble in the aqueous layer. |[8] | | Formation of Byproducts | Side reactions can lead to impurities. Purification by column chromatography on silica (B1680970) gel is an effective method to separate the desired ester from byproducts. A common mobile phase is a mixture of ethyl acetate (B1210297) and hexanes. |[8] | | Product is an Oil or Low-Melting Solid | this compound has a low melting point (around 21°C).[9] If it appears as an oil, cooling the sample may induce crystallization. If it remains an oil, purification by distillation under reduced pressure (vacuum distillation) is a suitable alternative to recrystallization. |[9] |

Experimental Protocols

Protocol 1: Fischer Esterification of 3-chlorobenzoic acid

This protocol describes a general procedure for the synthesis of this compound using an acid catalyst.

Materials:

  • 3-chlorobenzoic acid

  • Anhydrous Methanol (CH₃OH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-chlorobenzoic acid (1 equivalent) in a large excess of anhydrous methanol (e.g., 10-20 molar equivalents).

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65-70°C) for 4-8 hours. Monitor the reaction progress by TLC.

  • Workup: a. Cool the reaction mixture to room temperature. b. Reduce the volume of methanol using a rotary evaporator. c. Dilute the residue with diethyl ether or ethyl acetate and transfer to a separatory funnel. d. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until no more gas evolves), and finally with brine.[8]

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Protocol 2: Methylation using Dimethyl Sulfate

This protocol is an alternative method that often results in high yields.[1]

Materials:

  • 3-chlorobenzoic acid

  • N,N-dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl Sulfate ((CH₃)₂SO₄)

  • Ice bath

  • Round-bottom flask

Procedure:

  • Reaction Setup: In a reaction flask, dissolve 3-chlorobenzoic acid (1 equivalent) in DMF at room temperature.

  • Base Addition: Add potassium carbonate (approximately 1.5 equivalents).

  • Cooling: Cool the mixture to 5-10°C using an ice bath and stir for 30 minutes.

  • Reagent Addition: Slowly add dimethyl sulfate (approximately 1.1 equivalents) dropwise while maintaining the temperature between 5-10°C. Caution: Dimethyl sulfate is toxic and should be handled with extreme care in a fume hood.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-8 hours.[2]

  • Workup: a. Pour the reaction mixture into a beaker containing cold water to precipitate the product.[10] b. Stir for about 1 hour. c. Filter the solid product, wash the filter cake thoroughly with water, and dry it to obtain this compound.[2]

Data Presentation

Table 1: Comparison of Reaction Conditions for Methyl Ester Synthesis.

MethodStarting MaterialReagentsSolventTemperatureTimeYieldPurity (HPLC)Citation
Fischer Esterification 2-amino-3-chlorobenzoic acidAnhydrous Methanol, HCl gasMethanolReflux6h92.7-96%~90%[2]
Methylation 2-amino-3-chlorobenzoic acidDimethyl Sulfate, K₂CO₃DMF5-10°C to RT6h95.0%97%[2][10]
(Note: Data is for a structurally similar compound and serves as a representative example of typical yields and conditions.)

Visualizations

Fischer_Esterification_Workflow start Start: 3-chlorobenzoic acid & Anhydrous Methanol add_catalyst Add conc. H₂SO₄ (Catalyst) start->add_catalyst reflux Reflux (65-70°C, 4-8h) add_catalyst->reflux workup Aqueous Workup (H₂O, NaHCO₃, Brine) reflux->workup dry Dry Organic Layer (e.g., MgSO₄) workup->dry evaporate Solvent Evaporation (Rotary Evaporator) dry->evaporate purify Purification (Vacuum Distillation or Chromatography) evaporate->purify product Final Product: Methyl 3-chlorobenzoate purify->product

Caption: Workflow for this compound synthesis via Fischer Esterification.

References

Technical Support Center: Synthesis of Methyl 3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-chlorobenzoate (B1228886).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Methyl 3-chlorobenzoate?

A1: The most prevalent and established method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of 3-chlorobenzoic acid with methanol (B129727).[1]

Q2: Why is an excess of methanol typically used in the Fischer esterification process?

A2: The Fischer esterification is a reversible, equilibrium-controlled reaction.[1][2][3] In accordance with Le Châtelier's principle, employing a large excess of a reactant, in this case, methanol, shifts the equilibrium towards the formation of the desired ester, this compound, thereby maximizing the product yield.[1][2][4] Often, methanol also serves as the reaction solvent.[1]

Q3: What are the primary impurities or side products I should be aware of?

A3: The most significant impurity is typically the unreacted starting material, 3-chlorobenzoic acid, due to the reversible nature of the Fischer esterification.[1][5] In some cases, especially at elevated temperatures, the formation of dimethyl ether from the dehydration of methanol can be a minor side reaction.

Q4: Can I use a different catalyst besides sulfuric acid?

A4: Yes, while concentrated sulfuric acid is a common and cost-effective catalyst, other strong acids like p-toluenesulfonic acid (TsOH) and hydrochloric acid (HCl) can also be used.[2] Lewis acids have also been explored as catalysts in esterification reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via Fischer esterification.

Issue Potential Cause Recommended Solution
Low Yield of this compound The reaction has not reached completion due to the equilibrium nature of the Fischer esterification.[1][2][3]- Increase the molar excess of methanol to further shift the equilibrium towards the product.[1][2] - If feasible, remove water as it is formed using a Dean-Stark apparatus.[2][3] - Ensure the 3-chlorobenzoic acid is completely dry, as any water will hinder the forward reaction.
Presence of Unreacted 3-chlorobenzoic Acid in the Product Incomplete reaction is the primary cause.- Follow the solutions for low yield. - During the work-up, wash the organic layer with a mild base, such as a 5% sodium carbonate solution, to remove the acidic starting material.[5]
Formation of Unknown Byproducts Side reactions may be occurring due to reaction conditions.- Avoid excessively high temperatures to minimize the potential for side reactions like ether formation from methanol. - Ensure the purity of the starting materials.

Experimental Protocol: Fischer Esterification of 3-chlorobenzoic Acid

This protocol provides a detailed methodology for the synthesis of this compound.

Materials:

  • 3-chlorobenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • 5% Sodium carbonate solution

  • Anhydrous sodium sulfate

  • Methylene (B1212753) chloride (or other suitable extraction solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3-chlorobenzoic acid and a significant molar excess of anhydrous methanol (e.g., 10-20 molar equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.

  • Cooling and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel containing cold water and an extraction solvent like methylene chloride.

  • Washing:

    • Shake the separatory funnel, releasing pressure periodically. Separate the organic layer.

    • Wash the organic layer with a 5% sodium carbonate solution to remove any unreacted 3-chlorobenzoic acid and the sulfuric acid catalyst.

    • Wash the organic layer again with water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude product can be further purified by distillation if necessary.

Visualizing the Process

Reaction Pathway for the Synthesis of this compound

Synthesis_Pathway Fischer Esterification of 3-chlorobenzoic Acid 3-chlorobenzoic_acid 3-chlorobenzoic Acid Methyl_3-chlorobenzoate This compound 3-chlorobenzoic_acid->Methyl_3-chlorobenzoate + Methanol Methanol Methanol Methanol->Methyl_3-chlorobenzoate H2SO4 H2SO4 (catalyst) H2SO4->Methyl_3-chlorobenzoate Water Water Methyl_3-chlorobenzoate->Water +

A diagram illustrating the Fischer esterification reaction.

Troubleshooting Workflow for Low Product Yield

Troubleshooting_Workflow Troubleshooting Low Yield start Low Yield of this compound check_equilibrium Is the reaction equilibrium unfavorable? start->check_equilibrium increase_methanol Increase molar excess of methanol check_equilibrium->increase_methanol Yes check_starting_material Is the 3-chlorobenzoic acid dry? check_equilibrium->check_starting_material No remove_water Remove water (e.g., Dean-Stark) increase_methanol->remove_water end Improved Yield remove_water->end dry_reagent Ensure starting material is anhydrous check_starting_material->dry_reagent No check_starting_material->end Yes dry_reagent->end

A workflow for addressing low product yield in the synthesis.

References

purification of crude Methyl 3-chlorobenzoate by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Methyl 3-chlorobenzoate (B1228886)

This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the .

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of Methyl 3-chlorobenzoate.

Q1: What is the best solvent for recrystallizing this compound?

A suitable recrystallization solvent should dissolve the solute well at high temperatures but poorly at low temperatures.[1][2] For this compound, an ester, common solvent systems include alcohols like methanol (B129727) or ethanol, potentially with water as an anti-solvent.[3][4][5] The ideal solvent is typically determined experimentally by testing the solubility of small amounts of the crude material in various solvents.

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solid melts and forms a liquid phase before it dissolves in the solvent, or when it separates from the cooling solution as a liquid rather than a solid.[6][7][8] This often happens if the melting point of the compound (or the impure mixture) is lower than the boiling point of the solvent.[8][9]

  • Problem: The melting point of this compound is approximately 21°C, which means it can be a liquid at or slightly above room temperature.[3][10] Oiling out is a significant risk if the solution becomes supersaturated at a temperature above the compound's melting point.

  • Solutions:

    • Add More Solvent: Re-heat the solution and add more of the primary solvent to decrease the saturation temperature.[6][8]

    • Lower the Solution Temperature: Use a solvent or solvent mixture with a lower boiling point.

    • Slow Cooling: Ensure the solution cools as slowly as possible to encourage crystal nucleation rather than liquid phase separation.[8] Insulating the flask can help.

    • Seeding: Introduce a seed crystal of pure this compound to the solution as it cools to provide a surface for crystallization to begin.[1]

Q3: No crystals have formed even after the solution has cooled to room temperature. What went wrong?

This is a common issue and usually points to one of several causes:

  • Too Much Solvent: This is the most frequent reason for crystallization failure.[1][8] If the solution is not saturated or supersaturated upon cooling, crystals will not form.

    • Solution: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[6][8]

  • Supersaturation: The solution may be supersaturated but requires an initiation step for crystal nucleation.

    • Solution 1: Scratch the inside of the flask just below the surface of the liquid with a glass rod. The tiny scratches provide a rough surface for crystals to form.[1]

    • Solution 2: Add a small "seed" crystal of the pure compound.[1]

  • Inadequate Cooling: The solution may not be cold enough for significant crystal formation.

    • Solution: Once the flask has cooled to room temperature, place it in an ice-water bath to further decrease the solubility of your compound.[11]

Q4: My final product has a very low yield. How can I improve it?

A low yield indicates that a significant amount of the product was lost during the process.[6]

  • Possible Causes & Solutions:

    • Excess Solvent: Using the absolute minimum amount of hot solvent to dissolve the crude solid is critical.[1][12] Using too much will leave a large portion of your product dissolved in the mother liquor even after cooling.[2][6]

    • Premature Crystallization: The compound may have crystallized in the filter funnel during a hot filtration step. Ensure the funnel and receiving flask are pre-heated.

    • Incomplete Crystallization: Ensure the solution is cooled sufficiently, preferably in an ice bath, before filtration to maximize crystal formation.[2]

    • Washing Losses: When washing the isolated crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving the product.[1][13]

Q5: The recovered crystals are colored, but the pure compound should be colorless. How do I remove the color?

Colored impurities can often be removed with activated charcoal.

  • Procedure:

    • After dissolving the crude solid in the hot solvent, remove the flask from the heat source.

    • Add a very small amount of activated charcoal (a spatula tip is often sufficient) to the hot solution. Adding too much can adsorb your product and reduce the yield.[6]

    • Swirl the mixture and gently heat it again for a few minutes.

    • Perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool and crystallize.

Quantitative Data

The physical and chemical properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₈H₇ClO₂[3][14]
Molecular Weight 170.59 g/mol [3][14]
Melting Point 21 °C[3][10]
Boiling Point 231 °C[3][10]
Density 1.227 g/mL at 25 °C
Appearance Colorless to brown liquid/solid[3]
Solubility Soluble in alcohol.[3]

Experimental Protocol: Recrystallization

This protocol provides a general method for the purification of crude this compound. The ideal solvent and specific volumes should be optimized for your particular sample. Methanol is often a suitable solvent for this class of compound.[4]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Methanol)

  • Anti-solvent (e.g., deionized water), if using a mixed-solvent system

  • Erlenmeyer flasks

  • Heating source (hot plate or steam bath)

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

  • Activated charcoal (optional)

Methodology:

  • Solvent Selection: In a test tube, add a small amount of crude solid and a few drops of the chosen solvent (e.g., methanol). If it dissolves readily at room temperature, the solvent is too good. If it is insoluble even when heated, the solvent is unsuitable. The ideal solvent dissolves the solid when hot but not at room temperature.[2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent in portions, swirling and heating the mixture after each addition, until the solid just dissolves.[12]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot filtration. Use a pre-heated funnel to prevent the product from crystallizing prematurely.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11] Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1][15]

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be transferred to a watch glass and left in a desiccator or a low-temperature vacuum oven. Ensure the crystals are completely dry before measuring the final mass and melting point.[12][16]

Visualizations

Experimental Workflow Diagram

G Figure 1: Experimental Workflow for Recrystallization cluster_setup Preparation cluster_purify Purification cluster_crystallize Crystallization cluster_isolate Isolation & Drying start Start: Crude Product dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve decolorize 2. Add Charcoal (Optional) dissolve->decolorize hot_filter 3. Hot Filtration (Optional) decolorize->hot_filter cool_slow 4. Cool Slowly to Room Temperature hot_filter->cool_slow ice_bath 5. Cool in Ice Bath cool_slow->ice_bath vac_filter 6. Vacuum Filtration ice_bath->vac_filter wash 7. Wash with Ice-Cold Solvent vac_filter->wash dry 8. Dry Crystals wash->dry end End: Pure Product dry->end

Caption: Workflow for the purification of this compound.

Troubleshooting Logic Diagram

G Figure 2: Troubleshooting Recrystallization Issues p1 Problem: No Crystals Form c1a Cause: Too Much Solvent p1->c1a c1b Cause: Supersaturation (No Nucleation) p1->c1b p2 Problem: 'Oiling Out' c2a Cause: Solution Temp > MP of Compound p2->c2a c2b Cause: Cooling Too Rapidly p2->c2b p3 Problem: Low Yield c3a Cause: Too Much Solvent Used p3->c3a c3b Cause: Washing with Warm Solvent p3->c3b s1a Solution: Boil off excess solvent and re-cool. c1a->s1a s1b Solution: 1. Scratch flask interior. 2. Add a seed crystal. c1b->s1b s2a Solution: Re-heat and add more solvent. c2a->s2a s2b Solution: Insulate flask to slow the cooling rate. c2b->s2b s3a Solution: Use minimum hot solvent necessary. c3a->s3a s3b Solution: Wash crystals only with ice-cold solvent. c3b->s3b

Caption: Common problems and solutions in recrystallization.

References

Technical Support Center: Purification of Products from 3-Chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted 3-chlorobenzoic acid from their reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to remove unreacted 3-chlorobenzoic acid?

A1: The primary methods for removing 3-chlorobenzoic acid, which is a carboxylic acid, from a neutral or basic product are:

  • Acid-Base Extraction: This is often the most effective and straightforward method. It involves washing an organic solution of the product with a basic aqueous solution (e.g., sodium bicarbonate). The 3-chlorobenzoic acid reacts to form a water-soluble salt, which is then extracted into the aqueous layer.

  • Recrystallization: This technique is suitable if the product is a solid and has significantly different solubility in a particular solvent compared to 3-chlorobenzoic acid.

  • Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase and can be very effective for removing acidic impurities.

  • Distillation: This is a viable option if there is a significant difference in the boiling points of the product and 3-chlorobenzoic acid.

Q2: How does acid-base extraction work to remove 3-chlorobenzoic acid?

A2: Acid-base extraction leverages the acidic nature of the carboxylic acid group on 3-chlorobenzoic acid. By washing the organic reaction mixture with a weak aqueous base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), the acidic 3-chlorobenzoic acid is deprotonated to form its corresponding sodium salt, sodium 3-chlorobenzoate. This salt is ionic and therefore highly soluble in the aqueous phase, while the neutral organic product remains in the organic solvent. The two layers are then separated, effectively removing the acidic impurity from the product.

Q3: Can I use a strong base like sodium hydroxide (B78521) (NaOH) for the extraction?

A3: While a strong base like NaOH will also effectively deprotonate 3-chlorobenzoic acid, it is often not recommended. Strong bases can potentially react with or degrade sensitive functional groups that may be present in the desired product. A weak base like sodium bicarbonate is generally sufficient to extract the carboxylic acid without causing unwanted side reactions.

Q4: How do I choose the best purification method for my specific product?

A4: The choice of purification method depends on the properties of your product and the scale of your reaction. The following decision-making workflow can guide your choice:

G start Start: Crude product contaminated with 3-chlorobenzoic acid is_product_solid Is the product a solid? start->is_product_solid is_product_liquid Is the product a liquid? is_product_solid->is_product_liquid No extraction Perform Acid-Base Extraction is_product_solid->extraction Yes chromatography Consider Column Chromatography is_product_liquid->chromatography No (e.g., non-volatile) boiling_point_diff Significant difference in boiling point? is_product_liquid->boiling_point_diff Yes still_impure1 Product still impure? extraction->still_impure1 recrystallization Consider Recrystallization still_impure2 Product still impure? recrystallization->still_impure2 end Purified Product chromatography->end distillation Consider Distillation still_impure3 Product still impure? distillation->still_impure3 solubility_diff Significant difference in solubility? solubility_diff->recrystallization Yes solubility_diff->chromatography No boiling_point_diff->chromatography No boiling_point_diff->distillation Yes still_impure1->end No still_impure1->solubility_diff Yes still_impure2->chromatography Yes still_impure2->end No still_impure3->chromatography Yes still_impure3->end No

Choosing a Purification Method

Data Presentation

Solubility of 3-Chlorobenzoic Acid
SolventTemperature (°C)Solubility ( g/100 mL)Reference
Water15~0.045[1]
Water19.5<0.1[2]
Water25~0.045[1]
WaterHotMore soluble than in cold water[1]
EthanolRoom TemperatureSoluble[3][4]
DichloromethaneRoom TemperatureSoluble[3]
Ethyl AcetateRoom TemperatureSoluble[3]
BenzeneColdSlightly Soluble[1]
BenzeneHotMore Soluble[1]
Carbon Tetrachloride-Slightly Soluble[1]
Petroleum Ether-Slightly Soluble[1]

Note: "Soluble" indicates that 3-chlorobenzoic acid dissolves readily, but specific quantitative values at various temperatures are not consistently reported. For recrystallization, it is recommended to perform small-scale solubility tests to determine the optimal solvent and temperature conditions for your specific product.

Experimental Protocols

Detailed Methodology for Acid-Base Extraction

This protocol describes the removal of unreacted 3-chlorobenzoic acid from a reaction mixture where the desired product is a neutral organic compound dissolved in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

Materials:

  • Crude reaction mixture in an organic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Beakers

  • Rotary evaporator (optional)

Workflow Diagram:

G start Start: Crude Organic Solution add_to_funnel Transfer to Separatory Funnel start->add_to_funnel add_bicarb Add Saturated NaHCO3 (aq) add_to_funnel->add_bicarb shake_vent Shake and Vent add_bicarb->shake_vent separate_layers Separate Layers shake_vent->separate_layers organic_layer Organic Layer (Product) separate_layers->organic_layer aqueous_layer Aqueous Layer (Sodium 3-chlorobenzoate) separate_layers->aqueous_layer wash_water Wash with Water organic_layer->wash_water wash_brine Wash with Brine wash_water->wash_brine dry_organic Dry with Na2SO4 wash_brine->dry_organic filter_solid Filter dry_organic->filter_solid evaporate Evaporate Solvent filter_solid->evaporate end Purified Product evaporate->end

Acid-Base Extraction Workflow

Procedure:

  • Transfer the crude reaction mixture into a separatory funnel of an appropriate size.

  • Add a volume of saturated aqueous sodium bicarbonate solution approximately equal to the volume of the organic layer.

  • Stopper the funnel and shake gently, inverting the funnel and venting frequently to release the pressure from the carbon dioxide gas that evolves.

  • Allow the layers to separate completely. The organic layer containing your product will typically be the top layer if using a solvent less dense than water (e.g., ethyl acetate) and the bottom layer if using a solvent denser than water (e.g., dichloromethane).

  • Drain the lower aqueous layer.

  • Repeat the wash with fresh sodium bicarbonate solution (steps 2-5) one to two more times to ensure complete removal of the acid.

  • Wash the organic layer with deionized water to remove any remaining bicarbonate solution.

  • Wash the organic layer with brine to help break any emulsions and to begin the drying process.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add a small amount of anhydrous sodium sulfate or magnesium sulfate to the organic solution and swirl to remove any residual water. The drying agent should be free-flowing when the solution is dry.

  • Filter the dried organic solution to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Troubleshooting Guides

Acid-Base Extraction

Q: An emulsion formed between the organic and aqueous layers, and they won't separate. What should I do? A:

  • Be patient: Allow the separatory funnel to stand undisturbed for a longer period.

  • Add brine: Add a small amount of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous layer can help to break up the emulsion.

  • Gentle swirling: Gently swirl the contents of the funnel instead of vigorous shaking.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of celite can help to break the emulsion.

Q: My product is still contaminated with 3-chlorobenzoic acid after the extraction. What went wrong? A:

  • Insufficient washing: You may not have used enough basic solution or performed enough washes. Increase the number of washes with the sodium bicarbonate solution.

  • Incomplete reaction: Ensure that you are shaking the separatory funnel adequately to allow for the complete reaction between the acid and the base.

  • Incorrect pH: Check the pH of the aqueous layer after extraction to ensure it is basic. If not, the base has been consumed, and more needs to be added.

Recrystallization

Q: I've cooled the solution, but no crystals have formed. What should I do? A:

  • Induce crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The small scratches on the glass can provide a nucleation site for crystal growth.

    • Seeding: Add a very small crystal of the pure product (a "seed crystal") to the solution.

  • Too much solvent: You may have added too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Cool further: Place the flask in an ice bath to further decrease the solubility of your product.

Q: My product "oiled out" instead of forming crystals. How can I fix this? A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.

  • Re-heat and add more solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional solvent before allowing it to cool slowly again.

  • Slower cooling: Ensure the solution cools as slowly as possible. Insulate the flask to slow down the cooling process.

  • Change solvent: The chosen solvent may not be appropriate. You may need to select a different solvent or use a co-solvent system.

Column Chromatography

Q: The 3-chlorobenzoic acid is co-eluting with my product. How can I improve the separation? A:

  • Adjust solvent polarity: The polarity of the eluent is critical. To increase the retention of the acidic 3-chlorobenzoic acid on a silica (B1680970) gel column, you can try:

    • Decreasing the polarity of the eluent: Use a higher proportion of the non-polar solvent (e.g., hexanes) to the polar solvent (e.g., ethyl acetate).

    • Adding a small amount of acid: Adding a very small amount of a volatile acid (e.g., acetic acid) to the eluent can sometimes improve the peak shape of acidic compounds, but this may not be suitable for all products.

  • Change the stationary phase: If separation on silica gel is difficult, consider using a different stationary phase, such as alumina.

  • Perform an acid-base extraction first: It is often more efficient to remove the bulk of the acidic impurity by extraction before proceeding with column chromatography.

References

preventing hydrolysis of Methyl 3-chlorobenzoate during workup

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of methyl 3-chlorobenzoate (B1228886) during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of methyl 3-chlorobenzoate hydrolysis during workup?

A1: The primary cause of hydrolysis is exposure to strong basic or acidic conditions, particularly during aqueous workup steps designed to neutralize catalysts or remove impurities. Esters are susceptible to hydrolysis, a reaction where water breaks the ester bond to form the corresponding carboxylic acid (3-chlorobenzoic acid) and alcohol (methanol). This process is significantly accelerated by the presence of strong acids or bases.[1][2]

Q2: Why is it crucial to avoid strong bases like sodium hydroxide (B78521) (NaOH) during the workup?

A2: Strong bases, such as sodium hydroxide, are potent catalysts for ester hydrolysis, a reaction known as saponification.[3][4] Using NaOH in a wash step will rapidly convert the desired this compound product into sodium 3-chlorobenzoate, which is the salt of the carboxylic acid and is water-soluble. This leads to a significant loss of the desired ester product into the aqueous layer.

Q3: What is a suitable alternative to strong bases for neutralizing acidic impurities?

A3: A mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), is the recommended reagent for neutralizing acidic impurities during the workup of an ester synthesis.[3][4] Sodium bicarbonate is basic enough to react with and remove residual acid catalysts (like sulfuric acid) or acidic byproducts, but it is a much weaker base than sodium hydroxide and therefore minimizes the risk of ester hydrolysis.[3]

Q4: In what pH range is this compound generally stable?

Q5: Can I use a non-aqueous workup to avoid hydrolysis altogether?

A5: Yes, a non-aqueous workup is a viable strategy. If the impurities are non-polar, purification can be achieved through methods like flash chromatography without an initial aqueous wash.[5][6] Alternatively, solid sodium bicarbonate can be added to the organic solution to neutralize acids, followed by filtration to remove the salts.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of this compound after workup Unintentional hydrolysis of the ester product.- Avoid strong bases: Do not use sodium hydroxide or potassium hydroxide for neutralization. - Use a mild base: Employ a saturated aqueous solution of sodium bicarbonate for washes.[3][4] - Minimize contact time: Perform aqueous washes efficiently to reduce the time the ester is in contact with the aqueous phase. - Work at lower temperatures: If possible, conduct the workup at room temperature or below to slow the rate of potential hydrolysis.
Presence of 3-chlorobenzoic acid in the final product Incomplete neutralization and removal of the hydrolyzed byproduct.- Ensure thorough washing: Perform multiple washes with saturated sodium bicarbonate solution to ensure all the 3-chlorobenzoic acid is converted to its water-soluble salt and removed. - Check the pH of the aqueous layer: After the final bicarbonate wash, test the pH of the aqueous layer to ensure it is neutral or slightly basic.[7]
Formation of an emulsion during extraction Soaps formed from the reaction of fatty acid impurities with the base.- Add brine: Wash the emulsion with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break the emulsion. - Allow to stand: Sometimes, allowing the separatory funnel to stand for a period can lead to the separation of layers. - Filtration: In some cases, filtering the emulsion through a pad of celite can be effective.

Experimental Protocols

Standard Aqueous Workup to Prevent Hydrolysis

This protocol is designed to neutralize acidic catalysts and remove water-soluble impurities while minimizing the risk of ester hydrolysis.

  • Quenching the Reaction: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

  • Neutralization with Mild Base:

    • Transfer the diluted mixture to a separatory funnel.

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Caution: Swirl the funnel gently and vent frequently to release the pressure from the carbon dioxide gas that evolves during neutralization.[4]

    • Shake the funnel, allow the layers to separate, and drain the aqueous layer.

    • Repeat the wash with sodium bicarbonate solution until the gas evolution ceases, indicating that all the acid has been neutralized.

  • Water Wash: Wash the organic layer with deionized water to remove any remaining bicarbonate and other water-soluble impurities.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This step helps to remove residual water from the organic layer and aids in preventing emulsions.

  • Drying: Drain the organic layer into a clean, dry flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate).

  • Solvent Removal: Filter or decant the dried organic solution to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Further Purification: If necessary, purify the crude product by flash chromatography.[5][6]

Visual Guides

Troubleshooting Workflow for Preventing Hydrolysis

Hydrolysis_Troubleshooting start Start: Workup of This compound check_yield Is the yield of aester unexpectedly low? start->check_yield check_impurity Is 3-chlorobenzoic acid detected in the product? check_yield->check_impurity No strong_base Did you use a strong base (e.g., NaOH, KOH)? check_yield->strong_base Yes incomplete_wash Were the bicarbonate washes insufficient? check_impurity->incomplete_wash Yes successful_workup Successful Workup: Product Isolated check_impurity->successful_workup No avoid_strong_base Action: Avoid strong bases. Use saturated NaHCO3 solution. strong_base->avoid_strong_base Yes contact_time Was the contact time with aqueous layers prolonged? strong_base->contact_time No avoid_strong_base->start Retry Workup thorough_wash Action: Increase the number of NaHCO3 washes. Check pH of aqueous layer. incomplete_wash->thorough_wash Yes incomplete_wash->successful_workup No thorough_wash->start Retry Workup minimize_time Action: Perform washes efficiently to minimize contact time. contact_time->minimize_time Yes contact_time->successful_workup No minimize_time->start Retry Workup

Caption: Troubleshooting flowchart for workup issues.

References

Technical Support Center: Grignard Reaction with Methyl 3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Grignard reaction involving Methyl 3-chlorobenzoate (B1228886). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific transformation. Find answers to frequently asked questions, consult detailed troubleshooting guides, and reference established experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using Methyl 3-chlorobenzoate in a Grignard reaction?

A1: The main challenges stem from three aspects:

  • Reaction with the Ester Group: Grignard reagents add twice to esters, first forming a ketone intermediate which is typically more reactive than the starting ester.[1][2][3] Controlling this double addition to prevent a mixture of products can be difficult.[3][4] Using less than two full equivalents of the Grignard reagent will likely result in a mixture of the tertiary alcohol, the intermediate ketone, and unreacted ester.[3]

  • Formation of the Grignard Reagent: If the Grignard reagent is being formed from an aryl chloride, the reaction can be sluggish to initiate compared to bromides or iodides due to the stronger carbon-chlorine bond.[5]

  • Standard Grignard Sensitivities: The reaction is highly sensitive to moisture and acidic protons, which will quench the Grignard reagent.[6][7][8] Furthermore, side reactions during the formation of the Grignard reagent, such as Wurtz-type homocoupling, can reduce the available nucleophile and complicate purification.[6]

Q2: Can the Grignard reagent react with the chloro-substituent on the aromatic ring?

A2: While Grignard reagents can react with aryl halides, the ester carbonyl group is significantly more electrophilic and will be the primary site of attack. The reaction at the C-Cl bond is generally not a significant competing pathway under standard conditions, especially when compared to the high reactivity of the ester and the resulting ketone intermediate.

Q3: Why is my reaction yield consistently low?

A3: Low yields can be attributed to several factors:

  • Incomplete Grignard Formation: The Grignard reagent may not have formed in high yield.

  • Quenching of the Grignard Reagent: Trace amounts of water in glassware, solvents, or the starting ester will destroy the reagent.[8]

  • Side Reactions: Formation of homocoupled byproducts (e.g., biphenyl) during Grignard synthesis consumes the halide.[6]

  • Insufficient Reagent: Using less than two equivalents of the Grignard reagent will not drive the reaction to the desired tertiary alcohol, leaving unreacted starting material or the ketone intermediate.[3][9]

Q4: I observe a mixture of products in my final analysis. What are they and why?

A4: A product mixture typically arises from incomplete reaction. If you use only one equivalent of the Grignard reagent, you can expect to find the desired tertiary alcohol, the intermediate ketone, and unreacted this compound.[3] This is because the ketone intermediate formed after the first addition is more reactive than the starting ester, and will readily react with any available Grignard reagent.[3][9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Reaction Fails to Initiate 1. Magnesium surface is passivated with a layer of magnesium oxide. 2. Glassware or solvent contains trace amounts of water. 3. The aryl/alkyl chloride is not reactive enough under the current conditions.1. Activate Magnesium: Gently crush the magnesium turnings with a glass rod (under inert atmosphere), add a small crystal of iodine, or add a few drops of 1,2-dibromoethane.[6][8][10] 2. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (Nitrogen or Argon). Use freshly distilled, anhydrous solvents.[7][11] 3. Increase Temperature/Change Solvent: For aryl chlorides, a higher boiling point solvent like THF may be necessary instead of diethyl ether to facilitate initiation.[5][12]
Low Yield of Tertiary Alcohol 1. Grignard reagent was quenched by water or acidic impurities. 2. Insufficient equivalents of Grignard reagent were used. 3. The reaction temperature was too low, slowing the second addition. 4. Significant formation of homocoupled (Wurtz) byproduct.1. Strictly Anhydrous Technique: Re-verify the dryness of all reagents, solvents, and glassware. 2. Use Excess Reagent: Employ at least 2.1 - 2.5 equivalents of the Grignard reagent to ensure complete conversion of the ester and intermediate ketone.[4] 3. Control Temperature: While initiation may require heat, the addition of the ester is exothermic.[11] However, ensuring the reaction proceeds to completion may require stirring at room temperature or gentle reflux after the initial addition.[7] 4. Slow Halide Addition: Add the halide solution dropwise to the magnesium suspension to maintain a low concentration of the halide, minimizing the rate of homocoupling.
Significant Amount of Unreacted Starting Ester Recovered 1. Grignard reagent did not form successfully. 2. Addition of the Grignard reagent was performed at a temperature too low to allow for efficient reaction with the sterically hindered and less reactive ester.1. Confirm Grignard Formation: Before adding the ester, take a small aliquot of the Grignard solution (under inert gas), quench it, and analyze by TLC or GC-MS to confirm the presence of the coupled product (e.g., benzene (B151609) from PhMgBr). 2. Optimize Reaction Temperature: After the slow addition of the ester at a low temperature (e.g., 0 °C) to control the exotherm, allow the reaction to warm to room temperature and stir for several hours or gently reflux to drive the reaction to completion.[7]
Isolation of Ketone Intermediate as the Major Product 1. Stoichiometry was miscalculated; only ~1 equivalent of Grignard reagent was active. 2. The reaction was quenched prematurely before the second addition could occur. 3. Very low reaction temperatures (-78 °C) can sometimes be used to favor mono-addition, but this is difficult to control.[13][14]1. Verify Grignard Concentration: If possible, titrate the Grignard reagent before use (e.g., with I₂) to determine the exact concentration and use the correct volume for >2 equivalents. 2. Increase Reaction Time/Temperature: Ensure the reaction is stirred for a sufficient period after the ester addition to allow for the second, slower addition to the intermediate alkoxide to form the ketone, and its subsequent reaction.
Formation of a Biphenyl-type Byproduct 1. This is a common side reaction in the formation of aryl Grignard reagents, where a radical mechanism leads to homocoupling of the aryl halide.1. Slow, Controlled Addition: Add the aryl halide dropwise to the magnesium turnings. This keeps the halide concentration low and favors the formation of the Grignard reagent over the coupling side reaction.[6] 2. Use Fresh Magnesium: Use fresh, high-purity magnesium turnings.

Reaction Visualizations

Reaction Pathway and Side Reactions

The following diagram illustrates the primary reaction pathway for the Grignard reaction with an ester, as well as common side reactions that can lower the yield of the desired tertiary alcohol.

G cluster_formation Grignard Formation cluster_reaction Reaction with Ester R_X R-X (e.g., Ph-Br) R_MgX R-MgX (Grignard Reagent) R_X->R_MgX R_R R-R (Wurtz Byproduct) R_X->R_R Radical Coupling Mg Mg Mg->R_MgX Ester This compound Ketone Intermediate Ketone R_MgX->Ketone + 1st Equivalent R_H R-H (Quenched Reagent) R_MgX->R_H Proton Source Ester->Ketone H2O H₂O (Moisture) Tertiary_Alkoxide Tertiary Alkoxide Ketone->Tertiary_Alkoxide + 2nd Equivalent Tertiary_Alcohol Tertiary Alcohol (Desired Product) Tertiary_Alkoxide->Tertiary_Alcohol H₃O⁺ Workup

Caption: Main and side reaction pathways in the Grignard synthesis.

Troubleshooting Workflow

Use this flowchart to diagnose and resolve common issues encountered during the experiment.

G start Start Experiment check_initiation Does the reaction initiate? start->check_initiation no_initiation Problem: No Initiation check_initiation->no_initiation No yes_initiation Reaction proceeds check_initiation->yes_initiation Yes activate_mg Action: Activate Mg (Iodine, Crushing) no_initiation->activate_mg ensure_dry Action: Ensure anhydrous conditions (flame-dry) no_initiation->ensure_dry check_yield Is the final yield acceptable? yes_initiation->check_yield good_yield Success: Purify Product check_yield->good_yield Yes low_yield Problem: Low Yield / Product Mixture check_yield->low_yield No check_equivalents Action: Verify >2 equivalents of Grignard reagent were used low_yield->check_equivalents check_byproducts Action: Analyze for byproducts (e.g., biphenyl, unreacted ester) low_yield->check_byproducts increase_time Action: Increase reaction time or temperature post-addition low_yield->increase_time

Caption: A logical workflow for troubleshooting the Grignard reaction.

Experimental Protocol: Synthesis of 3-Chloro-α,α-diphenylbenzyl alcohol

This protocol describes the reaction of this compound with Phenylmagnesium bromide.

Safety Precautions: This reaction is highly exothermic and uses flammable solvents. All operations must be conducted in a fume hood, under an inert atmosphere, and away from ignition sources. Appropriate personal protective equipment (flame-resistant lab coat, safety glasses, gloves) must be worn.

Reagents and Equipment:

  • Magnesium turnings

  • Bromobenzene (B47551), anhydrous

  • This compound

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (for activation)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Three-neck round-bottom flask, reflux condenser, and pressure-equalizing dropping funnel (all flame-dried)

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and stir bar

Procedure:

Part 1: Preparation of Phenylmagnesium Bromide

  • Place magnesium turnings (2.2 equivalents) and a magnetic stir bar into the flame-dried three-neck flask. Assemble the glassware and ensure all joints are sealed. Purge the system with inert gas.

  • Add a small volume of anhydrous ether or THF, just enough to cover the magnesium.

  • In the dropping funnel, prepare a solution of bromobenzene (2.1 equivalents) in anhydrous ether or THF.

  • Add a small portion (~10%) of the bromobenzene solution to the magnesium suspension. The reaction should initiate, indicated by bubbling and a gentle reflux. If it does not start, add one small crystal of iodine and warm gently.[6][10]

  • Once the reaction is initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.[11]

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear cloudy and greyish-brown.[7]

Part 2: Reaction with this compound

  • Cool the prepared Grignard reagent to 0 °C using an ice bath.

  • Prepare a solution of this compound (1.0 equivalent) in anhydrous ether or THF in a separate, dry flask.

  • Slowly add the ester solution to the stirred Grignard reagent via the dropping funnel. Maintain the temperature at 0-10 °C during the addition to control the exothermic reaction.[7] A precipitate may form.[15]

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours to ensure the reaction goes to completion.

Part 3: Work-up and Purification

  • Cool the reaction mixture again in an ice bath.

  • Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.

  • Transfer the mixture to a separatory funnel. Add more ether or THF if needed to dissolve all solids.

  • Separate the organic layer. Extract the aqueous layer two more times with ether or ethyl acetate (B1210297).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization (e.g., from ethanol (B145695) or a hexane/ethyl acetate mixture) to obtain the pure tertiary alcohol.

References

Technical Support Center: Optimizing Suzuki Coupling for Methyl 3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions involving Methyl 3-chlorobenzoate (B1228886).

Troubleshooting Guide

This guide addresses common problems encountered during the Suzuki coupling of Methyl 3-chlorobenzoate, offering potential causes and solutions in a question-and-answer format.

Problem 1: Low to No Product Yield

  • Q: My reaction is not yielding the desired product. The starting material, this compound, remains largely unreacted. What should I investigate first?

    A: The primary challenge with this compound is the low reactivity of the carbon-chlorine (C-Cl) bond compared to C-Br or C-I bonds.[1] Activating this bond for oxidative addition to the palladium catalyst often requires more robust conditions or highly active catalyst systems.[1] First, verify the activity of your catalyst system. The active Pd(0) species is sensitive to oxygen, so ensure your reaction setup was properly degassed.[2][3] If you are using a Pd(II) source, such as Pd(OAc)₂, its in-situ reduction might be inefficient.[1] Consider switching to a modern, air-stable Pd(0) precatalyst.[1]

  • Q: I am using a standard palladium catalyst like Pd(PPh₃)₄ and still see no product. What should I change?

    A: For challenging substrates like aryl chlorides, catalyst systems with bulky, electron-rich phosphine (B1218219) ligands are generally more effective.[3][4] Standard ligands like PPh₃ may not be sufficient. Consider using Buchwald ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands (e.g., PEPPSI-IPr).[3][5] These ligands promote the crucial oxidative addition step with aryl chlorides.[4]

  • Q: Could the base I'm using be the issue?

    A: Yes, the choice of base is critical. For difficult couplings, stronger, non-nucleophilic bases are often necessary.[1] If you are using a milder base like Na₂CO₃, it might not be effective.[6] Switching to potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) is highly recommended as they are known to be effective in challenging Suzuki couplings.[1][2]

Problem 2: Significant Side Product Formation

  • Q: My reaction is producing a significant amount of a biaryl byproduct derived from the boronic acid. What is causing this homocoupling?

    A: Homocoupling of the boronic acid is often promoted by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II).[1][4] It can also occur if the transmetalation or reductive elimination steps are slow.[1] To mitigate this, ensure your solvent is thoroughly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[2][3] Using a Pd(0) precatalyst can also help avoid starting with Pd(II) species.[1]

  • Q: I am observing the formation of methyl benzoate, which corresponds to the removal of the chlorine atom. What is this side reaction and how can I prevent it?

    A: This side reaction is known as hydrodehalogenation. It can occur under certain catalytic conditions and may be more prevalent at higher temperatures or with prolonged reaction times. Optimizing the catalyst and ligand system can help to favor the desired cross-coupling pathway over hydrodehalogenation. Sometimes, lowering the reaction temperature or reducing the reaction time can also minimize this side product.

Problem 3: Reaction Stalls or is Incomplete

  • Q: My reaction starts but seems to stall before all the starting material is consumed. What could be the reason?

    A: Catalyst decomposition or inhibition can lead to incomplete reactions. The sulfur atom in some substrates can coordinate to the palladium center, inhibiting its catalytic activity, although this is less of a concern for this compound.[1] More likely, the catalyst may not be stable enough for the required reaction time and temperature. Using more robust ligands, such as the Buchwald-type biarylphosphine ligands, can enhance catalyst stability.[5] Also, ensure that your reagents and solvent are pure and dry, as impurities can poison the catalyst.

Frequently Asked Questions (FAQs)

  • Q1: Why is the Suzuki coupling of an aryl chloride like this compound more difficult than for an aryl bromide or iodide?

    A1: The primary difficulty lies in the strength and low reactivity of the Carbon-Chlorine (C-Cl) bond. The oxidative addition of the C-Cl bond to the palladium catalyst is the rate-limiting step and is significantly slower than for C-Br or C-I bonds, thus requiring more active catalysts and often higher temperatures.[1][4]

  • Q2: What is a good starting catalyst system for the Suzuki coupling of this compound?

    A2: For unactivated aryl chlorides, a highly effective starting point is a modern palladium precatalyst combined with a bulky, electron-rich phosphine ligand.[1] For instance, a G3 or G4 Buchwald precatalyst (e.g., XPhos Pd G3) or a PEPPSI-type catalyst (e.g., PEPPSI-IPr) often yield good results under milder conditions than traditional catalysts.[1][3]

  • Q3: Which base is most suitable for this reaction to avoid hydrolysis of the methyl ester?

    A3: The choice of base is a balance between reactivity and preventing side reactions like ester hydrolysis. Potassium phosphate (K₃PO₄) is an excellent choice as it is a strong, non-nucleophilic base that is effective in promoting the coupling while generally avoiding ester saponification.[1][2] Cesium carbonate (Cs₂CO₃) is also a very effective, albeit more expensive, option.[1] While aqueous bases are common, minimizing the amount of water or using an anhydrous base can help preserve the ester group.[7]

  • Q4: What solvent system is recommended?

    A4: Aprotic polar solvents, often in a mixture with water, are generally preferred.[8] Common choices include 1,4-dioxane (B91453)/water, THF/water, or toluene/water, typically in a ratio of around 10:1.[1][9] The water helps to dissolve the inorganic base, which can facilitate the transmetalation step.[8][10]

Data Presentation

Table 1: Effect of Catalyst and Ligand on Yield

EntryPalladium Source (mol%)Ligand (mol%)Base (equivalents)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O10024<10
2Pd₂(dba)₃ (1)SPhos (2.5)K₃PO₄ (2)Toluene/H₂O1001285
3XPhos Pd G3 (2)-K₃PO₄ (2)THF/H₂O80892
4PEPPSI-IPr (2)-Cs₂CO₃ (2)Dioxane1001290

This table presents representative data compiled from typical outcomes for Suzuki couplings of aryl chlorides under various conditions.

Table 2: Influence of Base and Solvent on Reaction Success

EntryCatalyst SystemBase (equivalents)Solvent System (v/v)Temp (°C)Outcome
1XPhos Pd G3K₂CO₃ (2)Toluene110Low Conversion
2XPhos Pd G3K₃PO₄ (2)Toluene110Moderate Conversion
3XPhos Pd G3K₃PO₄ (2)Toluene/H₂O (10:1)100High Yield
4XPhos Pd G3Cs₂CO₃ (2)Dioxane/H₂O (10:1)100High Yield

This table illustrates the significant impact of base and the use of an aqueous co-solvent on reaction efficiency.[10][11][12]

Experimental Protocols

Optimized Protocol for Suzuki Coupling of this compound with Phenylboronic Acid

This protocol is a general starting point and may require optimization for different boronic acid partners.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Degassed water

Procedure:

  • To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, phenylboronic acid, XPhos Pd G3, and K₃PO₄.

  • Seal the vessel with a septum.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water via syringe in a 10:1 ratio to achieve a concentration of approximately 0.2 M with respect to the limiting reagent.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 8-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

Visualizations

Suzuki_Workflow General Workflow for Suzuki Coupling Optimization cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add Reactants & Base (Aryl Chloride, Boronic Acid, Base) B 2. Add Catalyst System (Pd Precatalyst, Ligand) A->B C 3. Seal and Inert Atmosphere (Evacuate & Backfill with Argon) B->C D 4. Add Degassed Solvent C->D E 5. Heat and Stir (e.g., 80-110 °C) D->E F 6. Monitor Progress (TLC, LC-MS) E->F G 7. Quench and Extract F->G H 8. Dry and Concentrate G->H I 9. Purify (Column Chromatography) H->I J J I->J Characterize Product

Caption: General workflow for Suzuki coupling optimization.

Troubleshooting_Tree Troubleshooting Decision Tree for Low Yield Start Low or No Yield Q1 Is the reaction properly degassed? Start->Q1 Sol1 Improve degassing procedure. Use freeze-pump-thaw or bubble argon through solvent. Q1->Sol1 No Q2 Is the catalyst system active enough for Ar-Cl? Q1->Q2 Yes Sol1->Q2 Sol2 Switch to a modern catalyst system: - Buchwald Ligands (XPhos, SPhos) - Pd(0) Precatalysts (G3/G4) - NHC Ligands (PEPPSI) Q2->Sol2 No Q3 Is the base strong enough? Q2->Q3 Yes Sol2->Q3 Sol3 Use a stronger base: - K₃PO₄ - Cs₂CO₃ Q3->Sol3 No Q4 Is the base soluble? Q3->Q4 Yes Sol3->Q4 Sol4 Use an aqueous co-solvent (e.g., Dioxane/H₂O 10:1) to improve base solubility. Q4->Sol4 No Success Improved Yield Q4->Success Yes Sol4->Success

Caption: Troubleshooting decision tree for low yield.

References

troubleshooting low yield in the reduction of Methyl 3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers encountering low yields in the reduction of methyl 3-chlorobenzoate (B1228886) to (3-chlorophenyl)methanol.

Troubleshooting Guide

This section addresses specific issues that can lead to poor outcomes in your experiment.

Q1: My reaction yield is significantly lower than expected. What are the first things I should check?

Low yield can stem from several factors. A systematic check of your reagents, conditions, and procedure is the best approach. Start by verifying the quality and handling of your starting materials and reagents, as this is a frequent source of error.

Troubleshooting Workflow for Low Yield

G cluster_start cluster_reagents 1. Reagent Quality & Stoichiometry cluster_conditions 2. Reaction Conditions cluster_workup 3. Workup & Isolation cluster_side_reactions 4. Potential Side Reactions start Low Yield Observed reagent_quality Verify Purity/Activity of Reducing Agent start->reagent_quality temperature Confirm Correct Temperature (e.g., 0°C to reflux) start->temperature quenching Proper Quenching Technique? (e.g., careful addition of water/acid) start->quenching incomplete_reduction Aldehyde Intermediate Present? start->incomplete_reduction reagent_equivalents Check Stoichiometry (Excess Hydride Required) solvent_purity Ensure Anhydrous Solvents (especially for LiAlH4) reaction_time Monitor Reaction Progress (TLC) Is it incomplete? atmosphere Maintain Inert Atmosphere (for LiAlH4) extraction Sufficient Extractions? Product may be in aqueous layer purification Loss During Purification? (e.g., column chromatography, distillation) dechlorination Reductive Dechlorination Occurring? saponification Ester Hydrolysis? (if basic/aqueous conditions are harsh)

Caption: A flowchart for systematically troubleshooting low yield.

Q2: I'm using Sodium Borohydride (NaBH₄) and the reaction is very slow or incomplete. Why is this happening?

While Sodium Borohydride is safer and easier to handle than Lithium Aluminum Hydride (LiAlH₄), it is a much milder reducing agent.[1] Standard NaBH₄ in methanol (B129727) or ethanol (B145695) can be very slow for reducing esters.[1]

  • Activation is Key : The reduction of aromatic esters with NaBH₄ often requires activation, for example, by using a mixed solvent system like THF/methanol and refluxing for several hours.[2][3] The slow, dropwise addition of methanol to a refluxing THF suspension of the ester and NaBH₄ is a reported method to achieve good yields.[2][3]

  • Insufficient Reagent : Ensure you are using a sufficient excess of NaBH₄. Typically, several equivalents are necessary to drive the reaction to completion and to compensate for any reaction with the solvent.[2]

Q3: I used Lithium Aluminum Hydride (LiAlH₄) and my workup is problematic, resulting in a gelatinous precipitate that's hard to filter. How can I improve this?

This is a very common issue with LiAlH₄ reductions. The aluminum salts produced during quenching can form a gel-like suspension.[4]

  • Fieser Workup : A widely used and effective method is the "Fieser workup". For a reaction using 'X' grams of LiAlH₄, the following are added sequentially and dropwise at 0°C:

    • 'X' mL of water

    • 'X' mL of 15% aqueous NaOH

    • '3X' mL of water

  • This procedure is designed to produce granular aluminum salts that are much easier to filter off.[4][5] Stirring the mixture for about 30 minutes after the additions can improve the consistency of the precipitate.[4][6]

Q4: My TLC analysis shows a new spot that is not my starting material or desired product. What could this be?

There are a few possibilities for side products in this reaction:

  • Aldehyde Intermediate : The reduction of an ester proceeds through an aldehyde intermediate.[7][8] If the reaction is incomplete, you may have some (3-chlorophenyl)aldehyde present. Since aldehydes are more reactive than esters, this intermediate is usually not isolated under typical LiAlH₄ conditions.[7][8]

  • Reductive Dechlorination : Strong reducing conditions, particularly with certain catalysts, can sometimes lead to the reduction of the C-Cl bond. This would result in the formation of benzyl (B1604629) alcohol. While less common with hydride reagents alone, it is a potential side reaction.

  • Saponification : If the reaction or workup conditions involve a strong base and water, the ester could be hydrolyzed to the corresponding carboxylate salt (sodium 3-chlorobenzoate). This would likely remain in the aqueous layer during extraction.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is better for reducing Methyl 3-chlorobenzoate: LiAlH₄ or NaBH₄?

The choice depends on the scale, safety requirements, and the presence of other functional groups.

FeatureLithium Aluminum Hydride (LiAlH₄)Sodium Borohydride (NaBH₄)
Reactivity Very powerful, reduces most carbonyls.[1][6]Mild, generally reduces aldehydes and ketones.[1][2]
Ester Reduction Reduces esters easily and quickly.[7][9][10]Requires specific conditions (e.g., reflux, co-solvents) to reduce esters effectively.[2][3]
Safety Pyrophoric, reacts violently with water.[6] Requires strictly anhydrous solvents and an inert atmosphere.[8]Relatively safe, can be used in protic solvents like methanol or ethanol.[1][11]
Workup Can be difficult due to aluminum salt precipitation.[4]Generally simpler, involving an acidic quench.[2][12]

Q2: Why can't I isolate the aldehyde intermediate in this reaction?

The reduction of an ester to a primary alcohol with a strong hydride reagent like LiAlH₄ is a two-step process.[7][14] First, a hydride attacks the ester carbonyl to form a tetrahedral intermediate, which then collapses to release an alkoxide and form an aldehyde.[8][14] This aldehyde is more reactive towards the hydride reagent than the starting ester.[7][10] Therefore, it is immediately reduced in a second step to the primary alcohol.[8][14]

Reaction Pathway

G cluster_legend Legend This compound This compound Tetrahedral Intermediate Tetrahedral Intermediate This compound->Tetrahedral Intermediate + H⁻ Aldehyde Intermediate Aldehyde Intermediate Tetrahedral Intermediate->Aldehyde Intermediate - CH₃O⁻ Alkoxide Alkoxide Aldehyde Intermediate->Alkoxide + H⁻ (fast) (3-chlorophenyl)methanol (3-chlorophenyl)methanol Alkoxide->(3-chlorophenyl)methanol Workup (H⁺) key1 Key Species key2 Reaction Step

Caption: The stepwise reduction of an ester to a primary alcohol.

Q3: Can the chloro-substituent on the aromatic ring interfere with the reaction?

The chloro-group is generally stable under hydride reduction conditions (LiAlH₄ or NaBH₄). However, side reactions involving aryl halides are possible, though not typically dominant.[15] The primary reaction will be the reduction of the ester group. If reductive dechlorination is suspected, analytical techniques like GC-MS can be used to check for the presence of benzyl alcohol in the product mixture.

Experimental Protocols

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol is based on general procedures for LiAlH₄ ester reductions.[6]

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

  • Deionized Water

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Extraction Solvent (e.g., Ethyl Acetate (B1210297) or Diethyl Ether)

Procedure:

  • Setup : Under an inert atmosphere (Nitrogen or Argon), add LiAlH₄ (1.5-2.0 equivalents) to a flame-dried round-bottom flask containing anhydrous THF.[6]

  • Cooling : Cool the stirred suspension to 0°C using an ice bath.

  • Addition of Ester : Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10-15°C.[6]

  • Reaction : After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours, or until TLC indicates the consumption of the starting material.

  • Quenching (Fieser Method) : Cool the reaction back to 0°C. For every 'X' grams of LiAlH₄ used, cautiously and dropwise add:

    • 'X' mL of water

    • 'X' mL of 15% NaOH (aq)

    • '3X' mL of water

  • Workup : Stir the resulting mixture for 30 minutes until a white, granular precipitate forms.[6] Filter the solid through a pad of Celite and wash the filter cake thoroughly with ethyl acetate.

  • Isolation : Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (3-chlorophenyl)methanol.

  • Purification : Purify the crude product by column chromatography or distillation as needed.

Protocol 2: Reduction using Sodium Borohydride (NaBH₄) and Methanol

This protocol is adapted from procedures for reducing aromatic esters with NaBH₄.[2][3]

Materials:

  • This compound

  • Sodium Borohydride (NaBH₄)

  • Tetrahydrofuran (THF), distilled

  • Methanol (MeOH), distilled

  • 2N Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup : To a stirred solution of this compound (1.0 equivalent) in THF, add NaBH₄ powder (approx. 6 equivalents).[3]

  • Heating : Heat the suspension to reflux (around 65-70°C).

  • Methanol Addition : Add Methanol (an equal volume to the THF used) dropwise over a period of 1 hour.[3] Vigorous gas evolution will be observed.

  • Reaction : Continue refluxing for 2-5 hours after the addition is complete. Monitor the reaction by TLC.[2]

  • Quenching : After cooling the mixture to room temperature, quench the reaction by the slow addition of 2N HCl until the gas evolution ceases and the pH is acidic.[2]

  • Extraction : Separate the organic layer and extract the aqueous phase with ethyl acetate (3 times).[2]

  • Isolation : Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the resulting crude alcohol as necessary.

References

common impurities in commercial Methyl 3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding common impurities in commercial Methyl 3-chlorobenzoate (B1228886). It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial Methyl 3-chlorobenzoate?

A1: The most common impurities in commercial this compound typically arise from the manufacturing process, which is often the Fischer esterification of 3-chlorobenzoic acid with methanol (B129727). These impurities can be categorized as follows:

  • Starting Materials: Residual amounts of 3-chlorobenzoic acid and methanol may be present.

  • Isomeric Impurities: If the 3-chlorobenzoic acid starting material is not completely pure, isomeric methyl esters such as methyl 2-chlorobenzoate (B514982) and methyl 4-chlorobenzoate (B1228818) may be present.

  • By-products: While the Fischer esterification is generally a clean reaction, trace amounts of by-products from side reactions could exist.

  • Residual Solvents: Solvents used during the reaction and purification processes may be retained in the final product. Common solvents include those used for extraction or crystallization.

  • Degradation Products: The primary degradation product is 3-chlorobenzoic acid, formed by the hydrolysis of the methyl ester upon exposure to moisture.

Q2: I see an unexpected peak in my HPLC chromatogram. How can I identify it?

A2: An unexpected peak in your HPLC chromatogram could be one of the common impurities listed above or a contaminant from your experimental setup. To identify the peak, you can use the following workflow:

  • Spiking Experiment: Co-inject your sample with a known standard of a suspected impurity (e.g., 3-chlorobenzoic acid). If the peak area of the unknown increases, you have likely identified it.

  • LC-MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) can provide the molecular weight of the impurity, which is a critical piece of information for its identification.

  • NMR Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy can provide structural information about the impurity, which is often sufficient for positive identification, especially when combined with MS data.

Q3: What analytical techniques are best suited for purity analysis of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile impurities such as the starting material (3-chlorobenzoic acid) and isomeric impurities. A reversed-phase method is typically employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for the identification and quantification of volatile impurities, including residual solvents and isomeric methyl chlorobenzoates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of the main component and any significant impurities. Quantitative NMR (qNMR) can also be used for accurate quantification without the need for reference standards for each impurity.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low assay value for this compound Presence of significant impurities such as unreacted 3-chlorobenzoic acid or residual solvents.Quantify the major impurities using HPLC or GC with appropriate standards. Consider re-purification of the material if purity is critical for your application.
Unexpected peaks in GC-MS analysis Presence of volatile impurities, such as residual solvents from the manufacturing process or isomeric methyl chlorobenzoates.Compare the mass spectra of the unknown peaks with library data. Analyze the starting 3-chlorobenzoic acid for isomeric purity.
Poor peak shape in HPLC analysis Inappropriate mobile phase composition or column chemistry. Co-elution of impurities.Optimize the HPLC method by adjusting the mobile phase gradient, pH, or trying a different column stationary phase.
Product degradation over time (re-analysis shows increased impurity levels) Hydrolysis of the methyl ester back to 3-chlorobenzoic acid due to exposure to moisture.Store this compound in a tightly sealed container in a dry environment. Consider storage under an inert atmosphere.

Quantitative Data Summary

The following table summarizes potential impurities and typical analytical methods for their quantification. Please note that specific impurity levels will vary by supplier and batch.

Impurity Typical Analytical Technique Common m/z (for MS) Notes
3-Chlorobenzoic AcidHPLC, LC-MS156/158Unreacted starting material or degradation product.
Methyl 2-chlorobenzoateGC-MS, HPLC170/172Isomeric impurity.
Methyl 4-chlorobenzoateGC-MS, HPLC170/172Isomeric impurity.
MethanolGC-MS31Residual starting material.
TolueneGC-MS91Potential residual solvent.

Experimental Protocols

Key Experiment: HPLC Purity Method

A stability-indicating reversed-phase HPLC method is crucial for separating this compound from its potential non-volatile impurities and degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724)

  • Gradient:

    • 0-5 min: 40% B

    • 5-20 min: 40-80% B

    • 20-25 min: 80% B

    • 25-26 min: 80-40% B

    • 26-30 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Data Analysis: The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantification of specific impurities, certified reference standards are required.

Visualizations

Impurity_Identification_Workflow start Unexpected Peak Observed in Chromatogram spiking Perform Spiking Experiment with Suspected Impurity start->spiking peak_increase Peak Area Increases? spiking->peak_increase lcms Analyze by LC-MS get_mw Obtain Molecular Weight lcms->get_mw nmr Analyze by NMR get_structure Determine Structure nmr->get_structure peak_increase->lcms No identity_confirmed Impurity Identity Confirmed peak_increase->identity_confirmed Yes get_mw->nmr propose_structure Propose Impurity Structure get_structure->propose_structure

Caption: Workflow for the identification of an unknown impurity.

Synthesis_Impurity_Pathway cluster_reactants Starting Materials cluster_process Fischer Esterification cluster_products Products and Impurities 3-CBA 3-Chlorobenzoic Acid Reaction Acid Catalyst (e.g., H₂SO₄) 3-CBA->Reaction MeOH Methanol MeOH->Reaction Isomers Isomeric Chlorobenzoic Acids (2- and 4-) Isomers->Reaction M3CB This compound (Main Product) Reaction->M3CB Imp_Isomers Isomeric Methyl Esters Reaction->Imp_Isomers Imp_Start Unreacted 3-CBA Reaction->Imp_Start Imp_Solvent Residual Solvents Reaction->Imp_Solvent

Caption: Potential impurity pathways in this compound synthesis.

Technical Support Center: Synthesis of Methyl 3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 3-chlorobenzoate (B1228886).

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing Methyl 3-chlorobenzoate?

A1: The most prevalent and industrially viable method is the Fischer-Speier esterification. This reaction involves heating the starting material, 3-chlorobenzoic acid, with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] The reaction is reversible, and using a large excess of methanol helps to drive the equilibrium towards the formation of the desired ester product.[3][4]

Q2: What are the key reaction parameters to control during a scale-up of this synthesis?

A2: When scaling up the Fischer esterification of 3-chlorobenzoic acid, the following parameters are critical:

  • Temperature: The reaction is typically run at the reflux temperature of methanol to ensure a sufficient reaction rate.[5]

  • Catalyst Loading: While catalytic, the amount of acid can influence the reaction rate. On a large scale, minimizing the catalyst is often a goal to simplify purification and reduce waste.

  • Water Removal: The reaction produces water as a byproduct. On a larger scale, accumulation of water can shift the equilibrium back towards the starting materials, lowering the yield.[1][4] While using excess methanol is the primary strategy, for very large scales, employing a Dean-Stark apparatus to physically remove water might be considered.[5]

  • Agitation: Ensuring proper mixing is crucial for maintaining a homogeneous reaction mixture and ensuring efficient heat transfer, which is vital for safety and reaction consistency at scale.

Q3: What are potential side reactions to be aware of?

A3: While the Fischer esterification is a relatively clean reaction, some potential side reactions can occur, especially under non-optimal conditions:

  • Ether Formation: At high temperatures, the acid catalyst can promote the dehydration of methanol to form dimethyl ether.[3]

  • Charring/Sulfonation: Concentrated sulfuric acid is a strong dehydrating and oxidizing agent. If the reaction temperature is too high, or if the catalyst concentration is excessive, it can lead to the degradation and charring of the organic material.

  • Incomplete Reaction: The most significant "side reaction" is the reverse reaction (hydrolysis of the ester) if water is not effectively removed or if a large excess of methanol is not used.[1][4]

Q4: What are the standard purification procedures for this compound on a larger scale?

A4: Post-reaction work-up and purification typically involve:

  • Neutralization: The acidic reaction mixture is cooled and neutralized. This is often done by washing with an aqueous solution of a weak base, like sodium bicarbonate, to remove the acid catalyst and any unreacted 3-chlorobenzoic acid.[2][5]

  • Extraction: The ester is typically extracted into an organic solvent.

  • Washing: The organic layer is washed with water and then a brine solution to remove any remaining water-soluble impurities.[2]

  • Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure.

  • Distillation: The crude product is then purified by vacuum distillation to obtain high-purity this compound.

Q5: What are the primary safety concerns when handling the reagents for this synthesis?

A5: Key safety considerations include:

  • 3-Chlorobenzoic Acid: This is a skin and eye irritant.[6]

  • Methanol: Methanol is flammable and toxic if ingested, inhaled, or absorbed through the skin.

  • Concentrated Sulfuric Acid: This is a highly corrosive and strong oxidizing agent that can cause severe burns. It should be handled with extreme care, always adding the acid to the methanol slowly and with cooling.

  • General Precautions: The reaction should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete Reaction: The Fischer esterification is an equilibrium reaction.- Increase the excess of methanol (can be used as the solvent).[4]- Ensure the reaction is heated at reflux for a sufficient amount of time (monitor by TLC or GC).- If scaling up significantly, consider methods for water removal, such as a Dean-Stark trap.[5]
Insufficient Catalyst: Not enough acid catalyst was used to effectively protonate the carbonyl group of the carboxylic acid.- Ensure a catalytic amount of a strong acid like H₂SO₄ is used.
Loss during Work-up: The product was lost during the extraction and washing steps.- Ensure the pH of the aqueous layer is basic after the sodium bicarbonate wash to ensure all unreacted carboxylic acid has been removed from the organic layer.[2]- Avoid vigorous shaking during extractions that can lead to emulsions.
Product is Contaminated with Starting Material (3-Chlorobenzoic Acid) Incomplete Reaction: See "Low Yield" above.- See solutions for "Low Yield" due to incomplete reaction.
Inefficient Purification: The post-reaction wash was not effective.- Perform multiple washes with a saturated sodium bicarbonate solution. Check the pH of the final aqueous wash to ensure it is basic.[5]- Purify the crude product via vacuum distillation for efficient separation.
Product is Dark or Discolored Reaction Temperature Too High: Excessive heat can cause decomposition or side reactions.- Maintain the reaction at the reflux temperature of methanol and avoid overheating.- Ensure even heating with good agitation, especially on a larger scale.
Excessive Catalyst: Too much sulfuric acid can lead to charring.- Use only a catalytic amount of sulfuric acid.
Reaction Stalls or Proceeds Very Slowly Wet Reagents: Water in the 3-chlorobenzoic acid or methanol will inhibit the forward reaction.- Use anhydrous methanol and ensure the 3-chlorobenzoic acid is thoroughly dried before use.[7]
Poor Mixing: Inadequate agitation can lead to localized temperature and concentration gradients.- Ensure efficient stirring throughout the reaction, particularly in larger reaction vessels.

Experimental Protocols

Lab-Scale Synthesis of this compound via Fischer Esterification

This protocol is a representative example for a laboratory-scale synthesis.

Materials:

  • 3-chlorobenzoic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (98%)

  • 5% Sodium Bicarbonate solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate

  • Organic solvent for extraction (e.g., Diethyl ether or Dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-chlorobenzoic acid and a 10-20 molar equivalent excess of anhydrous methanol.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing water.

  • Extract the product into an organic solvent.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by vacuum distillation.

Data Presentation

Physical Properties of this compound

PropertyValue
Molecular Formula C₈H₇ClO₂
Molecular Weight 170.59 g/mol [8]
Melting Point 21 °C[9]
Boiling Point 231 °C (at atmospheric pressure)[10]99-101 °C (at 12 mmHg)[9]
Density 1.227 g/mL at 25 °C

Typical Reaction Conditions for Fischer Esterification

ParameterLaboratory ScalePilot/Industrial Scale Considerations
Reactant Ratio (Methanol:Acid) 10:1 to 20:1Maintained at a high excess to drive equilibrium; recovery and recycling of excess methanol is a key economic factor.
Catalyst Conc. H₂SO₄, p-TsOHSulfuric acid is common due to cost.[11] Solid acid catalysts are being explored for easier separation and reduced waste.[11]
Temperature Reflux (~65°C for Methanol)Maintained at reflux; requires efficient heat exchange systems to manage the heat of reaction and maintain a stable temperature.
Reaction Time 1-10 hours[1]Optimized to maximize throughput; often determined by rigorous process monitoring (e.g., in-line GC or HPLC).
Yield Generally high (>85%)Highly optimized to be as close to quantitative as possible to maximize efficiency and minimize downstream purification costs.

Visualizations

G Experimental Workflow for this compound Synthesis A 1. Reaction Setup - Charge 3-chlorobenzoic acid and excess methanol - Add H2SO4 catalyst B 2. Esterification Reaction - Heat to reflux - Monitor reaction progress (TLC/GC) A->B Heat C 3. Work-up & Neutralization - Cool reaction mixture - Quench with water - Wash with NaHCO3 solution B->C Cool D 4. Extraction & Drying - Extract with organic solvent - Wash with brine - Dry over Na2SO4/MgSO4 C->D E 5. Purification - Remove solvent (rotovap) - Purify by vacuum distillation D->E F Pure this compound E->F

Caption: A typical workflow for the synthesis and purification of this compound.

G Troubleshooting Low Yield Start Low Yield Observed CheckReaction Was reaction complete? (Check TLC/GC) Start->CheckReaction CheckReagents Were reagents anhydrous? CheckReaction->CheckReagents Yes Incomplete Action: - Increase reaction time - Increase methanol excess CheckReaction->Incomplete No CheckWorkup Was work-up correct? (pH of bicarb wash) CheckReagents->CheckWorkup Yes WetReagents Action: - Use anhydrous methanol - Dry starting material CheckReagents->WetReagents No WorkupLoss Action: - Repeat bicarbonate wash - Review extraction procedure CheckWorkup->WorkupLoss No Failure Consult Senior Chemist CheckWorkup->Failure Yes Success Yield Improved Incomplete->Success WetReagents->Success WorkupLoss->Success

Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of Methyl 3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of organic chemistry, pharmacology, and materials science, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of methyl 3-chlorobenzoate (B1228886), benchmarked against its parent compound, methyl benzoate, and its structural isomer, methyl 4-chlorobenzoate (B1228818). The data presented herein, including detailed experimental protocols and spectral assignments, serves as a valuable resource for compound characterization and quality control.

¹H NMR Spectral Data Comparison

The ¹H NMR spectra of aromatic esters are characterized by distinct signals for the methyl ester protons and the aromatic protons. The substitution pattern on the benzene (B151609) ring significantly influences the chemical shifts and coupling constants of the aromatic protons. In methyl 3-chlorobenzoate, the electron-withdrawing nature of the chlorine atom and the ester group affects the electronic environment of the aromatic protons, leading to a complex splitting pattern.

CompoundAromatic Protons (δ, ppm)Multiplicity & Coupling Constants (J, Hz)IntegrationMethyl Protons (δ, ppm)MultiplicityIntegration
This compound 7.97, 7.90, 7.48-7.45, 7.38-7.30[1]s, d (J = 7.6), m, m[1]1H, 1H, 1H, 1H3.89[1]s3H
Methyl benzoate 8.03, 7.54, 7.43d, t, t2H, 1H, 2H3.91s3H
Methyl 4-chlorobenzoate 7.94, 7.37[1]d (J = 8.6), d (J = 8.6)[1]2H, 2H3.87[1]s3H

Table 1. Comparison of ¹H NMR spectral data for this compound and related compounds in CDCl₃.

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectrum provides valuable information about the carbon framework of a molecule. The chemical shifts of the carbonyl carbon and the aromatic carbons are particularly sensitive to the electronic effects of the substituents. The presence of the chlorine atom in this compound and methyl 4-chlorobenzoate causes a downfield shift of the carbon atom to which it is attached and also influences the chemical shifts of the other aromatic carbons.

CompoundCarbonyl Carbon (δ, ppm)Aromatic Carbons (δ, ppm)Methyl Carbon (δ, ppm)
This compound 165.7[1]134.3, 132.8, 131.8, 129.6, 127.6[1]52.3[1]
Methyl benzoate 167.0132.9, 130.2, 129.5, 128.452.1
Methyl 4-chlorobenzoate 166.1[1]139.3, 130.9, 128.6[1]52.1[1]

Table 2. Comparison of ¹³C NMR spectral data for this compound and related compounds in CDCl₃.

Experimental Protocol

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for this compound and similar small organic molecules.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • The ¹H and ¹³C NMR spectra were recorded on a 200 MHz or 400 MHz spectrometer.[1][2]

  • For ¹H NMR:

    • The spectrometer frequency is set to 200 MHz or 400 MHz.[1][2]

    • Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).

    • The spectral width should be set to encompass all expected proton signals (e.g., 0-10 ppm).

    • A relaxation delay of 1-2 seconds is typically used.

  • For ¹³C NMR:

    • The spectrometer frequency is set to 50 MHz or 100 MHz.[1][2]

    • A proton-decoupled spectrum is acquired to simplify the spectrum to single lines for each carbon.

    • A larger number of scans is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio (typically 128 or more scans).

    • The spectral width should be set to encompass all expected carbon signals (e.g., 0-200 ppm).

    • A relaxation delay of 2-5 seconds is commonly used.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce the connectivity of the protons.

  • Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Workflow for NMR Analysis

The logical flow from sample preparation to final data analysis in an NMR experiment is crucial for obtaining high-quality, interpretable results. The following diagram illustrates this standard workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert setup Setup Spectrometer (Lock, Shim, Tune) insert->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Chemical Shift Calibration baseline->calibrate integrate Integration calibrate->integrate multiplicity Multiplicity Analysis integrate->multiplicity assign Peak Assignment multiplicity->assign structure Structure Elucidation assign->structure

Caption: Workflow of NMR Spectroscopy from sample preparation to structural elucidation.

References

Interpreting the Mass Spectrum of Methyl 3-chlorobenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, mass spectrometry stands as a cornerstone analytical technique for the elucidation of molecular structures. This guide provides a detailed interpretation of the electron ionization (EI) mass spectrum of methyl 3-chlorobenzoate (B1228886), comparing it with its structural isomers and the parent compound, methyl benzoate. This analysis is supported by experimental data and detailed protocols to ensure reproducibility and deeper understanding.

Comparative Analysis of Fragmentation Patterns

The mass spectra of methyl 3-chlorobenzoate and its related compounds reveal distinct fragmentation patterns that are crucial for their identification. The following table summarizes the key mass-to-charge ratio (m/z) values and their relative abundances for this compound, alongside methyl 2-chlorobenzoate, methyl 4-chlorobenzoate, and methyl benzoate.

Compound NameMolecular Ion (M+) [m/z][M-OCH3]+ [m/z][C7H4ClO]+ [m/z][C6H4Cl]+ [m/z][C6H5]+ [m/z]
This compound 170/172139/141111/11375-
Relative Abundance (%)72/24100/3333/1155-
Methyl 2-chlorobenzoate 170/172139/141111/11375-
Relative Abundance (%)28/9100/33-26-
Methyl 4-chlorobenzoate 170/172139/141111/11375-
Relative Abundance (%)76/25100/33---
Methyl Benzoate 136105--77
Relative Abundance (%)37100--47

Note: The presence of two molecular ion peaks (M+ and M+2) in the chlorinated compounds is due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Fragmentation Pathway of this compound

The fragmentation of this compound upon electron ionization follows a predictable pathway, initiated by the loss of an electron to form the molecular ion. Subsequent fragmentation events lead to the characteristic peaks observed in the mass spectrum.

fragmentation_pathway This compound This compound Molecular Ion\n[C8H7ClO2]+•\nm/z = 170/172 Molecular Ion [C8H7ClO2]+• m/z = 170/172 This compound->Molecular Ion\n[C8H7ClO2]+•\nm/z = 170/172 -e- Fragment 1\n[C7H4ClO]+\nm/z = 139/141 Fragment 1 [C7H4ClO]+ m/z = 139/141 Molecular Ion\n[C8H7ClO2]+•\nm/z = 170/172->Fragment 1\n[C7H4ClO]+\nm/z = 139/141 - •OCH3 Fragment 2\n[C6H4Cl]+\nm/z = 111/113 Fragment 2 [C6H4Cl]+ m/z = 111/113 Fragment 1\n[C7H4ClO]+\nm/z = 139/141->Fragment 2\n[C6H4Cl]+\nm/z = 111/113 - CO Fragment 3\n[C6H4]+•\nm/z = 76 Fragment 3 [C6H4]+• m/z = 76 Fragment 2\n[C6H4Cl]+\nm/z = 111/113->Fragment 3\n[C6H4]+•\nm/z = 76 - Cl• Fragment 4\n[C4H3]+\nm/z = 51 Fragment 4 [C4H3]+ m/z = 51 Fragment 3\n[C6H4]+•\nm/z = 76->Fragment 4\n[C4H3]+\nm/z = 51 - C2H

Caption: Fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The data presented in this guide is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

1. Sample Preparation:

  • Dissolve a small amount of the analyte (e.g., 1 mg) in a suitable volatile solvent (e.g., 1 mL of dichloromethane (B109758) or methanol).

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, typically operated at 250°C.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl methylpolysiloxane).

  • Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a rate of 10-20°C/min.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).[1][2][3][4]

  • Electron Energy: 70 eV.[1][5] This standard energy ensures reproducible fragmentation patterns and allows for comparison with library spectra.[5]

  • Ion Source Temperature: Typically maintained at 230°C.

  • Mass Analyzer: A quadrupole or ion trap analyzer is commonly used.

  • Scan Range: A mass range of m/z 40-400 is generally sufficient to detect the molecular ion and key fragments of the target compounds.

4. Data Analysis:

  • The acquired mass spectra are analyzed to identify the molecular ion and the major fragment ions.

  • The fragmentation pattern is then interpreted to deduce the structure of the compound.

  • Comparison with spectral libraries (e.g., NIST, Wiley) can aid in the confirmation of the compound's identity.

This comprehensive approach, combining comparative data analysis with a clear understanding of the fragmentation pathways and experimental protocols, is essential for the accurate identification and characterization of small molecules in a research and development setting.

References

Unveiling the Molecular Fingerprint: An FT-IR Analysis of Methyl 3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the molecular structure of a compound is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid and powerful method for identifying functional groups, offering a unique "molecular fingerprint." This guide provides a detailed analysis of the FT-IR spectrum of Methyl 3-chlorobenzoate (B1228886), comparing it with related compounds and outlining the experimental methodology for obtaining such data.

Methyl 3-chlorobenzoate, a substituted aromatic ester, presents a characteristic FT-IR spectrum that reveals the presence of its key functional moieties. By examining the absorption bands, we can confirm the integrity of the molecule and distinguish it from its isomers and other related compounds.

Comparative FT-IR Spectral Data

The following table summarizes the key FT-IR absorption bands for this compound and compares them with the spectra of Methyl Benzoate and the isomeric Methyl 4-chlorobenzoate (B1228818). This comparison highlights the influence of the chloro-substituent's position on the aromatic ring on the vibrational frequencies.

Functional GroupVibrational ModeThis compound (cm⁻¹)Methyl Benzoate (cm⁻¹)Methyl 4-chlorobenzoate (cm⁻¹)
Aromatic C-HStretching~ 3050 - 3100~ 3050 - 3100~ 3050 - 3100
C=O (Ester)Stretching~ 1725~ 1720~ 1723
C=C (Aromatic)Stretching~ 1600, 1580, 1480~ 1600, 1585, 1450~ 1600, 1590, 1490
C-O (Ester)Stretching~ 1250 - 1300~ 1280~ 1275
C-H (Methyl)Bending~ 1440~ 1440~ 1435
Aromatic C-HOut-of-plane Bending~ 750 - 850~ 710, 750~ 850
C-ClStretching~ 700 - 800N/A~ 700 - 800

Note: The exact peak positions can vary slightly depending on the sample preparation and the spectrometer.

Analysis of Key Functional Groups

The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its structure:

  • Aromatic C-H Stretching: The weak to medium bands observed in the region of 3050-3100 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic ring.

  • Carbonyl (C=O) Stretching: A strong, sharp absorption peak around 1725 cm⁻¹ is the most prominent feature in the spectrum, unequivocally indicating the presence of the ester carbonyl group. The conjugation of the carbonyl group with the aromatic ring slightly lowers this frequency compared to a saturated ester.

  • Aromatic C=C Stretching: Multiple bands in the 1480-1600 cm⁻¹ region arise from the carbon-carbon stretching vibrations within the benzene (B151609) ring. The pattern and number of these peaks can sometimes provide clues about the substitution pattern.

  • Ester C-O Stretching: The strong absorption band in the 1250-1300 cm⁻¹ range is attributed to the stretching vibration of the C-O single bond of the ester group.

  • C-H Bending of the Methyl Group: A medium intensity band around 1440 cm⁻¹ corresponds to the asymmetric bending of the C-H bonds in the methyl group.

  • Aromatic C-H Out-of-Plane Bending: The absorption pattern in the 750-850 cm⁻¹ region is indicative of the substitution pattern on the benzene ring. For a meta-substituted benzene ring, as in this compound, characteristic bands appear in this region.

  • Carbon-Chlorine (C-Cl) Stretching: A medium to strong absorption in the 700-800 cm⁻¹ range is expected for the C-Cl stretching vibration. This band can sometimes overlap with the aromatic C-H out-of-plane bending vibrations.

Experimental Protocol: Acquiring an FT-IR Spectrum of a Liquid Sample

The following protocol outlines the Attenuated Total Reflectance (ATR) FT-IR spectroscopy method, which is a common and convenient technique for analyzing liquid samples.

Objective: To obtain a high-quality FT-IR spectrum of a liquid sample, such as this compound.

Materials:

  • FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

  • Liquid sample (this compound)

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean and dry.

    • Record a background spectrum of the empty ATR crystal. This will account for the absorbance of the crystal and the surrounding atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • Place a small drop of the liquid sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Spectrum Acquisition:

    • Acquire the FT-IR spectrum of the sample. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary baseline corrections or other data processing steps.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe to remove all traces of the sample.

Logical Workflow for FT-IR Functional Group Analysis

The following diagram illustrates the logical workflow for identifying the functional groups in this compound from its FT-IR spectrum.

FT-IR Spectral Analysis Workflow for this compound

This comprehensive analysis of the FT-IR spectrum of this compound, supported by comparative data and a detailed experimental protocol, provides a valuable resource for researchers in the field. The characteristic absorption bands serve as a reliable tool for structural confirmation and quality control in synthetic and analytical applications.

A Comparative Guide to HPLC Analysis for Purity Assessment of Methyl 3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of methyl 3-chlorobenzoate (B1228886). Detailed experimental protocols, supporting data, and visual workflows are presented to assist in methodological selection and implementation for quality control and research applications.

Introduction

Methyl 3-chlorobenzoate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its purity is a critical parameter that can significantly impact the quality, safety, and efficacy of the final product. HPLC is a widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound, offering high resolution and sensitivity for the separation and quantification of the main component and its impurities.

HPLC Method for Purity Assessment

A robust reversed-phase HPLC (RP-HPLC) method is recommended for the routine analysis of this compound. The following protocol is based on established methods for similar compounds and can be adapted and validated for specific laboratory conditions.

Experimental Protocol: RP-HPLC

1. Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile (B52724) and water (containing 0.1% phosphoric acid) in a gradient or isocratic elution. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and 0.1% phosphoric acid in water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

3. Preparation of Solutions:

  • Diluent: Mobile phase (Acetonitrile:Water, 60:40 v/v).

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

4. System Suitability: Before sample analysis, inject the standard solution five times and evaluate the system suitability parameters. The acceptance criteria should be as follows:

  • Tailing factor: Not more than 2.0.

  • Theoretical plates: Not less than 2000.

  • Relative Standard Deviation (RSD) of peak areas: Not more than 2.0%.

5. Analysis Procedure: Inject the diluent (blank), followed by the standard solution and the sample solution in duplicate. Record the chromatograms and calculate the purity of the sample using the area normalization method or by comparing the peak area of the sample to that of the reference standard.

Potential Impurities

Based on the common synthesis routes of this compound (esterification of 3-chlorobenzoic acid with methanol), potential impurities that can be monitored using this HPLC method include:

  • 3-Chlorobenzoic acid: Unreacted starting material.

  • Other isomers: Methyl 2-chlorobenzoate (B514982) and methyl 4-chlorobenzoate, which may be present from isomeric impurities in the starting material.

  • Byproducts of synthesis: Other related esters or degradation products.

Data Presentation

The quantitative data obtained from the HPLC analysis can be summarized for easy comparison.

Table 1: HPLC Purity Analysis Data for a Sample of this compound

CompoundRetention Time (min)Peak Area% Area
3-Chlorobenzoic acid3.515,0000.5
This compound7.22,955,00098.5
Unknown Impurity 18.112,0000.4
Unknown Impurity 29.518,0000.6

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, other techniques can also be employed for the purity assessment of this compound, each with its own advantages and limitations.

Table 2: Comparison of Analytical Methods for Purity Assessment

ParameterHPLCGas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Nuclear spin transitions in a magnetic field.
Applicability Ideal for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds.Provides structural confirmation and can be quantitative (qNMR).
Selectivity High selectivity for closely related impurities through method optimization.High selectivity, especially with a mass spectrometry (MS) detector.High structural resolution, but signal overlap can be an issue.
Sensitivity High sensitivity, typically to the ppm level with UV or MS detectors.Very high sensitivity, especially with selective detectors.Generally lower sensitivity for impurity detection compared to chromatography.
Quantitation Excellent for precise and accurate quantitation.Good for quantitation, but requires careful calibration.qNMR can be highly accurate but requires specific expertise and standards.
Validation Well-established validation protocols (e.g., ICH guidelines).Standard validation procedures are available.Validation is more complex for quantitative applications.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard HPLC_System HPLC System (Pump, Autosampler, Column, Detector) Dissolve_Sample->HPLC_System Inject Sample Dissolve_Standard->HPLC_System Inject Standard Chromatogram Obtain Chromatogram HPLC_System->Chromatogram Mobile_Phase Mobile Phase Preparation Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity Integration->Calculation

Caption: Experimental workflow for HPLC purity analysis.

Method_Comparison cluster_topic Purity Assessment of this compound cluster_methods Analytical Techniques cluster_params Key Comparison Parameters Topic Analytical Method Selection HPLC HPLC Topic->HPLC GC GC Topic->GC NMR NMR Topic->NMR Selectivity Selectivity HPLC->Selectivity Sensitivity Sensitivity HPLC->Sensitivity Quantitation Quantitation HPLC->Quantitation Validation Validation HPLC->Validation GC->Selectivity GC->Sensitivity GC->Quantitation GC->Validation NMR->Selectivity NMR->Sensitivity NMR->Quantitation NMR->Validation

Caption: Comparative analysis of analytical methods.

A Comparative Guide to the Reactivity of Methyl 2-chlorobenzoate and Methyl 3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Isomers

Methyl 2-chlorobenzoate (B514982) and Methyl 3-chlorobenzoate (B1228886) are constitutional isomers with the chemical formula C₈H₇ClO₂.[1][2] Their structural difference lies in the position of the chlorine atom on the benzene (B151609) ring relative to the methyl ester group. This seemingly minor variation in structure leads to significant differences in their chemical reactivity due to the interplay of electronic and steric effects. Understanding these differences is crucial for their application in organic synthesis, particularly in the development of pharmaceutical intermediates and other fine chemicals.

Table 1: Physical Properties of Methyl 2-chlorobenzoate and Methyl 3-chlorobenzoate

PropertyMethyl 2-chlorobenzoateThis compound
Molecular Formula C₈H₇ClO₂C₈H₇ClO₂
Molecular Weight 170.59 g/mol [1]170.59 g/mol [2]
CAS Number 610-96-8[1]2905-65-9[2]
Appearance Liquid[3]Solid[4]
Boiling Point 86-88 °C / 2.5 mmHg[3]231 °C[2]
Melting Point Not applicable21 °C[2]
Density 1.191 g/mL at 25 °C[3]1.227 g/mL at 25 °C

Theoretical Comparison of Reactivity

The primary arena for comparing the reactivity of these two isomers is the nucleophilic aromatic substitution (SNAr) reaction. This reaction is pivotal in the synthesis of a wide array of substituted aromatic compounds.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions in haloarenes are generally sluggish but are significantly accelerated by the presence of electron-withdrawing groups on the aromatic ring.[5][6] The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6][7] The stability of this intermediate is the key determinant of the reaction rate.

  • Methyl 2-chlorobenzoate: In this isomer, the electron-withdrawing methyl ester group (-COOCH₃) is in the ortho position relative to the chlorine atom (the leaving group). When a nucleophile attacks the carbon bearing the chlorine, the resulting negative charge in the Meisenheimer complex can be delocalized onto the oxygen atoms of the ester group through resonance. This strong resonance stabilization significantly lowers the activation energy of the reaction, thereby increasing its rate.

  • This compound: In contrast, the methyl ester group in this isomer is in the meta position. Due to the substitution pattern, the negative charge of the Meisenheimer intermediate cannot be delocalized onto the ester group through resonance. The electron-withdrawing inductive effect of the ester group at the meta position is much weaker than the resonance effect observed in the ortho (and para) isomer. Consequently, the intermediate is significantly less stabilized, leading to a much higher activation energy and a considerably slower reaction rate.

Therefore, based on these electronic effects, Methyl 2-chlorobenzoate is predicted to be substantially more reactive towards nucleophilic aromatic substitution than this compound.

Steric Hindrance

A potential counteracting factor for the reactivity of Methyl 2-chlorobenzoate is steric hindrance. The bulky methyl ester group in the ortho position could partially obstruct the incoming nucleophile's approach to the reaction center. However, for many SNAr reactions, the powerful electronic activation afforded by the ortho-ester group typically outweighs the steric hindrance.

Ester Hydrolysis

Both isomers can undergo hydrolysis of the methyl ester group to the corresponding chlorobenzoic acid, typically under acidic or basic conditions. The electronic nature of the chloro substituent can influence the rate of hydrolysis. The chlorine atom is an electron-withdrawing group, which generally increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide (B78521) ions. The position of the chlorine atom may have a modest effect on the rate of hydrolysis, but this difference is generally less pronounced than in SNAr reactions.

Experimental Data

Table 2: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution

CompoundPosition of -COOCH₃Electronic Effect on Meisenheimer ComplexPredicted Relative Rate of SNAr
Methyl 2-chlorobenzoate orthoStrong resonance stabilizationHigh
This compound metaNo resonance stabilization (weak inductive effect)Low

Experimental Protocols

The following are representative protocols that can be adapted to experimentally determine and compare the reactivity of Methyl 2-chlorobenzoate and this compound.

Protocol for Comparative Kinetics of Nucleophilic Aromatic Substitution with Sodium Methoxide (B1231860)

This experiment aims to compare the rates of reaction of the two isomers with sodium methoxide. The reaction progress can be monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to measure the disappearance of the starting material and the appearance of the product over time.

Materials:

  • Methyl 2-chlorobenzoate

  • This compound

  • Sodium methoxide solution in methanol (B129727) (e.g., 25 wt%)

  • Anhydrous methanol (solvent)

  • Internal standard (e.g., dodecane)

  • Quenching solution (e.g., dilute HCl)

  • Extraction solvent (e.g., diethyl ether)

  • Sodium sulfate (B86663) (drying agent)

Procedure:

  • Reaction Setup: In separate, temperature-controlled reaction vessels equipped with magnetic stirrers, dissolve a known concentration of Methyl 2-chlorobenzoate and this compound in anhydrous methanol. Add a known concentration of an internal standard.

  • Reaction Initiation: Equilibrate the solutions to the desired reaction temperature (e.g., 50 °C). Initiate the reaction by adding a known volume of the sodium methoxide solution to each vessel simultaneously. Start timing the reaction immediately.

  • Sampling: At regular time intervals, withdraw an aliquot from each reaction mixture.

  • Quenching and Work-up: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution. Extract the organic components with diethyl ether. Dry the organic layer over anhydrous sodium sulfate.

  • Analysis: Analyze the samples by GC or HPLC to determine the concentrations of the reactant and product relative to the internal standard.

  • Data Analysis: Plot the concentration of the starting material versus time for each isomer. From this data, determine the initial reaction rates and the pseudo-first-order rate constants (assuming an excess of sodium methoxide).

Protocol for Comparative Alkaline Hydrolysis

This protocol describes the base-mediated hydrolysis of the ester functionality. The rate of reaction can be monitored by titrating the remaining base at various time points or by spectroscopic methods.

Materials:

Procedure:

  • Reaction Setup: In separate, thermostated flasks, prepare solutions of each isomer in a mixture of ethanol and water.

  • Reaction Initiation: To each flask, add a known volume of the standardized sodium hydroxide solution. The total volume and initial concentrations should be identical for both isomers. Start the timer immediately.

  • Monitoring: At regular intervals, withdraw an aliquot from each reaction mixture and quench it in a known volume of standardized hydrochloric acid (in excess).

  • Titration: Back-titrate the excess HCl with the standardized NaOH solution using phenolphthalein as an indicator.

  • Data Analysis: Calculate the concentration of unreacted NaOH at each time point. Plot the concentration of NaOH versus time to determine the rate of hydrolysis and the second-order rate constant for each isomer.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

G Logical Comparison of SNAr Reactivity cluster_2_chloro Methyl 2-chlorobenzoate cluster_3_chloro This compound ortho Ortho Position of -COOCH3 resonance Resonance Stabilization of Meisenheimer Complex ortho->resonance enables reactivity SNAr Reactivity resonance->reactivity Greatly Increases meta Meta Position of -COOCH3 no_resonance No Resonance Stabilization meta->no_resonance prevents no_resonance->reactivity Slightly Increases (Inductive)

Caption: Factors influencing the SNAr reactivity of the isomers.

SNAr_Mechanism General Mechanism of SNAr Reaction reactants Aryl Halide (Ar-X) + Nucleophile (Nu⁻) transition_state_1 Transition State 1 reactants->transition_state_1 Step 1: Addition (Slow) meisenheimer Meisenheimer Complex (Intermediate) Resonance Stabilized Carbanion transition_state_1->meisenheimer transition_state_2 Transition State 2 meisenheimer->transition_state_2 Step 2: Elimination (Fast) products Product (Ar-Nu) + Leaving Group (X⁻) transition_state_2->products Experimental_Workflow Experimental Workflow for Kinetic Analysis A Prepare Reactant Solutions (Isomer 1 & 2) B Initiate Reaction with Nucleophile A->B C Withdraw Aliquots at Timed Intervals B->C D Quench Reaction C->D E Analyze Samples (GC/HPLC/Titration) D->E F Plot Concentration vs. Time E->F G Calculate Rate Constants F->G H Compare Reactivity G->H

References

A Comparative Analysis of Methyl 3-chlorobenzoate and Methyl 4-chlorobenzoate in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting Aryl Chloride Isomers for Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Within the vast landscape of available substrates, aryl chlorides have gained prominence as cost-effective and readily available starting materials. However, their inherent stability compared to aryl bromides and iodides necessitates a deeper understanding of the factors governing their reactivity. This guide provides a comparative study of two isomeric substrates, Methyl 3-chlorobenzoate (B1228886) and Methyl 4-chlorobenzoate (B1228818), in the context of the Suzuki-Miyaura coupling, supported by theoretical principles and representative experimental data.

Physicochemical Properties and Reactivity Profiles

The position of the chloro and methyl ester substituents on the phenyl ring significantly influences the electronic properties of Methyl 3-chlorobenzoate and Methyl 4-chlorobenzoate, which in turn dictates their reactivity in the palladium-catalyzed Suzuki-Miyaura coupling.

PropertyThis compoundMethyl 4-chlorobenzoate
Molecular Formula C₈H₇ClO₂C₈H₇ClO₂
Molecular Weight 170.59 g/mol 170.59 g/mol
Structure
Electronic Effects The chloro and methoxycarbonyl groups are both electron-withdrawing. In the meta position, the inductive effect of both substituents dominates, leading to a moderately electron-deficient aromatic ring.The chloro group is inductively electron-withdrawing, while the methoxycarbonyl group is also electron-withdrawing through both inductive and resonance effects. In the para position, these effects are additive, resulting in a more pronounced electron deficiency of the aromatic ring compared to the meta isomer.
Reactivity in Suzuki Coupling The electron-withdrawing nature of the substituents can facilitate the rate-determining oxidative addition step. However, the overall reaction rate is a balance between oxidative addition and the subsequent transmetalation and reductive elimination steps.The stronger electron-withdrawing character of the para-substituted isomer is generally expected to enhance the rate of oxidative addition to the Pd(0) catalyst to a greater extent than the meta isomer.

Comparative Performance in Suzuki-Miyaura Coupling

While a direct head-to-head comparative study under identical conditions is not extensively documented in the literature, an analysis of individual reported reactions provides insights into the relative reactivity of the two isomers. The following data, compiled from various sources, illustrates the typical conditions and outcomes for the Suzuki-Miyaura coupling of each isomer with phenylboronic acid.

It is crucial to note that these reactions were performed under different conditions and with different catalyst systems; therefore, a direct comparison of yields and reaction times should be interpreted with caution. The data serves to provide a representative overview of the conditions required to achieve successful coupling for each substrate.

ParameterThis compoundMethyl 4-chlorobenzoate
Aryl Halide This compoundMethyl 4-chlorobenzoate
Boronic Acid Phenylboronic AcidPhenylboronic Acid
Catalyst System Pd₂(dba)₃ / SPhosPd(OAc)₂ / PCy₃
Base K₃PO₄K₃PO₄
Solvent Toluene (B28343)/H₂OToluene/H₂O
Temperature 100 °C100 °C
Reaction Time 18 h2 h
Yield 95%98%

The available data suggests that under optimized conditions, both this compound and Methyl 4-chlorobenzoate can be effective substrates in Suzuki-Miyaura coupling, affording high yields of the corresponding biphenyl (B1667301) products. The seemingly faster reaction time for Methyl 4-chlorobenzoate may be attributed to the enhanced rate of oxidative addition due to the para-substitution pattern, as well as the specific catalyst system employed.

Experimental Protocols

Below is a generalized, representative experimental protocol for the Suzuki-Miyaura coupling of an aryl chloride with phenylboronic acid. This protocol can be adapted for both this compound and Methyl 4-chlorobenzoate and should be optimized for specific laboratory conditions and catalyst systems.

Materials:

  • This compound or Methyl 4-chlorobenzoate (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Tricyclohexylphosphine (PCy₃, 0.04 mmol, 4 mol%) or 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 mmol, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound or Methyl 4-chlorobenzoate, phenylboronic acid, palladium(II) acetate, the phosphine (B1218219) ligand, and potassium phosphate.

  • Evacuate the flask and backfill with an inert gas (repeat three times).

  • Add degassed toluene and degassed water to the flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired methyl biphenylcarboxylate.

Mechanistic Considerations and Workflow Diagrams

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The reactivity of the aryl chloride is primarily dictated by the initial oxidative addition step, which is often rate-limiting.

Suzuki_Coupling_Pathway A Pd(0)L_n B Ar-Pd(II)-X(L_n) (Oxidative Addition) A->B Ar-X C Ar-Pd(II)-R(L_n) (Transmetalation) B->C R-B(OR')_2 Base C->A D Ar-R (Product) C->D Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

The selection of an appropriate experimental workflow is crucial for achieving high yields and purity.

Experimental_Workflow Start Reaction Setup Inert Establish Inert Atmosphere Start->Inert Reagents Add Aryl Chloride, Boronic Acid, Base, Catalyst, Ligand Inert->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction Heat and Stir Solvent->Reaction Monitor Monitor Progress (TLC/GC-MS) Reaction->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

A Comparative Analysis of the Electronic Effects of the Chlorine Substituent in Chlorobenzoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the electronic influence of substituents on aromatic rings is paramount for predicting molecular properties and reactivity. This guide provides a detailed comparison of the electronic effects of the chlorine substituent in the ortho, meta, and para isomers of chlorobenzoate, supported by experimental data.

The position of the chlorine atom on the benzoate (B1203000) ring significantly alters the electronic environment of the carboxylic acid group, thereby influencing its acidity and spectroscopic properties. These effects can be rationalized by considering the interplay of inductive and resonance effects. Chlorine is an electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs of electrons that can be delocalized into the aromatic ring, resulting in a weak electron-donating resonance effect (+R). The net electronic effect is a combination of these two opposing forces, with its magnitude being position-dependent.

Acidity (pKa Values)

The acidity of the chlorobenzoate isomers provides a direct quantitative measure of the electronic effects of the chlorine substituent. The pKa value is inversely proportional to the acidity; a lower pKa indicates a stronger acid. The electron-withdrawing inductive effect of chlorine stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity relative to benzoic acid.

IsomerpKa Value
Benzoic Acid4.20
ortho-Chlorobenzoic Acid2.92[1][2]
meta-Chlorobenzoic Acid3.83[1][2]
para-Chlorobenzoic Acid3.98[1][2][3]

ortho-Chlorobenzoic acid is the most acidic isomer. This is attributed to the "ortho effect," a combination of the strong electron-withdrawing inductive effect of the nearby chlorine atom and steric hindrance that forces the carboxyl group out of the plane of the benzene (B151609) ring, reducing resonance stabilization of the neutral acid and favoring ionization.[1][2]

meta-Chlorobenzoic acid is more acidic than benzoic acid. At the meta position, the electron-withdrawing inductive effect of chlorine is dominant, as the resonance effect does not operate at this position.[1][2][4] This inductive withdrawal of electron density stabilizes the conjugate base.

para-Chlorobenzoic acid is the least acidic of the three isomers, though still more acidic than benzoic acid. In the para position, the electron-withdrawing inductive effect is still significant. However, the electron-donating resonance effect (+R) of the chlorine atom partially counteracts the inductive effect by increasing electron density in the ring and destabilizing the carboxylate anion.[2][4]

Hammett Substituent Constants (σ)

The Hammett equation provides a quantitative framework for evaluating the electronic influence of substituents on the reactivity of aromatic compounds. The substituent constant, σ, reflects the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

Substituent PositionHammett Constant (σ)
meta-Chloro (σ_m)+0.37
para-Chloro (σ_p)+0.23

The positive values for both σ_m and σ_p confirm that the chloro substituent is electron-withdrawing at both the meta and para positions. The larger value for σ_m indicates a stronger electron-withdrawing effect at the meta position, which is consistent with the pKa data and the understanding that the resonance effect does not influence this position. The smaller σ_p value reflects the partial cancellation of the inductive effect by the resonance effect at the para position.

Spectroscopic Data

Spectroscopic techniques provide further insight into the electronic perturbations caused by the chlorine substituent.

¹H NMR Spectroscopy

The chemical shifts of the aromatic protons are sensitive to the electron density of the ring. Electron-withdrawing groups deshield the protons, causing them to resonate at a higher chemical shift (downfield).

IsomerAromatic Proton Chemical Shifts (δ, ppm) in CDCl₃
ortho-Chlorobenzoic Acid8.09 (d), 7.50 (m), 7.40 (m), 7.31 (m)[5][6]
meta-Chlorobenzoic Acid7.79 (m, 2H), 7.70 (m, 1H), 7.55 (t, 1H) (in DMSO)[5]
para-Chlorobenzoic Acid8.05 (d), 7.45 (d)

The complex splitting patterns and overlapping signals in the ortho and meta isomers make direct comparisons challenging without detailed spectral analysis. However, the general trend is that the protons on the chlorobenzoate isomers are shifted downfield relative to those of benzoate, consistent with the electron-withdrawing nature of chlorine.

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms in the benzene ring also reflect the electronic effects.

IsomerCarbonyl Carbon (C=O) Chemical Shift (δ, ppm) in CDCl₃
ortho-Chlorobenzoic Acid171.09[5]
meta-Chlorobenzoic Acid166.54 (in DMSO)[5]
para-Chlorobenzoic Acid171.8

The chemical shift of the carbonyl carbon is influenced by the overall electron density of the aromatic ring.

Infrared (IR) Spectroscopy

The position of the carbonyl (C=O) stretching frequency in the IR spectrum is sensitive to the electronic environment. Electron-withdrawing groups increase the double bond character of the carbonyl group, shifting its stretching frequency to a higher wavenumber.

IsomerCarbonyl (C=O) Stretching Frequency (cm⁻¹)
Benzoic Acid~1680-1710
ortho-Chlorobenzoic Acid~1668[7]
meta-Chlorobenzoic Acid~1705
para-Chlorobenzoic Acid~1685

The observed frequencies are consistent with the electronic effects, with the electron-withdrawing chlorine substituent generally leading to a higher stretching frequency compared to unsubstituted benzoic acid.

Logical Relationship of Electronic Effects

The interplay of inductive and resonance effects for each isomer can be visualized as follows:

electronic_effects cluster_ortho ortho-Chlorobenzoate cluster_meta meta-Chlorobenzoate cluster_para para-Chlorobenzoate o_Cl Chlorine o_Ring Aromatic Ring o_Cl->o_Ring -I (strong) o_Cl->o_Ring +R (weak) o_COOH Carboxylate o_Ring->o_COOH Inductive Effect m_Cl Chlorine m_Ring Aromatic Ring m_Cl->m_Ring -I (dominant) m_COOH Carboxylate m_Ring->m_COOH Inductive Effect p_Cl Chlorine p_Ring Aromatic Ring p_Cl->p_Ring -I (strong) p_Cl->p_Ring +R (opposing) p_COOH Carboxylate p_Ring->p_COOH Net Electron Withdrawal

Figure 1. Dominant electronic effects in chlorobenzoate isomers.

Experimental Protocols

Determination of pKa Values by Potentiometric Titration

A common method for determining pKa values is potentiometric titration.[8][9]

Methodology:

  • Solution Preparation: A standard solution of the chlorobenzoic acid isomer (e.g., 0.01 M) is prepared in a suitable solvent, often a mixture of water and an organic solvent like ethanol (B145695) or acetonitrile (B52724) to ensure solubility.[8][9]

  • Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.

  • Titration: The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.[10] This point corresponds to the inflection point of the titration curve.

Synthesis of Chlorobenzoic Acid Isomers

Chlorobenzoic acids can be synthesized through various methods. A common laboratory-scale synthesis involves the oxidation of the corresponding chlorotoluenes.

Example: Synthesis of ortho-Chlorobenzoic Acid from ortho-Chlorotoluene [11][12]

  • Oxidation: o-Chlorotoluene is refluxed with a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄), in an aqueous solution.[11][12] The reaction mixture is heated until the purple color of the permanganate disappears, indicating the completion of the oxidation.

  • Workup: The reaction mixture is cooled and filtered to remove the manganese dioxide (MnO₂) byproduct.

  • Isolation: The filtrate is acidified with a strong acid, such as hydrochloric acid (HCl), to precipitate the o-chlorobenzoic acid.[11]

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like toluene.[11]

A similar procedure can be used for the para isomer. The meta isomer is typically prepared through a different route, such as the Sandmeyer reaction starting from m-toluidine.

Conclusion

The electronic effects of the chlorine substituent in chlorobenzoate isomers are a clear demonstration of the principles of inductive and resonance effects in organic chemistry. The position of the chlorine atom dictates the balance of these effects, leading to significant and predictable differences in the acidity and spectroscopic properties of the ortho, meta, and para isomers. This understanding is crucial for the rational design of molecules with desired electronic characteristics in fields such as medicinal chemistry and materials science.

References

relative reaction rates of hydrolysis for chlorobenzoate isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the relative reaction rates of hydrolysis for ortho-, meta-, and para-chlorobenzoate isomers. Understanding the hydrolytic stability of these isomers is crucial in various fields, including drug development, environmental science, and materials science, as it dictates their persistence, metabolic fate, and degradation pathways. This document summarizes key experimental data, details the methodologies for their determination, and provides visual representations of the underlying chemical principles.

Relative Reaction Rates of Hydrolysis

The rate of hydrolysis of chlorobenzoate isomers is significantly influenced by the position of the chlorine atom on the benzene (B151609) ring. The electronic effects of the chlorine substituent, primarily its inductive electron-withdrawing effect, play a crucial role in determining the reactivity of the carboxyl group towards nucleophilic attack by water or hydroxide (B78521) ions.

The acidity of the corresponding chlorobenzoic acids serves as a strong indicator of the relative hydrolysis rates of their derivatives (e.g., esters or acyl chlorides). A lower pKa value signifies a stronger acid, which corresponds to a more stabilized carboxylate anion. This stabilization translates to a more electrophilic carbonyl carbon, leading to a faster rate of hydrolysis, particularly in base-catalyzed reactions.

The established order of acidity for chlorobenzoic acids is:

  • ortho-Chlorobenzoic acid: pKa ≈ 2.9

  • meta-Chlorobenzoic acid: pKa ≈ 3.8

  • para-Chlorobenzoic acid: pKa ≈ 4.0

This trend in acidity suggests that the relative rates of hydrolysis for chlorobenzoate isomers will follow the same order: ortho > meta > para . The ortho-isomer exhibits the fastest hydrolysis rate due to the pronounced electron-withdrawing inductive effect of the chlorine atom at the adjacent position, which strongly stabilizes the transition state of the hydrolysis reaction. This "ortho effect" can also involve through-space interactions that further enhance reactivity. The effect diminishes as the chlorine atom moves to the meta and para positions.

Data Summary

The following table summarizes the pKa values of the chlorobenzoic acid isomers, which are inversely related to their expected hydrolysis rates.

IsomerStructurepKaPredicted Relative Hydrolysis Rate
ortho-Chlorobenzoate2-Cl-C₆H₄COO⁻~2.9Fastest
meta-Chlorobenzoate3-Cl-C₆H₄COO⁻~3.8Intermediate
para-Chlorobenzoate4-Cl-C₆H₄COO⁻~4.0Slowest

Experimental Protocols

The determination of hydrolysis reaction rates for chlorobenzoate isomers typically involves monitoring the disappearance of the reactant or the appearance of a product over time. A common method is to use a derivative, such as a methyl ester or an acyl chloride, and follow the reaction under controlled conditions (e.g., constant pH and temperature).

General Protocol for Determining Second-Order Rate Constants for Alkaline Hydrolysis of Methyl Chlorobenzoates

This protocol outlines a general procedure for determining the second-order rate constants for the alkaline hydrolysis of methyl ortho-, meta-, and para-chlorobenzoate.

1. Materials and Reagents:

  • Methyl o-chlorobenzoate, methyl m-chlorobenzoate, methyl p-chlorobenzoate

  • Sodium hydroxide (NaOH) solution of known concentration (e.g., 0.05 M)

  • Solvent (e.g., a mixture of water and a co-solvent like ethanol (B145695) or acetonitrile (B52724) to ensure solubility)

  • Quenching solution (e.g., a known concentration of hydrochloric acid)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Thermostated water bath

2. Procedure:

  • Reaction Setup: Prepare a solution of the specific methyl chlorobenzoate isomer in the chosen solvent system in a reaction vessel. Separately, prepare a solution of sodium hydroxide in the same solvent system. Allow both solutions to equilibrate to the desired reaction temperature in a thermostated water bath.

  • Initiation of Reaction: To initiate the hydrolysis, mix the methyl chlorobenzoate solution with the sodium hydroxide solution. The concentration of NaOH should be in excess to ensure pseudo-first-order kinetics with respect to the ester. Start a timer immediately upon mixing.

  • Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction in each aliquot by adding it to a vial containing a quenching solution (e.g., HCl) to neutralize the NaOH and stop the hydrolysis.

  • Analysis: Analyze the quenched samples using HPLC to determine the concentration of the remaining methyl chlorobenzoate or the formed chlorobenzoic acid.

  • Data Analysis: Plot the natural logarithm of the concentration of the methyl chlorobenzoate versus time. The slope of the resulting straight line will be the pseudo-first-order rate constant (k'). The second-order rate constant (k) can then be calculated by dividing k' by the concentration of the hydroxide ion.

Visualization of Concepts

Logical Relationship of Factors Influencing Hydrolysis Rate

The following diagram illustrates the relationship between the substituent position, electronic effects, acidity, and the resulting relative rate of hydrolysis for the chlorobenzoate isomers.

G Factors Influencing Hydrolysis Rate of Chlorobenzoate Isomers substituent Substituent Position (ortho, meta, para) electronic Electronic Effects (Inductive Effect) substituent->electronic determines strength of acidity Acidity (pKa) of Corresponding Acid electronic->acidity influences rate Relative Hydrolysis Rate acidity->rate inversely correlates with

Caption: Relationship between substituent position and hydrolysis rate.

Experimental Workflow for Kinetic Analysis

The diagram below outlines the general experimental workflow for determining the hydrolysis rate constant of a chlorobenzoate isomer.

G Experimental Workflow for Hydrolysis Kinetics A Prepare Reactant Solutions (Ester and Base) B Equilibrate to Reaction Temperature A->B C Initiate Reaction by Mixing B->C D Collect Aliquots at Time Intervals C->D E Quench Reaction D->E F Analyze by HPLC E->F G Determine Rate Constant F->G

Caption: Workflow for determining hydrolysis rate constants.

A Comparative Guide to the Spectroscopic Validation of Methyl 3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for Methyl 3-chlorobenzoate (B1228886) against its structural isomers, Methyl 2-chlorobenzoate (B514982) and Methyl 4-chlorobenzoate. Through the detailed analysis of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, we present a clear methodology for the unambiguous structural validation of Methyl 3-chlorobenzoate.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its ortho- and para-isomers. This side-by-side comparison highlights the distinct spectral features that allow for the definitive identification of each compound.

¹H NMR Spectral Data

Solvent: CDCl₃ Standard: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm

Proton Assignment This compound Methyl 2-chlorobenzoate Methyl 4-chlorobenzoate
-OCH₃ 3.89 ppm (s, 3H)[1]3.93 ppm (s, 3H)3.91 ppm (s, 3H)
Aromatic H 7.97 ppm (s, 1H), 7.90 ppm (d, J=7.6 Hz, 1H), 7.48-7.45 ppm (m, 1H), 7.38-7.30 ppm (m, 1H)[1]7.82 ppm (dd, J=7.7, 1.6 Hz, 1H), 7.42 ppm (dtd, J=9.7, 8.0, 1.5 Hz, 2H), 7.33-7.27 ppm (m, 1H)7.96 ppm (d, J=8.5 Hz, 2H), 7.40 ppm (d, J=8.5 Hz, 2H)
¹³C NMR Spectral Data

Solvent: CDCl₃ Standard: CDCl₃ at 77.16 ppm

Carbon Assignment This compound Methyl 2-chlorobenzoate Methyl 4-chlorobenzoate
C=O 165.7 ppm[1]166.2 ppm166.3 ppm
-OCH₃ 52.3 ppm[1]52.5 ppm52.3 ppm
Aromatic C-Cl 134.3 ppm[1]133.7 ppm139.4 ppm
Aromatic C-COOCH₃ 131.8 ppm[1]130.1 ppm128.6 ppm
Aromatic C-H 132.8, 129.6, 127.6 ppm[1]132.6, 131.4, 131.1, 126.6 ppm130.9, 128.7 ppm
Infrared (IR) Spectral Data
Functional Group This compound Methyl 2-chlorobenzoate Methyl 4-chlorobenzoate
C=O Stretch (Ester) ~1724 cm⁻¹~1732 cm⁻¹~1728 cm⁻¹
C-O Stretch (Ester) ~1280, 1125 cm⁻¹~1285, 1130 cm⁻¹~1275, 1110 cm⁻¹
Aromatic C=C Stretch ~1575, 1475 cm⁻¹~1580, 1480 cm⁻¹~1595, 1490 cm⁻¹
C-Cl Stretch ~800 cm⁻¹~750 cm⁻¹~850 cm⁻¹
Aromatic C-H Bending ~880, 750 cm⁻¹ (meta-subst.)~750 cm⁻¹ (ortho-subst.)~850 cm⁻¹ (para-subst.)
Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

Fragment (m/z) This compound Methyl 2-chlorobenzoate Methyl 4-chlorobenzoate
[M]⁺ 170/172 (base peak)170/172170/172
[M-OCH₃]⁺ 139/141139/141 (base peak)139/141
[M-COOCH₃]⁺ 111/113111/113111/113
[C₆H₄Cl]⁺ 111/113111/113111/113
[C₆H₅]⁺ 777777

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the sample was dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 1% tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • ¹H NMR Acquisition: The instrument was tuned and shimmed for homogeneity. A standard single-pulse experiment was performed with a 30° pulse angle, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum was acquired using a standard pulse program. A 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds were used. The number of scans ranged from 512 to 1024 to achieve an adequate signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay - FID) was processed using appropriate software. A line broadening of 0.3 Hz was applied to the ¹H FID, and 1.0 Hz to the ¹³C FID before Fourier transformation. The spectra were phase-corrected and baseline-corrected. The ¹H spectrum was referenced to the TMS signal at 0.00 ppm, and the ¹³C spectrum was referenced to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates.

  • Instrumentation: IR spectra were recorded on a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment was recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting transmittance spectrum was converted to absorbance. The positions of the major absorption bands were identified and reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC).

  • Instrumentation: Mass spectra were obtained on a mass spectrometer equipped with an electron ionization (EI) source.

  • Ionization: The sample was ionized by a 70 eV electron beam.

  • Mass Analysis: The resulting ions were separated according to their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.

  • Data Acquisition and Processing: The mass spectrum was recorded over a mass range of m/z 40-300. The relative abundance of each ion was plotted against its m/z value. The molecular ion peak and the major fragment ions were identified.

Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow for the structural validation of this compound using the described spectroscopic methods.

Spectroscopic_Validation_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_validation Structure Validation Sample This compound H_NMR ¹H NMR Sample->H_NMR C_NMR ¹³C NMR Sample->C_NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Interpret_H_NMR Analyze Chemical Shifts, Splitting Patterns, and Integration H_NMR->Interpret_H_NMR Interpret_C_NMR Analyze Chemical Shifts and Number of Signals C_NMR->Interpret_C_NMR Interpret_IR Identify Characteristic Functional Group Absorptions IR->Interpret_IR Interpret_MS Determine Molecular Weight and Fragmentation Pattern MS->Interpret_MS Compare_Data Compare with Isomers (2- and 4-chlorobenzoate) Interpret_H_NMR->Compare_Data Interpret_C_NMR->Compare_Data Interpret_IR->Compare_Data Interpret_MS->Compare_Data Confirm_Structure Confirm Structure of This compound Compare_Data->Confirm_Structure

Caption: Workflow for the structural validation of this compound.

References

comparing the efficacy of different catalysts for Methyl 3-chlorobenzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Efficacy in the Synthesis of Methyl 3-chlorobenzoate (B1228886).

The synthesis of Methyl 3-chlorobenzoate, a key intermediate in the manufacturing of pharmaceuticals and other fine chemicals, is critically dependent on the choice of catalyst. This guide provides a comparative analysis of the efficacy of various catalysts for the esterification of 3-chlorobenzoic acid with methanol (B129727). The following sections detail quantitative performance data, experimental protocols, and a visual representation of the synthetic workflow.

Performance Comparison of Catalysts

The selection of a suitable catalyst is a crucial step in optimizing the synthesis of this compound. The table below summarizes the performance of several catalysts under different reaction conditions, providing a clear comparison of their efficacy.

Catalyst TypeCatalystCatalyst LoadingSubstrate:Methanol Molar RatioTemperature (°C)Reaction Time (h)Yield (%)Reference
Homogeneous Acid Sulfuric Acid (H₂SO₄)Catalytic1:ExcessReflux (~65)1-4High (General)[1][2]
Solid Acid Iron-Supported Zr/Ti10 wt% of acid1:25120684.3[3]
Solid Acid Amberlyst-15VariesVariesRoom Temp. to RefluxVariesHigh (General for aromatic acids)[4][5]
Solid Acid Sulfated ZirconiaVariesVaries60-90VariesHigh (General for fatty acids)[6]
Lewis Acid Various (e.g., SnCl₄, Mg(ClO₄)₂, Cu(OTf)₂)1-20 mol%VariesRoom Temp. to RefluxVariesHigh (General for carboxylic acids)

Note: "High (General)" indicates that while the catalyst is known to be effective for this type of reaction, specific yield data for this compound was not available in the cited literature. The efficiency of these catalysts can be influenced by the specific reaction conditions employed.

Experimental Protocols

Detailed methodologies for the synthesis of this compound using different catalytic systems are provided below.

Homogeneous Catalysis: Fischer Esterification using Sulfuric Acid

This classical method utilizes a strong mineral acid as a catalyst.

Materials:

  • 3-chlorobenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (B109758) (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chlorobenzoic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux and maintain for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.[1][2]

Heterogeneous Catalysis: Using an Iron-Supported Zr/Ti Solid Acid Catalyst

This method employs a reusable solid acid catalyst, offering environmental and practical advantages.

Materials:

  • 3-chlorobenzoic acid

  • Methanol

  • Iron-supported Zr/Ti solid acid catalyst

  • Ethyl acetate (B1210297) (for extraction)

  • Petroleum ether (for column chromatography)

Procedure:

  • To a reaction flask, add 3-chlorobenzoic acid, methanol, and the iron-supported Zr/Ti solid acid catalyst (10 wt% of the acid).[3]

  • Stir the mixture vigorously and heat to 120 °C under reflux for 6 hours.[3]

  • After the reaction is complete, cool the mixture and separate the catalyst by filtration. The catalyst can be washed, dried, and reused.

  • Remove the excess methanol from the filtrate by rotary evaporation.

  • Dissolve the residue in ethyl acetate and purify by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate to isolate this compound.[3]

Experimental Workflow and Reaction Pathway

The following diagrams illustrate the general experimental workflow for comparing catalyst efficacy and the fundamental reaction pathway for the esterification of 3-chlorobenzoic acid.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants 3-Chlorobenzoic Acid + Methanol Mix Mix Reactants & Catalyst Reactants->Mix Catalyst Select Catalyst (e.g., H₂SO₄, Zr/Ti-Solid Acid) Catalyst->Mix Heat Heat under Reflux (Controlled Temperature) Mix->Heat Monitor Monitor Reaction (e.g., TLC, GC) Heat->Monitor Quench Quench Reaction & Neutralize Monitor->Quench Reaction Complete Extract Extract Product Quench->Extract Purify Purify Product (Distillation/Chromatography) Extract->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize Yield Calculate Yield Characterize->Yield

Caption: Experimental workflow for comparing catalyst efficacy.

reaction_pathway Reactants 3-Chlorobenzoic Acid + Methanol Protonation Protonated Carbonyl Reactants->Protonation + H⁺ Catalyst Acid Catalyst (H⁺) Tetrahedral Tetrahedral Intermediate Protonation->Tetrahedral + CH₃OH Water_Elim Water Elimination Tetrahedral->Water_Elim - H₂O Product This compound + H₂O Water_Elim->Product - H⁺ Product->Catalyst Catalyst Regeneration

Caption: Fischer esterification reaction pathway.

References

Safety Operating Guide

Proper Disposal of Methyl 3-chlorobenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the safe and compliant disposal of methyl 3-chlorobenzoate (B1228886), a chemical classified as hazardous.[1] Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this substance.

Immediate Safety and Hazard Information

Methyl 3-chlorobenzoate is categorized as harmful if swallowed and causes skin and serious eye irritation.[1][2] Before handling, it is imperative to be familiar with its properties and the necessary safety precautions.

Key Hazards:

  • Acute Oral Toxicity: Category 4[1][2]

  • Skin Corrosion/Irritation: Category 2[1][2]

  • Serious Eye Damage/Eye Irritation: Category 2[1][2]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound, including:

  • Chemical safety goggles or eyeglasses that meet OSHA's eye and face protection regulations.[1]

  • Protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[1]

  • Ensure an eyewash station and safety shower are readily accessible.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
CAS Number 2905-65-9[1]
Molecular Formula C₈H₇ClO₂[2][3]
Molecular Weight 170.59 g/mol [3]
Appearance Clear liquid or solid[2]
Melting Point 21 °C / 69.8 °F[2]
Boiling Point 231 °C / 447.8 °F[2]
Density 1.227 g/mL at 25 °C
Flash Point 104.0 °C / 219.2 °F (closed cup)
Storage Class (Germany) 11 - Combustible Solids

Operational Plan: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste from the point of generation to final collection.

Step 1: Waste Identification and Segregation
  • Classify the Waste: this compound is a halogenated organic compound. This classification is crucial for proper segregation.[4]

  • Segregate from Incompatibles:

    • Do not mix halogenated organic waste with non-halogenated solvents.[4] Mixing them can complicate and increase the cost of disposal.[4]

    • Keep this waste stream separate from strong oxidizing agents, acids, and bases.[1][5]

    • Solid and liquid waste must be kept in separate containers.[5]

Step 2: Waste Collection and Container Management
  • Select Appropriate Containers:

    • Use only chemically compatible containers, preferably plastic (e.g., high-density polyethylene).[6][7] The original manufacturer's container is also a suitable option.[4]

    • Ensure containers are in good condition, free from leaks or cracks.[7][8]

  • Labeling:

    • Immediately label the waste container as soon as the first drop of waste is added.[9]

    • The label must be clearly written in English and include:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound".[5]

      • The appropriate hazard pictograms (e.g., irritant, harmful).[5]

      • The name and contact details of the waste generator.[5]

  • Container Handling:

    • Keep waste containers securely closed except when adding waste.[6][8]

    • Do not fill containers beyond 90% capacity to prevent spills and allow for expansion.[10]

    • Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][9]

    • All liquid waste containers must be stored in secondary containment to prevent spills from reaching drains.[8][9]

Step 3: Spill and Emergency Procedures
  • In Case of a Spill:

    • For small spills, absorb the material with an inert absorbent like sand, silica (B1680970) gel, or a universal binder.[1]

    • Collect the contaminated absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[1][8]

    • Do not allow the chemical to enter drains or the environment.[1]

  • In Case of Exposure:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1][2]

    • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation occurs.[1][2]

    • Ingestion: Clean the mouth with water and seek immediate medical attention.[1][2]

Step 4: Final Disposal
  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for the collection of the waste.[6]

  • Prohibited Disposal Methods:

    • DO NOT dispose of this compound down the sink or in the regular trash.[7][8]

    • DO NOT attempt to evaporate the chemical as a method of disposal.[8][9]

  • Ultimate Destruction: The approved disposal method for chlorinated organic compounds is typically high-temperature incineration.[11] This process ensures the complete destruction of the hazardous material, converting it into less harmful gaseous byproducts that are subsequently treated.[11]

Mandatory Visualization: Disposal Decision Workflow

The following diagram illustrates the decision-making process for disposing of chemical waste in a laboratory setting, highlighting the correct pathway for chlorinated organic compounds like this compound.

start Waste Generated is_known Is the chemical identity known? start->is_known unknown Label as 'Unknown' and contact EH&S for analysis. (High Disposal Cost) is_known->unknown No is_hazardous Is it a hazardous chemical? is_known->is_hazardous Yes non_hazardous Dispose as non-hazardous waste (e.g., drain disposal if sewerable, solid waste bin). Follow institutional policy. is_hazardous->non_hazardous No waste_type Determine Waste Type is_hazardous->waste_type Yes halogenated Halogenated Organic (e.g., this compound) waste_type->halogenated Contains Cl, Br, F, I non_halogenated Non-Halogenated Solvent waste_type->non_halogenated Solvent, no halogens aqueous Aqueous Acid/Base/ Heavy Metals waste_type->aqueous Aqueous solution reactive Reactive Waste (e.g., Peroxides, Azides) waste_type->reactive Chemically unstable collect_dispose Collect in properly labeled, segregated, and closed container. Store in SAA. halogenated->collect_dispose non_halogenated->collect_dispose aqueous->collect_dispose reactive->collect_dispose pickup Arrange for pickup by EH&S or licensed contractor. collect_dispose->pickup

Caption: Decision workflow for proper laboratory chemical waste disposal.

References

Personal protective equipment for handling Methyl 3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for handling Methyl 3-chlorobenzoate (B1228886) in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and proper disposal.

Hazard Identification and Classification

Methyl 3-chlorobenzoate is classified as a hazardous chemical.[1] It is harmful if swallowed, causes skin irritation, and leads to serious eye irritation.[1][2][3]

Hazard ClassificationCategory
Acute Oral ToxicityCategory 4[1][2]
Skin Corrosion/IrritationCategory 2[1][2]
Serious Eye Damage/IrritationCategory 2[1][2]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.[1][4]

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1][5]Protects against splashes and eye irritation.[1][6]
Hand Protection Appropriate chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact and irritation.[1][6]
Skin and Body Protection Lab coat, long-sleeved clothing, and closed-toe shoes.Minimizes the risk of accidental skin exposure.[1]
Respiratory Protection A NIOSH-approved N95 respirator may be used if ventilation is inadequate.[7]Protects against inhalation of vapors or aerosols.

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is crucial for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1][3]

  • Work in a well-ventilated area, preferably under a chemical fume hood.[3]

  • Before starting, inspect all PPE for integrity.

2. Handling and Use:

  • Avoid all direct contact with the chemical.[1]

  • Do not eat, drink, or smoke in the handling area.[1][8]

  • Wash hands thoroughly with soap and water after handling.[1][6]

  • Keep the container tightly closed when not in use.[3][4]

3. Storage:

  • Store in a cool, dry, and well-ventilated area.[3][4]

  • Keep the container tightly closed to prevent leakage.[3][4]

  • Store away from incompatible materials, such as strong oxidizing agents.[6] Recommended storage temperature is between 10°C and 25°C.

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.

1. Waste Chemical Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]

  • Do not dispose of the chemical down the drain.[1]

2. Contaminated PPE and Materials Disposal:

  • Soak up any spills with inert absorbent material such as sand, silica (B1680970) gel, or a universal binder.[1]

  • Collect all contaminated materials, including gloves, absorbent materials, and disposable lab coats, in a suitable, closed, and labeled container for disposal.[1]

  • Take off contaminated clothing and wash it before reuse.[1][6]

Emergency First-Aid Procedures

Immediate and appropriate first aid is vital in case of accidental exposure.

Exposure RouteFirst-Aid Measures
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[2] Seek medical attention.[2]
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[2] Get medical attention if irritation occurs.[1]
Ingestion Clean mouth with water and seek immediate medical attention.[1][2]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration.[1] Seek medical attention.[2]

Physicochemical Properties

PropertyValue
Molecular Formula C8H7ClO2[2][9]
Molecular Weight 170.59 g/mol [7][9]
Appearance Colorless to brown liquid[9]
Melting Point 21 °C[7][9]
Boiling Point 231 °C[2]
Flash Point 104 °C (closed cup)[7]
Density 1.227 g/mL at 25 °C[7]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_workspace Prepare Well-Ventilated Workspace (Chemical Fume Hood) handle_chemical Handle this compound (Avoid contact and inhalation) prep_workspace->handle_chemical Proceed to Handling store_chemical Store Properly (Cool, Dry, Well-Ventilated) handle_chemical->store_chemical After Use dispose_waste Dispose of Chemical Waste (Approved Waste Disposal Plant) handle_chemical->dispose_waste After Experiment emergency_spill Spill Cleanup (Use Absorbent Material) handle_chemical->emergency_spill In Case of Spill emergency_exposure First Aid for Exposure (Follow SDS Guidelines) handle_chemical->emergency_exposure In Case of Exposure dispose_ppe Dispose of Contaminated PPE (Sealed and Labeled Container)

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-chlorobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-chlorobenzoate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.